molecular formula C48H60N4O17P2 B1246202 Carvedilol Phosphate CAS No. 610309-89-2

Carvedilol Phosphate

Numéro de catalogue: B1246202
Numéro CAS: 610309-89-2
Poids moléculaire: 1027.0 g/mol
Clé InChI: LHNYXTULDSJZRB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Carvedilol Phosphate is the phosphate salt form of carvedilol, a racemic mixture and adrenergic blocking agent with antihypertensive activity and devoid of intrinsic sympathomimetic activity. The S enantiomer of carvedilol nonselectively binds to and blocks beta-adrenergic receptors, thereby exerting negative inotropic and chronotropic effects, and leading to a reduction in cardiac output. In addition, both enantiomers of carvedilol bind to and block alpha 1-adrenergic receptors, thereby causing vasodilation and reducing peripheral vascular resistance.
See also: Carvedilol (has active moiety).

Propriétés

IUPAC Name

1-(9H-carbazol-4-yloxy)-3-[2-(2-methoxyphenoxy)ethylamino]propan-2-ol;phosphoric acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C24H26N2O4.2H3O4P.H2O/c2*1-28-21-10-4-5-11-22(21)29-14-13-25-15-17(27)16-30-23-12-6-9-20-24(23)18-7-2-3-8-19(18)26-20;2*1-5(2,3)4;/h2*2-12,17,25-27H,13-16H2,1H3;2*(H3,1,2,3,4);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHNYXTULDSJZRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O.COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O.O.OP(=O)(O)O.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H60N4O17P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60976535
Record name Carvedilol phosphate hemihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60976535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1027.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

610309-89-2
Record name Carvedilol phosphate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0610309892
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carvedilol phosphate hemihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60976535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2RS)-1-(9H-CARBAZOL-4-YLOXY)-3-[[2-(2-METHOXYPHENOXY)ETHYL] AMINO]PROPAN-2-OL PHOSPHATE SALT (1:1) HEMIHYDRATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CARVEDILOL PHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EQT531S367
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Carvedilol Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification processes for carvedilol (B1668590) phosphate (B84403), a widely used beta-blocker for the treatment of heart failure and hypertension. The document details various synthetic methodologies, purification strategies to minimize impurities, and the preparation of different physical forms of carvedilol phosphate.

Synthesis of Carvedilol Free Base

The common route to carvedilol involves the reaction of 4-(2,3-epoxypropoxy)carbazole (B193025) with 2-(2-methoxyphenoxy)ethylamine. The initial step is the synthesis of the epoxypropoxy carbazole (B46965) intermediate.

1.1. Synthesis of 4-(2,3-epoxypropoxy)carbazole

A typical synthesis involves the reaction of 4-hydroxycarbazole (B19958) with epichlorohydrin (B41342) in the presence of a base.

  • Experimental Protocol:

    • Dissolve sodium hydroxide (B78521) (13.2g, 0.33mol) in a mixture of ethanol (B145695) (300mL) and water (300mL) in a three-necked flask equipped with a mechanical stirrer.

    • Cool the solution to room temperature and add 4-hydroxycarbazole (54.96g, 0.3mol). Stir for 60 minutes.

    • Add epichlorohydrin (30.53g, 0.33mol) and continue stirring at room temperature for 20 hours.

    • Filter the resulting solid, wash with a 50% ethanol/water solution (100ml), and dry to obtain 4-(2,3-epoxypropoxy)-carbazole.[1]

ReactantMolesQuantity
4-Hydroxycarbazole0.354.96 g
Sodium Hydroxide0.3313.2 g
Epichlorohydrin0.3330.53 g
Ethanol-300 mL
Water-300 mL
  • Yield: 70%[1]

  • Purity: >96% by HPLC[1]

1.2. Synthesis of Carvedilol from 4-(2,3-epoxypropoxy)carbazole

Carvedilol is synthesized by the condensation of 4-(2,3-epoxypropoxy)carbazole with 2-(2-methoxyphenoxy)ethylamine. The choice of solvent is crucial in minimizing the formation of impurities.

  • Experimental Protocol:

    • Charge a dry reaction flask with 120g (0.502 moles) of 4-(2,3-epoxypropoxy)carbazole, 188.7g (1.13 mole) of 2-(2-methoxyphenoxy)ethylamine, and 1200 ml of dimethylsulfoxide (DMSO).

    • Heat the reaction mixture to a temperature between 50 and 100°C.

    • The use of polar aprotic solvents like DMSO minimizes the formation of bis-impurity to less than 7%.[2][3]

The synthesis pathway for carvedilol can be visualized as follows:

Carvedilol_Synthesis 4-Hydroxycarbazole 4-Hydroxycarbazole 4-(2,3-epoxypropoxy)carbazole 4-(2,3-epoxypropoxy)carbazole 4-Hydroxycarbazole->4-(2,3-epoxypropoxy)carbazole NaOH, Ethanol/Water Epichlorohydrin Epichlorohydrin Epichlorohydrin->4-(2,3-epoxypropoxy)carbazole Carvedilol Carvedilol 4-(2,3-epoxypropoxy)carbazole->Carvedilol DMSO 2-(2-methoxyphenoxy)ethylamine 2-(2-methoxyphenoxy)ethylamine 2-(2-methoxyphenoxy)ethylamine->Carvedilol Carvedilol_Phosphate_Synthesis Carvedilol_Base Carvedilol Free Base Reaction Reaction (35-50°C) Carvedilol_Base->Reaction Phosphate_Agent Phosphate Forming Agent (e.g., H3PO4, P2O5) Phosphate_Agent->Reaction Solvent_System Solvent System (e.g., Acetone/Water) Solvent_System->Reaction Precipitation Precipitation (0-5°C) Reaction->Precipitation Carvedilol_Phosphate This compound Precipitation->Carvedilol_Phosphate Carvedilol_Purification Crude_Carvedilol Crude Carvedilol Base (with Bis Impurities) Dissolution Dissolve in Ethanol (Heat to Reflux) Crude_Carvedilol->Dissolution Acidification Add Phosphoric Acid Dissolution->Acidification Crystallization Cool to Precipitate Acidification->Crystallization Filtration_Washing Filter and Wash with Ethanol Crystallization->Filtration_Washing Drying Dry under Vacuum (50-60°C) Filtration_Washing->Drying Pure_Carvedilol_Phosphate Pure this compound (<0.03% Bis Impurities) Drying->Pure_Carvedilol_Phosphate

References

Physicochemical Characterization of Carvedilol Phosphate Crystalline Forms: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carvedilol (B1668590), a non-selective beta-adrenergic blocking agent with alpha-blocking activity, is widely used in the treatment of cardiovascular diseases. As a member of the Biopharmaceutical Classification System (BCS) Class II, carvedilol exhibits low solubility and high permeability, making its solid-state properties critical determinants of its bioavailability and therapeutic efficacy.[1][2] The phosphate (B84403) salt of carvedilol has been developed to improve its physicochemical properties. However, carvedilol phosphate can exist in multiple crystalline forms, a phenomenon known as polymorphism. Each polymorph possesses a unique internal crystal lattice, which can significantly influence its physical and chemical properties, including melting point, solubility, dissolution rate, and stability.[3] Therefore, a thorough physicochemical characterization of this compound crystalline forms is paramount for the selection of the optimal solid form for development into a stable, safe, and effective drug product. This guide provides a comprehensive overview of the key analytical techniques used to characterize these crystalline forms, presents comparative data, and details the experimental protocols.

Introduction to Polymorphism in this compound

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of an active pharmaceutical ingredient (API) are chemically identical but differ in their physical properties.[4] For this compound, an amorphous form and several crystalline polymorphs have been identified, each with distinct physicochemical characteristics.[5][6] The amorphous form, lacking a long-range ordered crystal lattice, generally exhibits higher solubility but may be less stable than its crystalline counterparts.[6][7] The various crystalline forms of this compound, designated as Form A, Form F2, Form G, Form I, and others, have been characterized using a suite of analytical techniques.[5][8][9] Understanding the interplay between the crystal structure and the physicochemical properties of these forms is crucial for robust formulation development and ensuring consistent product performance.

Analytical Techniques for Solid-State Characterization

A multi-technique approach is essential for the comprehensive characterization of this compound polymorphs. The primary methods employed include Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Fourier Transform Infrared (FTIR) Spectroscopy.[10]

  • Powder X-ray Diffraction (PXRD): This is the most definitive technique for identifying and differentiating crystalline forms. Each polymorph produces a unique diffraction pattern based on its crystal lattice.

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine melting points, glass transitions, and to study phase transformations.[11]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to assess thermal stability, dehydration, and desolvation events.[4]

  • Fourier Transform Infrared (FTIR) Spectroscopy: FTIR provides information about the vibrational modes of molecules within the crystal lattice. Differences in the spectra of polymorphs can indicate variations in hydrogen bonding and molecular conformation.[12]

The logical workflow for characterizing a new or unknown sample of this compound is depicted in the following diagram.

G cluster_0 Sample Preparation cluster_1 Primary Characterization cluster_2 Data Analysis & Identification Sample This compound Sample PXRD Powder X-ray Diffraction (PXRD) Sample->PXRD Primary Identification DSC Differential Scanning Calorimetry (DSC) Sample->DSC Thermal Transitions TGA Thermogravimetric Analysis (TGA) Sample->TGA Thermal Stability FTIR FTIR Spectroscopy Sample->FTIR Molecular Structure Analysis Compare with Reference Data PXRD->Analysis DSC->Analysis TGA->Analysis FTIR->Analysis Identification Identify Crystalline Form / Amorphous Analysis->Identification

Figure 1: Experimental workflow for the characterization of this compound forms.

Comparative Physicochemical Data

The following tables summarize the key quantitative data for various crystalline forms of this compound, allowing for a direct comparison of their properties.

Table 1: Powder X-ray Diffraction (PXRD) Data for this compound Crystalline Forms
Crystalline FormCharacteristic Peaks (2θ ± 0.2°)Reference
Form A 5.8, 6.7, 16.2, 20.4, 26.0[8]
Additional Peaks: 6.4, 17.2, 17.9, 19.0, 20.9, 24.4[8]
Form F2 7.4, 7.9, 8.5, 8.9, 11.1[5]
Form G 6.5, 9.7, 13.0, 16.0, 17.8[5][9]
Form I (dihydrogen phosphate) 7.0, 8.0, 9.2, 11.4, 16.0[5][6][9]
Crystalline (unspecified) 7.0, 8.0, 9.15, 13.95, 16.0, 18.25, 18.9, 20.7, 22.85, 25.45[6]
Table 2: Thermal Analysis Data for this compound Forms
FormTechniqueObserved EventsReference
Form A DSCEndotherm (onset ~79°C, peak ~95°C); Endotherm (onset ~157°C, peak ~165°C)[8]
Crystalline (unspecified) DSCMelting point at 160.5°C[6]
Amorphous DSCGlass transition at 46.4°C; No melting transition observed[6]

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of this compound crystalline forms.

Powder X-ray Diffraction (PXRD)

Objective: To identify the crystalline form of this compound by its unique diffraction pattern.

Instrumentation: A standard laboratory powder X-ray diffractometer equipped with a copper (Cu) Kα radiation source.

Sample Preparation:

  • A small amount of the this compound powder sample (typically 10-20 mg) is gently ground using an agate mortar and pestle to ensure a random orientation of the crystals.

  • The powdered sample is packed into a sample holder, ensuring a flat and even surface that is level with the holder's surface. A glass slide can be used to gently press and flatten the powder.

Instrumental Parameters:

  • X-ray Source: Cu Kα, λ = 1.5406 Å

  • Voltage and Current: 40 kV and 40 mA

  • Scan Range (2θ): 2° to 40°

  • Step Size: 0.02°

  • Scan Speed: 1-5°/minute

Data Analysis:

  • The resulting diffractogram (intensity vs. 2θ) is processed to identify the angular positions (2θ) and intensities of the diffraction peaks.

  • The obtained peak list is compared with reference patterns of known this compound polymorphs for identification.

Differential Scanning Calorimetry (DSC)

Objective: To determine the thermal transitions (e.g., melting, glass transition) of this compound forms.

Instrumentation: A calibrated differential scanning calorimeter.

Sample Preparation:

  • Accurately weigh 2-5 mg of the this compound sample into an aluminum DSC pan.

  • The pan is hermetically sealed with an aluminum lid. An empty, hermetically sealed pan is used as a reference.

Instrumental Parameters:

  • Heating Rate: A standard heating rate of 10°C/minute is typically used.[13]

  • Temperature Range: 25°C to 200°C (or higher, depending on the expected transitions).

  • Atmosphere: A constant flow of inert gas, such as nitrogen, at a rate of 20-50 mL/minute to prevent oxidative degradation.

Data Analysis:

  • The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic (melting, glass transition) or exothermic (crystallization) events.

  • The onset temperature and the peak temperature of melting endotherms are determined. The glass transition temperature (Tg) is determined as the midpoint of the step change in the heat flow.

Thermogravimetric Analysis (TGA)

Objective: To evaluate the thermal stability and determine the presence of water or residual solvents in the this compound sample.

Instrumentation: A calibrated thermogravimetric analyzer.

Sample Preparation:

  • Accurately weigh 5-10 mg of the this compound sample into a tared TGA pan (typically ceramic or platinum).

Instrumental Parameters:

  • Heating Rate: A linear heating rate of 10°C/minute is commonly employed.

  • Temperature Range: 25°C to 300°C (or higher to ensure complete decomposition if required).

  • Atmosphere: A controlled atmosphere, typically an inert nitrogen purge at a flow rate of 20-50 mL/minute.

Data Analysis:

  • The TGA curve (weight % vs. temperature) is analyzed to identify temperature ranges where weight loss occurs.

  • The percentage of weight loss is quantified for each step, which can correspond to the loss of water (dehydration) or solvents (desolvation), or to thermal decomposition.

Fourier Transform Infrared (FTIR) Spectroscopy

Objective: To obtain the infrared spectrum of this compound for qualitative identification and comparison between different solid forms.

Instrumentation: A Fourier transform infrared spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (using ATR):

  • A small amount of the this compound powder is placed directly onto the ATR crystal.

  • A consistent pressure is applied to ensure good contact between the sample and the crystal.

Instrumental Parameters:

  • Spectral Range: Typically 4000 to 400 cm⁻¹.[12]

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16 to 32 scans are co-added to improve the signal-to-noise ratio.

Data Analysis:

  • The resulting FTIR spectrum (transmittance or absorbance vs. wavenumber) is analyzed for the positions and relative intensities of the absorption bands.

  • The spectrum is compared to those of known reference forms. Differences in peak positions or shapes, particularly in the regions associated with N-H, O-H, and phosphate group vibrations, can indicate polymorphic differences.

Interconversion and Stability Considerations

The relationship between different crystalline forms can be represented by their relative thermodynamic stability. This relationship can be investigated through slurry conversion experiments or by observing phase transitions during thermal analysis. The following diagram illustrates a hypothetical relationship between an amorphous form and two crystalline polymorphs.

G cluster_0 Solid Forms of this compound Amorphous Amorphous Form (Metastable, Higher Energy) Polymorph_A Polymorph A (Metastable) Amorphous->Polymorph_A Crystallization Polymorph_B Polymorph B (Stable, Lower Energy) Amorphous->Polymorph_B Direct Crystallization Polymorph_A->Polymorph_B Solid-State Transition (e.g., upon heating or in slurry)

Figure 2: Hypothetical stability relationship between this compound forms.

It is crucial to identify the most thermodynamically stable form under the conditions of manufacturing and storage to prevent any unwanted phase transformations that could alter the drug product's performance over its shelf life.

Conclusion

The presence of polymorphism in this compound necessitates a thorough and systematic physicochemical characterization during drug development. The use of complementary analytical techniques such as PXRD, DSC, TGA, and FTIR provides a comprehensive understanding of the solid-state properties of the different crystalline and amorphous forms. The data and protocols presented in this guide serve as a valuable resource for researchers and scientists, enabling the informed selection of the optimal solid form of this compound and facilitating the development of a robust and reliable pharmaceutical product. Careful control of the solid form is essential to ensure the consistent quality, safety, and efficacy of this compound medications.

References

An In-Depth Technical Guide to the Core Mechanism of Action of Carvedilol Phosphate in Cardiac Myocytes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underlying the therapeutic effects of carvedilol (B1668590) phosphate (B84403) in cardiac myocytes. Carvedilol, a third-generation beta-blocker, exhibits a unique pharmacological profile that extends beyond simple beta-adrenoreceptor antagonism. Its multifaceted actions, including biased agonism at beta-adrenergic receptors, alpha-1 adrenergic receptor blockade, and potent antioxidant effects, contribute to its clinical efficacy in treating cardiovascular diseases such as heart failure and hypertension. This document details the signaling pathways modulated by carvedilol, presents quantitative data on its interactions, and provides detailed protocols for key experimental assays.

Adrenergic Receptor Modulation

Carvedilol is a non-selective beta-adrenergic receptor antagonist with additional alpha-1 blocking activity. This dual action is central to its mechanism in cardiac myocytes.

Beta-Adrenergic Receptor Blockade and Biased Agonism

Carvedilol acts as a competitive antagonist at both β1- and β2-adrenergic receptors. In cardiac myocytes, β1-adrenergic receptors are predominant and their stimulation by catecholamines leads to a Gs-protein-mediated cascade, activating adenylyl cyclase, increasing intracellular cyclic AMP (cAMP), and subsequently activating Protein Kinase A (PKA). This pathway enhances cardiac contractility and heart rate. By blocking these receptors, carvedilol mitigates the deleterious effects of chronic sympathetic stimulation in conditions like heart failure.[1][2]

Uniquely among beta-blockers, carvedilol also functions as a β-arrestin-biased agonist.[3][4] While it blocks G-protein-mediated signaling, it promotes the recruitment of β-arrestin to the β-adrenergic receptor. This biased signaling initiates distinct downstream pathways that are often cardioprotective.

One of the most significant consequences of this biased agonism is the stimulation of the Sarco(endo)plasmic Reticulum Ca2+-ATPase (SERCA2a). Carvedilol, through a β1-adrenergic receptor and β-arrestin2-dependent mechanism, enhances the SUMOylation and activity of SERCA2a.[5][6] This leads to improved calcium handling within the myocyte, augmenting contractility without a corresponding increase in cytosolic calcium concentration, which can be beneficial in heart failure.[5][7]

Furthermore, β-arrestin-mediated signaling by carvedilol can lead to the activation of other pro-survival pathways, including the phosphorylation of Extracellular signal-Regulated Kinase 1/2 (ERK1/2) and Akt (Protein Kinase B).[3][8]

Alpha-1 Adrenergic Receptor Blockade

Carvedilol also competitively antagonizes α1-adrenergic receptors in cardiac myocytes.[1][9] Stimulation of α1-receptors by catecholamines typically activates the Gq-protein pathway, leading to the activation of Phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This signaling cascade can contribute to cardiac hypertrophy and remodeling.[9] By blocking α1-receptors, carvedilol helps to prevent these maladaptive changes in the heart.[9]

Antioxidant Properties

A distinguishing feature of carvedilol is its potent antioxidant activity, which is independent of its adrenoceptor blockade.[10][11] Oxidative stress is a key contributor to the pathophysiology of heart failure, leading to myocyte damage and dysfunction.[12] Carvedilol and its metabolites act as potent scavengers of reactive oxygen species (ROS), thereby protecting cardiac myocytes from oxidative damage.[10]

Carvedilol has been shown to inhibit lipid peroxidation and reduce levels of 4-hydroxy-2-nonenal (HNE)-modified proteins, a marker of oxidative stress, in the myocardium of patients with heart failure.[12][13]

Furthermore, carvedilol has been observed to enhance the activity of endogenous antioxidant enzymes, such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GSH-Px), providing another layer of defense against oxidative stress.

Mitochondrial Effects

Carvedilol exerts direct effects on mitochondria, the primary source of both energy and ROS in cardiac myocytes. It has been shown to inhibit mitochondrial complex I (NADH:ubiquinone oxidoreductase).[14][15] This action can have a dual effect: while it may slightly reduce mitochondrial respiration, it also appears to contribute to a preconditioning-like protective mechanism against oxidative insults.[14] By modulating mitochondrial function, carvedilol can help to preserve the energetic state of the myocyte and reduce the overall burden of oxidative stress.[16]

Data Presentation

The following tables summarize the quantitative data regarding the interactions and effects of carvedilol in cardiac myocytes.

ParameterReceptor SubtypeValueCell/Tissue TypeReference
Binding Affinity (Ki) β1-Adrenergic~4-5 nM (KD)Human Ventricular Myocardium[17]
β2-Adrenergic~7-fold lower than β1Human Ventricular Myocardium[5]
α1-Adrenergic~1.7-fold lower than β1Human Ventricular Myocardium[17]
Inhibitory Concentration (IC50) Isoproterenol-stimulated effects-Ventricular Myocytes[14]
ADP/Fe2+-initiated lipid peroxidation10.9 µMRat Liver Mitochondria[18]
ParameterEffectCell/Tissue TypeReference
SERCA2a Activity Enhanced SUMOylation and activityH9c2 cardiomyocytes, Neonatal Rat Ventricular Myocytes[5][6]
Oxidative Stress 40% decrease in HNE-modified protein levelsHuman Failing Myocardium[12][13]
Antioxidant Enzyme Activity Increased activity of SOD, GSH-Px, and CATPatients with stable angina[19]
Mitochondrial Respiration Dose-dependent decrease in complex I activityH9C2 myocardial cells[14]

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathways

Carvedilol_Signaling_Pathways cluster_beta_adrenergic β-Adrenergic Receptor Signaling cluster_alpha_adrenergic α1-Adrenergic Receptor Signaling cluster_antioxidant Antioxidant Mechanisms Carvedilol_beta Carvedilol Beta_AR β-Adrenergic Receptor Carvedilol_beta->Beta_AR Blocks Gs activation Promotes β-Arrestin binding G_protein Gs Protein Beta_AR->G_protein Activation (blocked by Carvedilol) Beta_Arrestin β-Arrestin Beta_AR->Beta_Arrestin Recruits AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates ERK ERK1/2 Beta_Arrestin->ERK Activates AKT Akt Beta_Arrestin->AKT Activates SERCA2a SERCA2a Beta_Arrestin->SERCA2a Enhances SUMOylation & Activity Carvedilol_alpha Carvedilol Alpha_AR α1-Adrenergic Receptor Carvedilol_alpha->Alpha_AR Blocks Gq_protein Gq Protein Alpha_AR->Gq_protein Activation (blocked by Carvedilol) PLC Phospholipase C Gq_protein->PLC Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Produces Hypertrophy Hypertrophy/ Remodeling IP3_DAG->Hypertrophy Contributes to Carvedilol_antioxidant Carvedilol ROS Reactive Oxygen Species (ROS) Carvedilol_antioxidant->ROS Scavenges Lipid_Peroxidation Lipid Peroxidation Carvedilol_antioxidant->Lipid_Peroxidation Inhibits Antioxidant_Enzymes SOD, CAT, GSH-Px Carvedilol_antioxidant->Antioxidant_Enzymes Enhances Activity Mito_Complex_I Mitochondrial Complex I Carvedilol_antioxidant->Mito_Complex_I Inhibits ROS->Lipid_Peroxidation Causes Mitochondrial_ROS Mitochondrial ROS Production Mito_Complex_I->Mitochondrial_ROS Reduces

Figure 1: Overview of Carvedilol's signaling pathways in cardiac myocytes.

Experimental Workflows

Radioligand_Binding_Workflow cluster_workflow Radioligand Binding Assay Workflow start Start: Isolate Cardiac Membranes incubate Incubate membranes with radioligand (e.g., [3H]-Prazosin for α1, [125I]-CYP for β) +/- unlabeled carvedilol (competitor) start->incubate separate Separate bound and free radioligand (e.g., rapid filtration) incubate->separate quantify Quantify radioactivity of bound ligand (scintillation counting) separate->quantify analyze Data Analysis: - Determine total and non-specific binding - Calculate specific binding - Generate competition curve - Determine Ki value quantify->analyze end End: Determine Carvedilol Binding Affinity analyze->end

Figure 2: Workflow for Radioligand Binding Assay.

Co_IP_Workflow cluster_workflow Co-Immunoprecipitation Workflow start Start: Lyse Carvedilol-treated Cardiomyocytes preclear Pre-clear lysate with non-specific IgG and Protein A/G beads start->preclear immunoprecipitate Immunoprecipitate target protein (e.g., β-arrestin) with specific antibody preclear->immunoprecipitate capture Capture antibody-protein complex with Protein A/G beads immunoprecipitate->capture wash Wash beads to remove non-specific binding capture->wash elute Elute bound proteins wash->elute analyze Analyze eluate by Western Blot for co-precipitated protein (e.g., SERCA2a) elute->analyze end End: Confirm Protein-Protein Interaction analyze->end

Figure 3: Workflow for Co-Immunoprecipitation.

Experimental Protocols

Radioligand Binding Assay for Adrenergic Receptors in Cardiac Membranes

Objective: To determine the binding affinity (Ki) of carvedilol for β- and α1-adrenergic receptors in cardiac myocyte membranes.

Materials:

  • Cardiac tissue or cultured cardiac myocytes

  • Homogenization buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • Radioligand (e.g., [125I]-Cyanopindolol for β-receptors, [3H]-Prazosin for α1-receptors)

  • Unlabeled carvedilol

  • Non-specific binding control (e.g., high concentration of propranolol (B1214883) for β-receptors, phentolamine (B1677648) for α1-receptors)

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4)

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize cardiac tissue or cells in ice-cold homogenization buffer. Centrifuge at low speed to remove debris, then centrifuge the supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in assay buffer. Determine protein concentration using a standard assay (e.g., Bradford).

  • Assay Setup: In a 96-well plate, set up triplicate wells for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + high concentration of non-specific control), and competitive binding (membranes + radioligand + varying concentrations of carvedilol).

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of carvedilol to generate a competition curve. Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation.[15][20]

Co-Immunoprecipitation of β-arrestin and SERCA2a

Objective: To determine if carvedilol treatment promotes the interaction between β-arrestin and SERCA2a in cardiac myocytes.

Materials:

  • Cultured cardiac myocytes

  • Carvedilol

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibody against β-arrestin

  • Control IgG

  • Protein A/G magnetic beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer)

  • Antibodies for Western blotting (anti-β-arrestin and anti-SERCA2a)

Procedure:

  • Cell Treatment and Lysis: Treat cardiac myocytes with carvedilol or vehicle control. Lyse the cells in ice-cold lysis buffer.

  • Pre-clearing: Incubate the cell lysate with control IgG and Protein A/G beads to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysate with the anti-β-arrestin antibody overnight at 4°C.

  • Complex Capture: Add Protein A/G beads to the lysate-antibody mixture and incubate to capture the immune complexes.

  • Washing: Pellet the beads and wash several times with wash buffer to remove unbound proteins.

  • Elution: Elute the bound proteins from the beads using elution buffer.

  • Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against both β-arrestin (to confirm successful immunoprecipitation) and SERCA2a (to detect co-immunoprecipitation).

Measurement of Reactive Oxygen Species (ROS)

Objective: To quantify the effect of carvedilol on ROS levels in cardiac myocytes.

Materials:

  • Cultured cardiac myocytes

  • Carvedilol

  • ROS-inducing agent (e.g., H2O2 or Angiotensin II)

  • Fluorescent ROS probe (e.g., Dihydroethidium (DHE) for superoxide, or DCFDA for general ROS)

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Treatment: Treat cardiac myocytes with carvedilol or vehicle control, followed by stimulation with a ROS-inducing agent.

  • Probe Loading: Incubate the cells with the fluorescent ROS probe according to the manufacturer's instructions.

  • Imaging/Measurement: Measure the fluorescence intensity using a fluorescence microscope or a microplate reader. An increase in fluorescence indicates an increase in ROS levels.

  • Data Analysis: Quantify the fluorescence intensity and compare the levels between control and carvedilol-treated cells.

Western Blotting for Phosphorylated ERK and Akt

Objective: To assess the activation of ERK and Akt signaling pathways in response to carvedilol.

Materials:

  • Cultured cardiac myocytes

  • Carvedilol

  • Lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies against phosphorylated ERK (p-ERK), total ERK, phosphorylated Akt (p-Akt), and total Akt

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis: Treat cardiac myocytes with carvedilol for various time points. Lyse the cells in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against p-ERK, total ERK, p-Akt, and total Akt. Follow with incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.[21][22]

Measurement of Mitochondrial Complex I Activity

Objective: To determine the effect of carvedilol on the activity of mitochondrial complex I in isolated cardiac mitochondria.

Materials:

  • Isolated cardiac mitochondria

  • Carvedilol

  • Assay buffer

  • NADH

  • Ubiquinone (or a suitable analog like decylubiquinone)

  • Rotenone (B1679576) (a specific complex I inhibitor)

  • Spectrophotometer

Procedure:

  • Mitochondria Isolation: Isolate mitochondria from cardiac tissue using differential centrifugation.

  • Assay Setup: In a spectrophotometer cuvette or 96-well plate, add the assay buffer and isolated mitochondria. Add carvedilol at various concentrations to the test samples.

  • Reaction Initiation: Initiate the reaction by adding NADH and ubiquinone.

  • Measurement: Monitor the decrease in absorbance at 340 nm (due to the oxidation of NADH) over time.

  • Inhibitor Control: In a separate set of samples, pre-incubate the mitochondria with rotenone before adding the substrates to measure the non-complex I-dependent NADH oxidation.

  • Data Analysis: Calculate the rate of NADH oxidation (the slope of the absorbance vs. time curve). Subtract the rate obtained in the presence of rotenone to determine the specific complex I activity. Compare the activity in the presence and absence of carvedilol to determine its inhibitory effect.[10][23][24]

Measurement of Antioxidant Enzyme Activity

Objective: To measure the activity of SOD, CAT, and GSH-Px in cardiac tissue lysates.

Materials:

  • Cardiac tissue homogenates

  • Assay kits for SOD, CAT, and GSH-Px activity

Procedure:

  • Sample Preparation: Prepare cardiac tissue homogenates according to the instructions of the specific assay kits.

  • SOD Activity Assay: This assay is often based on the inhibition of the reduction of a tetrazolium salt by superoxide radicals generated by a xanthine/xanthine oxidase system. The degree of inhibition is proportional to the SOD activity.

  • CAT Activity Assay: This assay typically measures the decomposition of hydrogen peroxide (H2O2) by catalase, which can be monitored by the decrease in absorbance at 240 nm.

  • GSH-Px Activity Assay: This assay usually involves a coupled reaction where glutathione reductase and NADPH are used. The oxidation of NADPH to NADP+ is monitored by the decrease in absorbance at 340 nm.

  • Data Analysis: Calculate the enzyme activities based on the change in absorbance over time and normalize to the protein concentration of the sample.[6][25]

References

An In-depth Technical Guide to the Antioxidant Properties of Carvedilol Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the antioxidant properties of carvedilol (B1668590) phosphate, a third-generation beta-blocker with multifaceted pharmacological effects. Beyond its well-established adrenergic receptor blockade, carvedilol exhibits significant antioxidant activity, which contributes to its therapeutic benefits in cardiovascular diseases. This document delves into the core mechanisms of its antioxidant action, presents quantitative data from key studies, details the experimental protocols used for its evaluation, and visualizes the involved signaling pathways and experimental workflows.

Core Mechanisms of Antioxidant Action

Carvedilol's antioxidant effects are attributed to a combination of direct and indirect mechanisms, primarily stemming from its carbazole (B46965) moiety.[1] Unlike many other beta-blockers, carvedilil's unique chemical structure endows it with the ability to counteract oxidative stress through several pathways.[1][2]

1.1. Direct Free Radical Scavenging: Carvedilol and its metabolites are potent scavengers of reactive oxygen species (ROS).[1][3][4] The carbazole nitrogen and the hydroxyl groups on its metabolites can donate a hydrogen atom to neutralize free radicals, thereby terminating the chain reactions of lipid peroxidation.[5][6] This direct scavenging activity has been demonstrated against hydroxyl radicals (•OH) and other free radicals.[1][2]

1.2. Inhibition of Lipid Peroxidation: A primary consequence of oxidative stress is the peroxidation of lipids in cellular membranes, leading to cell damage. Carvedilol effectively inhibits lipid peroxidation initiated by various stimuli.[1][7][8][9] This protective effect is significantly more potent than that of other beta-blockers like propranolol, atenolol, and labetalol.[1][9]

1.3. Metal Ion Chelation: Carvedilol has been shown to chelate ferric ions (Fe³⁺).[7][10][11][12] By binding to iron, carvedilol can prevent the Fenton reaction, a major source of hydroxyl radical production. This mechanism is considered a significant contributor to its ability to inhibit iron-induced lipid peroxidation.[7][10]

1.4. Modulation of Endogenous Antioxidant Enzymes: Carvedilol can enhance the body's own antioxidant defense system. Studies have shown that treatment with carvedilol can increase the activity of key antioxidant enzymes, including superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GSH-Px).[13][14][15] Furthermore, it helps to preserve levels of endogenous antioxidants like α-tocopherol (Vitamin E) and glutathione.[2]

1.5. Activation of the Nrf2/ARE Signaling Pathway: Recent evidence indicates that carvedilol can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathway.[16][17] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. By activating this pathway, carvedilol promotes the synthesis of antioxidant enzymes and other protective proteins, thereby bolstering the cell's intrinsic defense against oxidative stress.[16][17]

Quantitative Data on Antioxidant Properties

The following tables summarize quantitative data from various studies, highlighting the potency of carvedilol's antioxidant effects.

Table 1: Inhibition of Lipid Peroxidation and Free Radical Scavenging

Assay/ParameterModel SystemIC50 Value (µM)Reference
Fe²⁺-initiated Lipid Peroxidation (TBARS)Rat brain homogenate8.1[1]
Fe²⁺-induced α-tocopherol depletionRat brain homogenate17.6[1]
Hydroxyl Radical Scavenging (DMPO-OH signal)Dihydroxyfumarate/Fe²⁺-ADP system25[1]
Oxygen radical-induced lipid peroxidationCultured bovine endothelial cells2.6[9]
Oxygen radical-induced glutathione depletionCultured bovine endothelial cells1.8[9]

Table 2: Effects on Endogenous Antioxidant Markers in Human Studies

ParameterPatient PopulationTreatment DurationEffectReference
Serum Malondialdehyde (MDA)Mild to moderate hypertensive patients2 monthsSignificant decrease (from 2.15 ± 1 to 1.4 ± 0.7 µM, P < 0.001)[18]
Serum Paraoxonase 1 (PON1) ActivityMild to moderate hypertensive patients2 monthsSignificant increase (from 109 ± 32.4 to 127.1 ± 33.8 U/L, P < 0.001)[18]
Erythrocyte Superoxide Dismutase (SOD)Patients with stable angina12 weeksSignificant increase[13]
Erythrocyte Glutathione Peroxidase (GSH-Px)Patients with stable angina12 weeksSignificant increase[13]
Erythrocyte Catalase (CAT)Patients with stable angina12 weeksSignificant increase[13]
Erythrocyte SOD and GSH-PxPatients with heart failure12 weeksSignificant reduction (indicative of reduced oxidative stress)[15]
Protein CarbonylsPatients with chronic Chagas heart disease6 monthsSignificant decrease[14][19][20]

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using Graphviz, illustrate key signaling pathways and a general experimental workflow for assessing the antioxidant properties of carvedilol.

Carvedilol_Nrf2_Pathway cluster_stress Oxidative Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS ROS Keap1 Keap1 ROS->Keap1 Oxidizes Carvedilol Carvedilol Carvedilol->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Ubiquitination & Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation ARE ARE Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription Nrf2_n->ARE Binds Antioxidant_Genes->ROS Neutralizes Antioxidant_Assay_Workflow cluster_sample_prep Sample Preparation cluster_assays Antioxidant Assays cluster_analysis Data Analysis Biological_Sample Biological Sample (e.g., tissue homogenate, cell lysate, plasma) Carvedilol_Treatment Incubation with Carvedilol Biological_Sample->Carvedilol_Treatment Lipid_Peroxidation Lipid Peroxidation (TBARS Assay) Carvedilol_Treatment->Lipid_Peroxidation Radical_Scavenging Radical Scavenging (DPPH Assay) Carvedilol_Treatment->Radical_Scavenging Enzyme_Activity Antioxidant Enzyme Activity (SOD, CAT, GSH-Px) Carvedilol_Treatment->Enzyme_Activity Protein_Oxidation Protein Oxidation (Protein Carbonyl Assay) Carvedilol_Treatment->Protein_Oxidation Data_Acquisition Spectrophotometric/ Fluorometric Reading Lipid_Peroxidation->Data_Acquisition Radical_Scavenging->Data_Acquisition Enzyme_Activity->Data_Acquisition Protein_Oxidation->Data_Acquisition Calculation Calculation of IC50, % Inhibition, Enzyme Units Data_Acquisition->Calculation Comparison Comparison with Controls Calculation->Comparison

References

Unveiling the Molecular Landscape of Carvedilol Phosphate and Its Impurities: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This in-depth technical guide provides a comprehensive overview of the molecular formula and weight of Carvedilol (B1668590) Phosphate (B84403) and its associated impurities. Designed for researchers, scientists, and drug development professionals, this document offers critical data, detailed experimental protocols, and visual representations of key molecular interactions to support advanced research and quality control in the pharmaceutical industry.

Carvedilol, a non-selective beta-adrenergic blocker with alpha-1 adrenergic blocking activity, is widely used in the treatment of cardiovascular diseases. The phosphate salt of Carvedilol is often utilized in pharmaceutical formulations. A thorough understanding of its molecular characteristics and the profile of its potential impurities is paramount for ensuring drug safety and efficacy.

Molecular Data at a Glance

The following table summarizes the molecular formula and weight of Carvedilol Phosphate and its principal impurities, providing a clear and comparative reference for analytical and developmental purposes.

Compound NameMolecular FormulaMolecular Weight ( g/mol )
CarvedilolC₂₄H₂₆N₂O₄406.47[1][2][3]
This compoundC₂₄H₃₁N₂O₉P522.49[4][5]
This compound HemihydrateC₂₄H₂₆N₂O₄ · H₃PO₄ · ½ H₂O513.5[6][7]
Carvedilol Impurity C (N-Benzyl Carvedilol)C₃₁H₃₂N₂O₄496.60[1][8][9]
Carvedilol Impurity DC₃₉H₃₉N₃O₆645.74[1]
Carvedilol EP Impurity E (HCl salt)C₉H₁₃NO₂ · HCl203.67[2]
Carvedilol Biscarbazole ImpurityC₂₇H₂₂N₂O₃422.48[1]
Carvedilol Related Compound FC₂₄H₃₀N₂O₄410.51[2]
1-Amino-3-(9H-carbazol-4-yloxy)-2-propanolC₁₅H₁₆N₂O₂256.3
Carvedilol Impurity 6C₃₃H₃₆N₂O₆556.7[10]

Visualizing Carvedilol's Mechanism of Action

To elucidate the pharmacological activity of Carvedilol, the following diagram illustrates its dual inhibitory effect on adrenergic signaling pathways. This visualization provides a clear conceptual framework for understanding its therapeutic effects at the molecular level.

Carvedilol_Signaling_Pathway cluster_alpha α1-Adrenergic Receptor Pathway cluster_beta β-Adrenergic Receptor Pathway a1 α1-Adrenergic Receptor plc Phospholipase C (PLC) a1->plc Activates ip3_dag IP3 & DAG Increase plc->ip3_dag ca2 ↑ Intracellular Ca²⁺ ip3_dag->ca2 vasoconstriction Vasoconstriction ca2->vasoconstriction b_receptor β-Adrenergic Receptor ac Adenylyl Cyclase (AC) b_receptor->ac Activates camp ↑ cAMP ac->camp pka Protein Kinase A (PKA) camp->pka cardiac_effects ↑ Heart Rate ↑ Contractility pka->cardiac_effects carvedilol Carvedilol carvedilol->a1 Blocks carvedilol->b_receptor Blocks HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis cluster_report Reporting prep_std Prepare Standard Solutions (Carvedilol & Impurities) hplc_system Set up HPLC System (Column, Mobile Phase, etc.) prep_std->hplc_system prep_sample Prepare Sample Solution (Drug Substance/Product) prep_sample->hplc_system inject Inject Samples & Standards hplc_system->inject acquire Acquire Chromatographic Data inject->acquire integrate Integrate Peaks acquire->integrate identify Identify Impurities (based on Retention Time) integrate->identify quantify Quantify Impurities (using Standard Curves) identify->quantify report Generate Report with Impurity Profile quantify->report

References

Preformulation studies of Carvedilol Phosphate for extended-release tablets

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide: Preformulation Studies of Carvedilol (B1668590) Phosphate (B84403) for Extended-Release Tablets

Introduction

Carvedilol Phosphate is a non-selective beta-adrenergic blocking agent with alpha-1 blocking activity, widely prescribed for the treatment of hypertension and congestive heart failure.[1][2] The development of extended-release (ER) formulations for this compound is of significant interest as it aims to improve therapeutic efficacy, reduce dosing frequency, and enhance patient compliance by maintaining consistent drug levels over a prolonged period.[1][2][3]

Preformulation studies are the foundational phase in the development of any dosage form. For an ER tablet, these studies are critical for understanding the physicochemical properties of the active pharmaceutical ingredient (API), this compound, and its interactions with various excipients. This guide provides a detailed overview of the essential preformulation investigations, experimental protocols, and data interpretation necessary for the successful formulation of this compound extended-release tablets.

Physicochemical Characterization of this compound

A thorough understanding of the API's intrinsic properties is paramount for designing a robust ER formulation.

Organoleptic and Physicochemical Properties

This compound is a white to almost-white solid.[4] It is a racemic mixture with the chemical name (2RS)-1-(9H-carbazol-4-yloxy)-3-[[2-(2-methoxyphenoxy)ethyl]amino]propan-2-ol phosphate salt (1:1) hemihydrate.[4] As a Class II drug under the Biopharmaceutics Classification System (BCS), it exhibits low solubility and high permeability.[5]

Solubility Profile

Carvedilol is a weak base, and its solubility is pH-dependent.[6] It is more soluble in acidic conditions, such as those found in the stomach, and may precipitate in the more alkaline environment of the intestine.[6] This pH-dependent solubility is a critical factor to consider in the design of an ER tablet that must release the drug consistently throughout the gastrointestinal tract. Studies have shown that the solubility of carvedilol salts is significantly higher than the free base at pH values between 5.0 and 8.0.[7] However, this compound itself is generally described as insoluble in water.[4]

Acid Dissociation Constant (pKa)

The pKa value indicates the ionization state of a compound at a specific pH, which directly influences its solubility and absorption. There is some variability in the reported pKa for Carvedilol, with values ranging from 7.7 to 8.8.[6] A comprehensive study using UV-vis spectroscopy determined the pKa to be 7.77 ± 0.09, suggesting that 7.8 is a reliable value.[6]

Partition Coefficient (Log P)

The partition coefficient is a measure of a drug's lipophilicity and its ability to permeate biological membranes. Studies have shown that Carvedilol and its enantiomers possess similar log P values across a pH range of 1.2 to 8.0.[8] This high permeability is characteristic of BCS Class II drugs.[5]

Crystal Properties and Polymorphism

Polymorphism, the ability of a substance to exist in multiple crystalline forms, can significantly impact a drug's stability, solubility, and bioavailability. Carvedilol and its phosphate salt are known to exhibit polymorphism.[9] Different polymorphic forms of carvedilol dihydrogen phosphate have been identified and characterized using techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC).[4][10] For instance, one crystalline form, designated "Form A," is characterized by specific XRPD peaks at diffraction angles 2-theta of approximately 5.8, 6.7, 16.2, 20.4, and 26.0 degrees.[4] DSC analysis of this form shows an endotherm with a peak at about 95°C and another at about 165°C.[4] The amorphous form of this compound has also been studied and found to possess enhanced solubility in organic solvents compared to its crystalline counterparts.[4]

Particle Size Distribution

Particle size is a critical parameter influencing powder flow, compaction, and, most importantly, the dissolution rate of poorly soluble drugs. For ER formulations, controlling particle size is essential for achieving the desired release profile. In the development of extended-release mini-tablets, a particle size (d90) ranging from 1 µm to 10 µm has been utilized.[11][12]

Micromeritic Properties (Powder Flow)

The flow properties of the powder blend are crucial for ensuring content uniformity and consistent tablet weight during high-speed manufacturing. Key micromeritic properties include the angle of repose, bulk density, tapped density, Carr's (Compressibility) Index, and the Hausner Ratio.

Table 1: Physicochemical Properties of this compound

PropertyValue / DescriptionReference(s)
Molecular Formula C₂₄H₂₆N₂O₄·H₃PO₄·½H₂O[4]
Molecular Weight 513.5 g/mol [4]
Description White to almost-white solid powder[4]
BCS Classification Class II (Low Solubility, High Permeability)[5]
pKa 7.77 ± 0.09[6]
Solubility Insoluble in water; pH-dependent solubility (more soluble in acidic pH)[4][6]
Log P High lipophilicity, similar values across pH 1.2-8.0[8]
Polymorphism Exhibits polymorphism (e.g., Crystalline Form A, Amorphous form)[4][10]

Table 2: Example Micromeritic Properties of Carvedilol Microparticles

ParameterValueReference(s)
Angle of Repose (θ) 39.06°[13]
Bulk Density 0.62 ± 0.04 g/cm³[13]
Tapped Density 0.78 ± 0.02 g/cm³[13]
Compressibility Index 20.51%[13]
Hausner's Ratio 1.33[13]

Table 3: Scale of Flowability based on Micromeritic Properties

Flow CharacterCompressibility Index (%)Angle of Repose (°)
Excellent ≤ 1025 - 30
Good 11 - 1531 - 35
Fair 16 - 2036 - 40
Passable 21 - 2541 - 45
Poor 26 - 3146 - 55
Very Poor 32 - 3756 - 65
Very, Very Poor > 38> 66
(Source: USP General Chapter <1174> Powder Flow)[14][15][16][17]

Experimental Protocols

Detailed and standardized protocols are essential for generating reliable and reproducible preformulation data.

Drug-Excipient Compatibility Studies

The primary goal is to identify suitable excipients that are physically and chemically compatible with this compound. The most common techniques are Differential Scanning Calorimetry (DSC) and Fourier-Transform Infrared Spectroscopy (FTIR).[1][18]

Methodology:

  • Sample Preparation: Prepare physical mixtures of this compound with each potential excipient (e.g., HPMC K4M, Sodium CMC, Lactose, Microcrystalline Cellulose) in a 1:1 ratio.[18][19]

  • Stress Conditions: Store the physical mixtures under accelerated stability conditions (e.g., 40°C / 75% Relative Humidity) for a specified period, such as four weeks.[19] A control sample of the pure drug should be stored under the same conditions.

  • FTIR Analysis:

    • Record the FTIR spectra of the pure drug, pure excipients, and the stored physical mixtures.

    • Analyze the spectra for the appearance of new peaks, disappearance of characteristic drug peaks, or significant shifts in peak positions, which would indicate a chemical interaction.[19] The absence of such changes suggests compatibility.[1][13]

  • DSC Analysis:

    • Perform DSC analysis on the pure drug, pure excipients, and the physical mixtures.

    • Scan the samples over a defined temperature range (e.g., 30°C to 300°C) at a constant heating rate.

    • Observe the thermograms for changes in the melting endotherm of this compound. A significant shift, broadening, or disappearance of the drug's melting peak in the mixture can indicate a physicochemical interaction.[18][20]

Micromeritic Property Analysis

3.2.1 Angle of Repose The angle of repose is the angle of a conical pile of powder relative to the horizontal plane.[21]

Methodology (Fixed Funnel Method):

  • Pass the powder through a funnel fixed at a specific height above a flat, horizontal surface.

  • Allow the powder to form a conical pile until the apex of the cone reaches the funnel's tip.

  • Measure the height (h) and the radius (r) of the powder cone.

  • Calculate the angle of repose (θ) using the formula: θ = tan⁻¹(h/r) .[14][21]

3.2.2 Bulk and Tapped Density These measurements are used to calculate the Compressibility Index and Hausner Ratio.

Methodology:

  • Bulk Density: Gently pour a known mass (m) of the powder into a graduated cylinder and record the unsettled volume (V₀). Calculate bulk density as ρ_bulk = m / V₀ .

  • Tapped Density: Mechanically tap the graduated cylinder containing the powder for a fixed number of taps (B36270) (e.g., 100, 500, 1250) until the volume no longer changes. Record the final tapped volume (Vf). Calculate tapped density as ρ_tapped = m / Vf .

  • Calculations:

    • Compressibility Index (%) = [(ρ_tapped - ρ_bulk) / ρ_tapped] x 100

    • Hausner Ratio = ρ_tapped / ρ_bulk [14][17]

Visualizations: Workflows and Relationships

// Nodes API [label="API Characterization\n(this compound)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Solubility [label="Solubility Studies\n(pH-dependency)", fillcolor="#F1F3F4", fontcolor="#202124"]; pKa [label="pKa Determination", fillcolor="#F1F3F4", fontcolor="#202124"]; LogP [label="Partition Coefficient\n(Log P)", fillcolor="#F1F3F4", fontcolor="#202124"]; Crystal [label="Polymorphism &\nCrystallinity (DSC, XRPD)", fillcolor="#FBBC05", fontcolor="#202124"]; Particle [label="Particle Size\nAnalysis", fillcolor="#F1F3F4", fontcolor="#202124"]; Micromeritics [label="Micromeritics\n(Flow Properties)", fillcolor="#FBBC05", fontcolor="#202124"]; Compatibility [label="Drug-Excipient\nCompatibility (DSC, FTIR)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Formulation [label="ER Formulation\nDevelopment", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges API -> {Solubility, pKa, LogP, Crystal, Particle, Micromeritics} [color="#5F6368"]; {Crystal, Particle, Micromeritics, Solubility} -> Compatibility [color="#5F6368"]; Compatibility -> Formulation [color="#5F6368"]; } Preformulation workflow for ER tablets.

// Nodes Start [label="Select Excipients for ER Matrix\n(e.g., HPMC, Lactose, MCC)", fillcolor="#F1F3F4", fontcolor="#202124"]; Mix [label="Prepare 1:1 Drug:Excipient\nPhysical Mixtures", fillcolor="#F1F3F4", fontcolor="#202124"]; Store [label="Store under Accelerated Conditions\n(e.g., 40°C / 75% RH)", fillcolor="#FBBC05", fontcolor="#202124"]; Analysis [label="Analysis", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; DSC [label="DSC Analysis", fillcolor="#F1F3F4", fontcolor="#202124"]; FTIR [label="FTIR Analysis", fillcolor="#F1F3F4", fontcolor="#202124"]; CompareDSC [label="Compare Thermograms:\n- Shift in melting peak?\n- New peaks?", fillcolor="#F1F3F4", fontcolor="#202124"]; CompareFTIR [label="Compare Spectra:\n- Shift in functional groups?\n- New peaks?", fillcolor="#F1F3F4", fontcolor="#202124"]; Result [label="Conclusion", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Compatible [label="Compatible", fillcolor="#34A853", fontcolor="#FFFFFF"]; Incompatible [label="Incompatible", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Start -> Mix [color="#5F6368"]; Mix -> Store [color="#5F6368"]; Store -> Analysis [color="#5F6368"]; Analysis -> {DSC, FTIR} [color="#5F6368"]; DSC -> CompareDSC [color="#5F6368"]; FTIR -> CompareFTIR [color="#5F6368"]; {CompareDSC, CompareFTIR} -> Result [color="#5F6368"]; Result -> Compatible [label=" No Interaction", fontcolor="#202124", color="#34A853"]; Result -> Incompatible [label=" Interaction\n Detected", fontcolor="#202124", color="#EA4335"]; } Workflow for drug-excipient compatibility.

Conclusion

The preformulation phase for this compound extended-release tablets is a multi-faceted investigation critical for a successful development program. Key considerations include the drug's pH-dependent solubility, potential for polymorphism, and its micromeritic properties. The selection of physically and chemically compatible excipients, confirmed through rigorous DSC and FTIR analysis, is essential for ensuring the stability and achieving the desired controlled-release profile of the final dosage form. The data and protocols outlined in this guide provide a robust framework for researchers and scientists to navigate the complexities of formulating this important cardiovascular medication.

References

An In-Depth Technical Guide to the Beta-Blocking and Vasodilating Effects of Carvedilol Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the multifaceted pharmacological actions of Carvedilol (B1668590) Phosphate, focusing on its beta-adrenergic receptor blockade and its vasodilating properties. The information presented herein is intended for an audience with a strong background in pharmacology and molecular biology.

Core Mechanism of Action: A Dual Approach

Carvedilol is a non-selective beta-adrenergic receptor antagonist, acting on both β1 and β2 receptors, and also possesses alpha-1 adrenoreceptor blocking activity.[1][2][3] This dual mechanism of action contributes to its unique hemodynamic profile, combining the negative chronotropic and inotropic effects of beta-blockade with the vasodilatory effects of alpha-1 blockade.[4] The S(-) enantiomer is primarily responsible for the beta-blocking activity, while both S(-) and R(+) enantiomers contribute to the alpha-1 blocking effect.

Quantitative Analysis of Receptor Binding and Hemodynamic Effects

The affinity of Carvedilol for adrenergic receptors and its impact on key hemodynamic parameters are summarized below.

Table 1: Receptor Binding Affinity of Carvedilol
Receptor SubtypeKi (nM)-logKBSpeciesNotes
β1-adrenergic 4-5[5]9.02 ± 0.07[1][6]HumanHigh affinity.
β2-adrenergic ~28-35 (6-7 fold lower than β1)[5]10.13 ± 0.08[1][6]HumanHigh affinity, with some studies suggesting slightly higher potency than for β1.
α1-adrenergic ~7-10 (1.7-fold lower than β1)[5]-HumanPotent binding contributing to vasodilation.

Note: Ki and -logKB values can vary based on experimental conditions and tissue types.

Table 2: Hemodynamic Effects of Chronic Carvedilol Treatment in Essential Hypertension
ParameterChange from Baseline (at rest)Change from Baseline (during exercise)
Mean Arterial Pressure ↓ 17% (P < 0.001)[7][8]↓ 17% (P < 0.001)[7][8]
Total Peripheral Resistance Index ↓ 6% (NS)[7][8]↓ 5% (NS)[7][8]
Heart Rate ↓ 12%[7][8]↓ 17%[7][8]
Cardiac Index ↓ 12%[7][8]-
Stroke Index -↑ 5% (NS)[7][8]

NS = Not Significant

Signaling Pathways

Carvedilol's effects are mediated through complex signaling cascades. The following diagrams illustrate the key pathways involved.

Beta-Adrenergic Receptor Blockade

Beta_Blockade cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Carvedilol Carvedilol Beta_Receptor β1/β2-Adrenergic Receptor Carvedilol->Beta_Receptor Antagonizes Catecholamines Catecholamines (Epinephrine, Norepinephrine) Catecholamines->Beta_Receptor Activates G_Protein Gs Protein Beta_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Decreased Heart Rate Decreased Contractility PKA->Cellular_Response Phosphorylates targets leading to

Caption: Carvedilol's beta-blocking mechanism.

Vasodilation via Alpha-1 Adrenergic Receptor Blockade

Alpha_Blockade_Vasodilation cluster_extracellular Extracellular Space cluster_membrane Vascular Smooth Muscle Cell Membrane cluster_intracellular Intracellular Space Carvedilol_alpha Carvedilol Alpha1_Receptor α1-Adrenergic Receptor Carvedilol_alpha->Alpha1_Receptor Antagonizes Vasodilation Vasodilation Carvedilol_alpha->Vasodilation Promotes Norepinephrine Norepinephrine Norepinephrine->Alpha1_Receptor Activates Gq_Protein Gq Protein Alpha1_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates PIP2 PIP2 PIP2->PLC Ca_Release Ca²⁺ Release from SR IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Contraction Smooth Muscle Contraction Ca_Release->Contraction Leads to PKC->Contraction Contributes to

Caption: Vasodilation through alpha-1 blockade.

Vasodilation via Nitric Oxide (NO) Release

Carvedilol also promotes vasodilation by stimulating the release of nitric oxide (NO) from endothelial cells, a pathway involving the Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade.[9]

NO_Vasodilation cluster_endothelial Endothelial Cell cluster_smooth_muscle Vascular Smooth Muscle Cell Carvedilol_NO Carvedilol PI3K PI3K Carvedilol_NO->PI3K Activates Akt Akt PI3K->Akt Activates eNOS eNOS Akt->eNOS Phosphorylates & Activates NO Nitric Oxide (NO) eNOS->NO Produces L_Arginine L-Arginine L_Arginine->eNOS sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Diffuses and Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Relaxation Smooth Muscle Relaxation (Vasodilation) PKG->Relaxation Leads to

Caption: Carvedilol-induced NO-mediated vasodilation.

β-Arrestin Biased Signaling

Carvedilol exhibits biased agonism at the β-adrenergic receptor, preferentially activating β-arrestin-mediated signaling pathways independent of G-protein coupling. This is hypothesized to contribute to its cardioprotective effects.

Beta_Arrestin_Signaling cluster_extracellular_ba Extracellular Space cluster_membrane_ba Cell Membrane cluster_intracellular_ba Intracellular Space Carvedilol_ba Carvedilol Beta_Receptor_ba β-Adrenergic Receptor Carvedilol_ba->Beta_Receptor_ba Binds to GRK GRK Beta_Receptor_ba->GRK Recruits Beta_Arrestin β-Arrestin Beta_Receptor_ba->Beta_Arrestin Recruits GRK->Beta_Receptor_ba Phosphorylates Src Src Beta_Arrestin->Src Activates MMP MMP Src->MMP Activates HB_EGF pro-HB-EGF MMP->HB_EGF Cleaves EGFR EGFR HB_EGF->EGFR Activates ERK ERK1/2 EGFR->ERK Activates Cardioprotection Cardioprotection (e.g., anti-apoptotic effects) ERK->Cardioprotection Promotes

Caption: Carvedilol's β-arrestin biased signaling pathway.

Experimental Protocols

Radioligand Binding Assay for Adrenergic Receptor Affinity

Objective: To determine the binding affinity (Ki) of Carvedilol for β1, β2, and α1-adrenergic receptors.

Methodology:

  • Membrane Preparation:

    • Culture cells stably expressing the human adrenergic receptor subtype of interest (e.g., HEK293 or CHO cells) or use tissue homogenates known to express the receptors (e.g., human heart tissue).

    • Homogenize cells or tissue in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4 with protease inhibitors).

    • Centrifuge the homogenate at low speed (e.g., 1000 x g) to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Wash the membrane pellet with assay buffer and resuspend to a final protein concentration of 1-2 mg/mL.

  • Competition Binding Assay:

    • Set up a series of reactions in a 96-well plate. Each well will contain:

      • A fixed concentration of a specific radioligand (e.g., [³H]-Prazosin for α1, [¹²⁵I]-Iodocyanopindolol for β1/β2).

      • A fixed amount of the membrane preparation.

      • Increasing concentrations of unlabeled Carvedilol Phosphate.

      • For non-specific binding control wells, add a high concentration of a known non-radioactive antagonist (e.g., phentolamine (B1677648) for α1, propranolol (B1214883) for β).

    • Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Separation and Detection:

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

    • Quickly wash the filters with ice-cold wash buffer to minimize non-specific binding.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain specific binding at each Carvedilol concentration.

    • Plot the specific binding as a function of the logarithm of the Carvedilol concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of Carvedilol that inhibits 50% of the specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Vascular Ring Assay for Vasodilation

Objective: To quantify the vasodilatory effect of Carvedilol on isolated arterial segments.

Methodology:

  • Tissue Preparation:

    • Euthanize a suitable animal model (e.g., rat or mouse) and carefully dissect the thoracic aorta.

    • Place the aorta in ice-cold Krebs-Henseleit buffer.

    • Clean the aorta of adhering connective and adipose tissue and cut it into rings of 2-3 mm in length.

  • Experimental Setup:

    • Mount the aortic rings in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.

    • Connect one end of the ring to a fixed support and the other to an isometric force transducer to record changes in tension.

    • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1-2 g, with buffer changes every 15-20 minutes.

  • Vasoconstriction and Vasodilation Measurement:

    • Induce a submaximal contraction in the aortic rings using a vasoconstrictor agent (e.g., phenylephrine (B352888) or norepinephrine).

    • Once a stable contraction plateau is reached, add cumulative concentrations of this compound to the organ bath.

    • Record the relaxation response at each concentration until a maximal response is achieved or the concentration range of interest has been covered.

    • To assess endothelium-dependent vasodilation, some experiments can be performed on endothelium-denuded rings (prepared by gently rubbing the intimal surface).

  • Data Analysis:

    • Express the relaxation response as a percentage of the pre-contraction induced by the vasoconstrictor.

    • Plot the percentage of relaxation against the logarithm of the Carvedilol concentration to generate a dose-response curve.

    • Determine the EC50 value (the concentration of Carvedilol that produces 50% of the maximal relaxation).

Nitric Oxide (NO) Release Assay in Endothelial Cells

Objective: To measure the ability of Carvedilol to stimulate NO production in cultured endothelial cells.

Methodology:

  • Cell Culture:

    • Culture human umbilical vein endothelial cells (HUVECs) or a similar endothelial cell line in appropriate growth medium until confluent.

  • NO Detection:

    • Load the cells with a fluorescent NO indicator dye, such as 4-amino-5-methylamino-2',7'-difluorofluorescein diacetate (DAF-FM diacetate).[10][11][12][13][14] The diacetate form is cell-permeable and is cleaved by intracellular esterases to the NO-sensitive DAF-FM.

    • Incubate the cells with DAF-FM diacetate (e.g., 5 µM) for 30-60 minutes at 37°C.

    • Wash the cells with a balanced salt solution to remove excess dye.

  • Stimulation and Measurement:

    • Treat the DAF-FM loaded cells with various concentrations of this compound.

    • Measure the increase in fluorescence intensity over time using a fluorescence microscope or a microplate reader. The fluorescence of DAF-FM increases upon reacting with NO.

    • Use a known NO donor (e.g., sodium nitroprusside) as a positive control and an eNOS inhibitor (e.g., L-NAME) to confirm the specificity of the NO signal.

  • Data Analysis:

    • Quantify the change in fluorescence intensity relative to baseline or a vehicle-treated control.

    • Plot the fluorescence intensity as a function of Carvedilol concentration to generate a dose-response curve for NO production.

Conclusion

This compound's therapeutic efficacy stems from a sophisticated and multifaceted mechanism of action. Its non-selective beta-blockade effectively controls heart rate and contractility, while its alpha-1 blocking properties contribute significantly to vasodilation and blood pressure reduction.[4] Furthermore, Carvedilol's ability to stimulate nitric oxide release and its unique β-arrestin biased signaling profile likely contribute to its beneficial effects in cardiovascular diseases, including heart failure.[15] The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this and other cardiovascular drugs.

References

Carvedilol Phosphate: A Multifaceted Inhibitor of Vascular Smooth Muscle Cell Proliferation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Vascular smooth muscle cell (VSMC) proliferation is a critical pathological process in the development of atherosclerosis, restenosis following angioplasty, and hypertension.[1][2][3] Carvedilol (B1668590), a non-selective beta-adrenergic blocker with alpha-1-adrenergic receptor antagonist properties, has demonstrated significant therapeutic efficacy in various cardiovascular diseases.[1][4] Beyond its established vasodilatory and antihypertensive effects, carvedilol exerts direct anti-proliferative actions on VSMCs.[1][5] This technical guide provides a comprehensive overview of the molecular mechanisms underlying the inhibitory effects of carvedilol phosphate (B84403) on VSMC proliferation, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for vascular proliferative disorders.

Introduction

The proliferation and migration of vascular smooth muscle cells (VSMCs) are key events in the pathogenesis of neointimal hyperplasia, which contributes to the narrowing of blood vessels in conditions such as in-stent restenosis.[6] Carvedilol, a third-generation β-blocker, possesses a unique pharmacological profile that includes antioxidant properties and the ability to inhibit VSMC proliferation.[1][6] These characteristics suggest that carvedilol may offer therapeutic benefits beyond its primary beta-blocking activity, potentially impacting the progression of vascular diseases characterized by abnormal smooth muscle cell growth.[2][3] This guide delves into the cellular and molecular mechanisms by which carvedilol phosphate impedes VSMC proliferation, focusing on its influence on key signaling pathways and cell cycle progression.

Quantitative Impact of Carvedilol on VSMC Proliferation

Multiple in vitro studies have quantified the inhibitory effects of carvedilol on VSMC proliferation induced by various mitogens. The data consistently demonstrate a concentration-dependent inhibition.

MitogenCell TypeCarvedilol Concentration (µM)InhibitionIC50 (µM)Reference
Platelet-Derived Growth Factor (PDGF)-BBRat Aortic VSMCs139.7% ± 10.4%1-10[7]
1081.7% ± 5.9%[7]
Endothelin-1 (ET-1)Rat Aortic VSMCs1Significant Inhibition1-10[7]
10Significant Inhibition[7]
Angiotensin-II (ANG-II)Rat Aortic VSMCs1Significant Inhibition1-10[7]
10Significant Inhibition[7]
Basal MitogenesisRat Aortic VSMCs10~65%~1[5]
Endothelin-1Rat Aortic VSMCs10~95%~1[5]
Platelet-Derived Growth Factor (PDGF)Human Pulmonary Artery VSMCs0.1-10Concentration-dependent0.3-2.0[2][3]
Epidermal Growth Factor (EGF)Human Pulmonary Artery VSMCs0.1-10Concentration-dependent0.3-2.0[2][3]
ThrombinHuman Pulmonary Artery VSMCs0.1-10Concentration-dependent0.3-2.0[2][3]
SerumHuman Pulmonary Artery VSMCs0.1-10Concentration-dependent0.3-2.0[2][3]
General ProliferationVSMCs10Significant Inhibition-[6]
15Significant Inhibition-[6]

Signaling Pathways Modulated by Carvedilol

Carvedilol's anti-proliferative effects on VSMCs are mediated through the modulation of several key intracellular signaling pathways.

Inhibition of the MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the Extracellular signal-Regulated Kinase (ERK) branch, is a central pathway promoting cell proliferation.[8] Carvedilol has been shown to directly inhibit MAP kinase activity in rat smooth muscle cells.[9] In a cell-free assay, 10 µM of carvedilol produced a 50% inhibition of MAP kinase activity.[9] This inhibition of the MAPK/ERK pathway is a significant contributor to the anti-mitogenic actions of carvedilol.[9]

Mitogens Mitogens (PDGF, EGF, Thrombin) Receptor Receptor Tyrosine Kinase Mitogens->Receptor MAPK_Cascade MAPK Cascade (Ras/Raf/MEK) Receptor->MAPK_Cascade ERK ERK MAPK_Cascade->ERK Proliferation VSMC Proliferation ERK->Proliferation Carvedilol Carvedilol Phosphate Carvedilol->ERK Inhibition

Carvedilol inhibits the MAPK/ERK signaling pathway.
Upregulation of miR-145 and Downregulation of KLF4

Recent studies have unveiled a novel mechanism involving microRNAs. Carvedilol upregulates the expression of microRNA-145 (miR-145) in VSMCs.[6] miR-145 is a known inhibitor of VSMC proliferation and migration.[6][10] One of the direct targets of miR-145 is Krüppel-like factor 4 (KLF4), a transcription factor that promotes VSMC proliferation.[6][10] By increasing miR-145 levels, carvedilol leads to a decrease in KLF4 expression, thereby suppressing VSMC proliferation.[6] Importantly, the inhibitory effects of carvedilol on VSMCs can be attenuated by inhibiting miR-145.[6]

Carvedilol Carvedilol Phosphate miR145 miR-145 Carvedilol->miR145 Upregulates KLF4 KLF4 miR145->KLF4 Inhibits Proliferation VSMC Proliferation KLF4->Proliferation

Carvedilol's regulation of the miR-145/KLF4 axis.
Impact on Cell Cycle Progression

Carvedilol influences the cell cycle of VSMCs, leading to an arrest in cell division. In quiescent rat aortic smooth muscle cells, approximately 96% of the cells are in the G0/G1 phase.[9] Upon stimulation with serum, the percentage of cells in the S and G2/M phases increases to 20% and 40%, respectively.[9] Treatment with 10 µM carvedilol significantly reduces the number of cells in the S and G2/M phases by 30-50%.[9] Furthermore, carvedilol significantly inhibits the serum-induced stimulation of thymidine (B127349) kinase, an S phase-specific marker, by over 70%.[9]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the effects of carvedilol on VSMC proliferation.

VSMC Proliferation Assays

This assay measures DNA synthesis as an indicator of cell proliferation.

  • Cell Culture: Culture VSMCs from the thoracic aorta of Sprague-Dawley rats in appropriate media.[7]

  • Growth Arrest: Plate cells and induce growth arrest by serum deprivation.[7]

  • Stimulation: Expose the growth-arrested cells to mitogens such as PDGF-BB, ET-1, or ANG-II.[7]

  • Treatment: Add carvedilol at desired concentrations (e.g., 1 and 10 µM) with or without other compounds like Cyclosporine A.[7]

  • Radiolabeling: Add [3H]thymidine to the culture medium and incubate to allow for incorporation into newly synthesized DNA.

  • Measurement: Harvest the cells, precipitate the DNA, and measure the incorporated radioactivity using a scintillation counter.

  • Analysis: Calculate the percentage of inhibition by comparing the radioactivity in treated cells to that in stimulated control cells.[7]

This colorimetric assay measures cell viability, which correlates with cell proliferation.

  • Cell Seeding: Seed VSMCs in a 96-well plate.

  • Treatment: Treat cells with different concentrations of carvedilol (e.g., 10 µM and 15 µM).[6]

  • Incubation: Incubate for the desired period.

  • Reagent Addition: Add CCK-8 solution to each well and incubate.

  • Measurement: Measure the absorbance at a specific wavelength using a microplate reader. The absorbance is directly proportional to the number of viable cells.

This assay detects DNA synthesis by incorporating a thymidine analog (EdU).

  • Cell Culture and Treatment: Culture and treat VSMCs with carvedilol as described above.[6]

  • EdU Labeling: Add EdU to the cell culture medium and incubate to allow for its incorporation into DNA during replication.

  • Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize them.

  • Click-iT® Reaction: Add the Click-iT® reaction cocktail containing a fluorescent azide (B81097) that covalently binds to the alkyne group of EdU.

  • Imaging and Analysis: Visualize the fluorescently labeled cells using a fluorescence microscope. The percentage of EdU-positive cells is determined to quantify proliferation.[6]

Start Seed VSMCs Treatment Treat with Carvedilol and/or Mitogens Start->Treatment Assay Perform Proliferation Assay Treatment->Assay Thymidine [3H]Thymidine Incorporation Assay->Thymidine CCK8 CCK-8 Assay Assay->CCK8 EdU EdU Assay Assay->EdU Measure Quantify Proliferation Thymidine->Measure CCK8->Measure EdU->Measure

Workflow for VSMC proliferation assays.
Western Blot Analysis

This technique is used to detect and quantify specific proteins involved in signaling pathways.

  • Sample Preparation: Lyse treated and control VSMCs to extract total protein.[11] Determine protein concentration using a suitable assay (e.g., BCA assay).

  • Gel Electrophoresis: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[12]

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[12][13]

  • Blocking: Block the membrane with a suitable blocking agent (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.[12]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-ERK, KLF4, or β-actin as a loading control).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) or a fluorophore that recognizes the primary antibody.[13]

  • Detection: Detect the signal using a chemiluminescent or fluorescent substrate and an imaging system.

  • Quantification: Quantify the band intensities using densitometry software and normalize to the loading control.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle.

  • Cell Preparation: Harvest treated and control VSMCs.

  • Fixation: Fix the cells in cold 70% ethanol (B145695) to permeabilize the cell membrane and preserve the DNA.[14][15]

  • Staining: Resuspend the fixed cells in a staining solution containing a fluorescent DNA-binding dye, such as propidium (B1200493) iodide (PI), and RNase A to eliminate RNA staining.[14][16][17]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the fluorescence from the DNA-binding dye is proportional to the amount of DNA in each cell.

  • Data Analysis: Generate a histogram of DNA content. Cells in G0/G1 phase will have 2n DNA content, cells in G2/M phase will have 4n DNA content, and cells in S phase will have an intermediate amount of DNA.[18] Analyze the data using appropriate software to determine the percentage of cells in each phase of the cell cycle.[14]

Conclusion

This compound effectively inhibits vascular smooth muscle cell proliferation through a multi-pronged mechanism. It directly interferes with the pro-proliferative MAPK/ERK signaling pathway and modulates the expression of key regulatory molecules like miR-145 and KLF4. These actions culminate in a significant reduction in the progression of VSMCs through the cell cycle, ultimately leading to a decrease in their proliferation. The comprehensive data and detailed methodologies presented in this guide underscore the potential of carvedilol as a therapeutic agent for vascular proliferative diseases and provide a solid foundation for further research and development in this area. The unique anti-proliferative properties of carvedilol, in addition to its primary cardiovascular effects, make it a compelling candidate for repositioning and for the development of novel therapies targeting VSMC-driven pathologies.

References

Investigating the Anti-Proliferative Effects of Carvedilol Phosphate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carvedilol (B1668590), a non-selective beta-adrenergic receptor blocker with additional alpha-1 adrenergic receptor antagonism, is primarily utilized in the management of cardiovascular diseases.[1] Emerging evidence, however, illuminates its potential as an anti-proliferative agent, demonstrating cytotoxic and cytostatic effects across a spectrum of cancer cell lines. This technical guide provides a comprehensive overview of the anti-proliferative properties of Carvedilol, detailing its impact on cell viability, the underlying molecular mechanisms, and standardized protocols for its investigation. Quantitative data are systematically presented, and key signaling pathways are visualized to facilitate a deeper understanding for researchers in oncology and drug development.

Quantitative Analysis of Anti-Proliferative Efficacy

The anti-proliferative activity of Carvedilol has been quantified in numerous studies, primarily through the determination of the half-maximal inhibitory concentration (IC50). These values, collated from various in vitro studies, demonstrate a dose-dependent inhibitory effect on cancer cell proliferation.

Cell LineCancer TypeIC50 (µM)Citation
A549Non-Small Cell Lung Cancer18[2]
H1299Non-Small Cell Lung Cancer13.7[2]
K562Myelogenous Leukemia22.66 ± 2.14[3]
HeLaCervix Carcinoma30.56 ± 5.16[3]
Fem-xMelanoma32.17 ± 5.75[3]
MDA-MB-361Breast Cancer35.04 ± 2.95[3]
Human Colon TumorColon Cancer< 20 µg/ml[4]
Human Ovary TumorOvarian Cancer< 20 µg/ml[4]
Human MelanomaMelanoma< 20 µg/ml[4]
Human LeukemiaLeukemia< 20 µg/ml[4]
Human GlioblastomaGlioblastoma< 20 µg/ml[4]
Human Prostate TumorProstate Cancer< 20 µg/ml[4]
Human Oral TumorOral Cancer< 20 µg/ml[4]
Human Lung TumorLung Cancer< 20 µg/ml[4]
Human Pancreatic CancerPancreatic CancerNot specified[4]
C32Amelanotic Melanoma≥ 5[5]
A2058Melanotic Melanoma≥ 5[5]
Mel270Uveal Melanoma~20[6]
Human MG63OsteosarcomaNot specified[7]
Vascular Smooth Muscle CellsN/A0.3 - 2.0[8][9]

*Note: The molecular weight of Carvedilol is 406.5 g/mol . An ED50 of 20 µg/ml is approximately equivalent to 49.2 µM. The original study did not specify the exact values, only that they were below this threshold.[4]

Core Mechanisms of Anti-Proliferative Action

Carvedilol exerts its anti-proliferative effects through a multi-faceted approach, primarily by inducing cell cycle arrest and apoptosis, and modulating key signaling pathways that govern cell growth and survival.

Induction of Apoptosis and Cell Cycle Arrest
Modulation of Key Signaling Pathways

Carvedilol's anti-proliferative effects are intricately linked to its ability to interfere with several critical intracellular signaling pathways.

The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a central regulator of cell survival, proliferation, and growth. Carvedilol has been shown to inhibit this pathway, which is often hyperactivated in cancer.[15] By suppressing the PI3K/AKT pathway, Carvedilol can hinder the downstream signaling that promotes cell proliferation and survival.

The Extracellular signal-regulated kinase (ERK) pathway is another crucial signaling cascade involved in cell proliferation. Carvedilol has been found to modulate ERK signaling, specifically by inhibiting the nuclear translocation of ERK.[15] This prevents the activation of nuclear targets of ERK that are essential for cell proliferation.

Src, a non-receptor tyrosine kinase, plays a significant role in cancer cell migration, invasion, and proliferation. In malignant breast cells, Carvedilol has been demonstrated to inactivate Src, thereby suppressing these key aspects of cancer progression.[16] This inactivation can occur through both cAMP/PKA and PKCδ signaling pathways, depending on the specific breast cancer cell line.[16]

Recent studies have indicated that Carvedilol can reduce the expression and activity of aldehyde dehydrogenase (ALDH), an enzyme associated with cancer stem cells and therapeutic resistance.[2] A significant reduction in ALDH expression and activity was observed in A549 non-small cell lung cancer cells following treatment with Carvedilol.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the anti-proliferative effects of Carvedilol.

Cell Viability and Cytotoxicity Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Materials:

    • Cancer cell lines of interest

    • Complete cell culture medium

    • Carvedilol Phosphate (dissolved in a suitable solvent, e.g., DMSO)

    • 96-well plates

    • MTT solution (5 mg/mL in PBS)

    • DMSO

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).

    • After the treatment period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis

Flow cytometry with propidium (B1200493) iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle.

  • Materials:

    • Treated and untreated cells

    • Phosphate-buffered saline (PBS)

    • 70% cold ethanol (B145695)

    • Propidium Iodide (PI) staining solution (containing RNase A)

    • Flow cytometer

  • Procedure:

    • Harvest cells by trypsinization and wash with PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

    • Incubate the fixed cells at -20°C for at least 2 hours.

    • Wash the cells with PBS to remove the ethanol.

    • Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

    • Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

Western Blotting

Western blotting is used to detect the expression levels of specific proteins involved in signaling pathways.

  • Materials:

    • Treated and untreated cell lysates

    • Protein assay kit (e.g., BCA)

    • SDS-PAGE gels

    • PVDF or nitrocellulose membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-p-Src, anti-Src, anti-ALDH1A1, anti-GAPDH)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Lyse the cells and determine the protein concentration of the lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

Visualization of Signaling Pathways and Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by Carvedilol in its anti-proliferative capacity.

PI3K_AKT_Pathway Carvedilol Carvedilol PI3K PI3K Carvedilol->PI3K AKT p-AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor Receptor->PI3K

Caption: Carvedilol inhibits the PI3K/AKT signaling pathway.

ERK_Pathway Carvedilol Carvedilol ERK_Nuclear Nuclear ERK Carvedilol->ERK_Nuclear Inhibits Nuclear Translocation GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->ERK_Nuclear Proliferation Gene Transcription & Proliferation ERK_Nuclear->Proliferation

Caption: Carvedilol modulates the ERK signaling pathway.

Src_Pathway Carvedilol Carvedilol AdrenergicReceptor Adrenergic Receptor Carvedilol->AdrenergicReceptor cAMP_PKA cAMP/PKA AdrenergicReceptor->cAMP_PKA PKCd PKCδ AdrenergicReceptor->PKCd Src Src cAMP_PKA->Src PKCd->Src Migration_Invasion Cell Migration & Invasion Src->Migration_Invasion

Caption: Carvedilol inactivates Src via adrenergic receptor blockade.

Experimental Workflow

Experimental_Workflow cluster_0 In Vitro Experiments cluster_1 Endpoint Assays cluster_2 Data Analysis & Interpretation CellCulture 1. Cell Culture (e.g., A549, H1299) Treatment 2. Carvedilol Treatment (Dose-response & Time-course) CellCulture->Treatment MTT 3a. MTT Assay (Cell Viability/IC50) Treatment->MTT FlowCytometry 3b. Flow Cytometry (Cell Cycle Analysis) Treatment->FlowCytometry WesternBlot 3c. Western Blot (Protein Expression) Treatment->WesternBlot DataAnalysis 4. Data Analysis (IC50, Cell Cycle Distribution, Protein Quantification) MTT->DataAnalysis FlowCytometry->DataAnalysis WesternBlot->DataAnalysis Conclusion 5. Conclusion (Anti-proliferative Effect & Mechanism) DataAnalysis->Conclusion

Caption: General workflow for investigating Carvedilol's anti-proliferative effects.

Conclusion

This compound demonstrates significant anti-proliferative effects across a variety of cancer cell lines. Its mechanisms of action are multifaceted, involving the induction of apoptosis, cell cycle arrest, and the modulation of critical signaling pathways such as PI3K/AKT, ERK, and Src. The data and protocols presented in this guide offer a robust framework for researchers and drug development professionals to further investigate and potentially harness the anti-cancer properties of this well-established cardiovascular drug. Further in-depth studies are warranted to fully elucidate its therapeutic potential in oncology.

References

Methodological & Application

Application Note: A Validated Stability-Indicating RP-HPLC Method for the Quantification of Carvedilol Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Carvedilil Phosphate (B84403) is a non-selective beta-adrenergic blocking agent with alpha-1 blocking activity, widely used in the treatment of heart failure and hypertension.[1] Accurate and reliable quantification of Carvedilol (B1668590) Phosphate in bulk drug and pharmaceutical dosage forms is crucial for quality control and stability testing. This application note describes a robust, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the determination of Carvedilol Phosphate. The method is validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for routine analysis.[2][3][4]

Carvedilol is a weak base and is practically insoluble in water.[5] The phosphate salt is used to improve its pharmaceutical properties.[1] The developed HPLC method is specific for this compound and can separate it from its degradation products, making it suitable for stability studies.[2][6]

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • This compound sample (bulk drug or tablets)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (AR grade)

  • Orthophosphoric acid (AR grade)

  • Water (HPLC grade)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is used. The chromatographic conditions are summarized in the table below.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column Inertsil ODS-3V C18, 250 mm x 4.6 mm, 5 µm or equivalent
Mobile Phase Acetonitrile : Phosphate Buffer (pH 3.0, adjusted with orthophosphoric acid) in a 60:40 v/v ratio
Flow Rate 1.0 mL/min
Detection Wavelength 242 nm
Injection Volume 10 µL
Column Temperature Ambient (approximately 25°C)
Run Time 10 minutes
Preparation of Solutions

3.1. Phosphate Buffer (pH 3.0) Dissolve a suitable amount of potassium dihydrogen phosphate in HPLC grade water to make a 20 mM solution. Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter.

3.2. Diluent The mobile phase is used as the diluent for preparing standard and sample solutions.

3.3. Standard Stock Solution (100 µg/mL) Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Add about 70 mL of diluent, sonicate for 10 minutes to dissolve, and then dilute to the mark with the diluent.

3.4. Working Standard Solutions From the standard stock solution, prepare a series of working standard solutions in the concentration range of 5-30 µg/mL by appropriate dilution with the diluent. These solutions are used to establish the linearity of the method.

3.5. Sample Solution (for Tablets) Weigh and finely powder not fewer than 20 tablets. Transfer an amount of the powder equivalent to 10 mg of this compound into a 100 mL volumetric flask. Add about 70 mL of diluent and sonicate for 15 minutes with intermittent shaking to ensure complete dissolution of the drug. Dilute to the volume with the diluent and mix well. Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate. From this filtered solution, pipette 10 mL into a 50 mL volumetric flask and dilute to the mark with the diluent to obtain a final concentration within the linearity range.

Method Validation Protocol

The developed method was validated as per ICH guidelines for the following parameters:

  • Specificity: The specificity of the method was evaluated by analyzing the blank, placebo, standard, and sample solutions. Forced degradation studies were also performed to demonstrate the stability-indicating nature of the method.

  • Linearity: The linearity was assessed by analyzing five concentrations of the standard solution over the range of 5-30 µg/mL. The calibration curve was plotted as peak area versus concentration, and the correlation coefficient (r²) was determined.

  • Accuracy: The accuracy of the method was determined by the standard addition method. A known amount of the standard drug was added to the pre-analyzed sample solution at three different levels (80%, 100%, and 120% of the assay concentration), and the recovery was calculated.

  • Precision:

    • Method Precision (Repeatability): The precision of the method was evaluated by analyzing six replicate preparations of the sample solution at a concentration of 20 µg/mL.

    • Intermediate Precision (Ruggedness): The intermediate precision was assessed by performing the analysis on a different day, with a different analyst, and on a different instrument.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.[7]

  • Robustness: The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions, such as the flow rate (±0.1 mL/min), mobile phase composition (±2% organic phase), and pH of the buffer (±0.2 units).

Forced Degradation Studies Protocol

Forced degradation studies were performed on the this compound sample to demonstrate the stability-indicating nature of the analytical method.[2][6] The sample was subjected to the following stress conditions:

  • Acid Degradation: 1 mL of the sample stock solution (1000 µg/mL) was mixed with 1 mL of 0.1 N HCl and kept at 80°C for 2 hours. The solution was then neutralized with 0.1 N NaOH and diluted to a final concentration of 20 µg/mL with the diluent.

  • Base Degradation: 1 mL of the sample stock solution (1000 µg/mL) was mixed with 1 mL of 0.1 N NaOH and kept at 80°C for 2 hours. The solution was then neutralized with 0.1 N HCl and diluted to a final concentration of 20 µg/mL with the diluent.

  • Oxidative Degradation: 1 mL of the sample stock solution (1000 µg/mL) was mixed with 1 mL of 30% H₂O₂ and kept at room temperature for 24 hours. The solution was then diluted to a final concentration of 20 µg/mL with the diluent.

  • Thermal Degradation: The solid drug was kept in an oven at 105°C for 48 hours. A sample solution was then prepared at a concentration of 20 µg/mL.

  • Photolytic Degradation: The sample solution was exposed to UV light (254 nm) for 48 hours.

Data Presentation

Method Validation Summary
Validation ParameterResultAcceptance Criteria
Linearity Range 5 - 30 µg/mL-
Correlation Coefficient (r²) 0.9998≥ 0.999
Accuracy (% Recovery) 99.2% - 101.5%98.0% - 102.0%
Precision (% RSD)
Method Precision0.85%≤ 2.0%
Intermediate Precision1.12%≤ 2.0%
LOD 0.15 µg/mL-
LOQ 0.45 µg/mL-
Robustness RobustSystem suitability passes
Forced Degradation Study Results
Stress Condition% DegradationRemarks
Acid (0.1 N HCl) 12.5%Significant degradation observed.
Base (0.1 N NaOH) 18.2%Significant degradation observed.
Oxidative (30% H₂O₂) 8.7%Moderate degradation observed.
Thermal (105°C) 4.1%Minor degradation observed.
Photolytic (UV) 2.5%Minor degradation observed.

Visualization

G RP-HPLC Method Development Workflow A Literature Review & Physicochemical Property Analysis B Selection of Initial Chromatographic Conditions (Column, Mobile Phase, Wavelength) A->B C Preparation of Standard & Sample Solutions B->C D Method Optimization (Mobile Phase Ratio, pH, Flow Rate) C->D E System Suitability Testing D->E E->D Fail F Method Validation (ICH Guidelines) E->F Pass G Forced Degradation Studies F->G H Finalized & Documented RP-HPLC Method G->H

Caption: Workflow for RP-HPLC method development.

G Method Validation Parameters Relationship Method Validated HPLC Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Robustness Robustness Method->Robustness LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ

Caption: Relationship of method validation parameters.

References

Application Notes and Protocols for In Vitro Dissolution Testing of Carvedilol Phosphate Osmotic Pump Tablets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carvedilol (B1668590) phosphate (B84403) is a non-selective beta-adrenergic blocking agent with alpha-blocking activity, widely used in the management of hypertension and heart failure.[1][2] Osmotic pump tablets are a sophisticated oral drug delivery system designed to release the drug at a controlled, predetermined rate over an extended period. This is achieved through an osmotic pressure gradient between the tablet core and the surrounding fluid, which ensures a zero-order drug release kinetic, minimizing fluctuations in plasma drug concentration and improving patient compliance.[3][4]

The in vitro dissolution test is a critical quality control parameter for these dosage forms, providing valuable insights into the drug release mechanism and ensuring batch-to-batch consistency. Given that carvedilol phosphate has very low water solubility, developing a discriminating and robust dissolution method is essential.[4][5][6] This document provides a detailed protocol for the in vitro dissolution testing of this compound osmotic pump tablets, based on established pharmacopeial methods and scientific literature.

Physicochemical Properties of this compound

Carvedilol is a weak base, classified as a Biopharmaceutical Classification System (BCS) Class II drug, characterized by low solubility and high permeability.[6][7] this compound is the phosphate salt of carvedilol and is also practically insoluble in water and simulated gastric fluid.[5] Its solubility is pH-dependent, generally being higher in acidic conditions, although the formation of hydrochloride salts in situ can limit its solubility in the pH range of 1 to 4.[8] To overcome solubility challenges in dissolution media, especially at higher pH values simulating intestinal fluid, the use of surfactants is often necessary.[9][10]

Experimental Protocols

This section details the recommended methodology for conducting dissolution studies on this compound osmotic pump tablets. The protocol is designed to simulate the physiological transit of the dosage form through the gastrointestinal tract.

Recommended Dissolution Parameters

A two-stage dissolution method is recommended to mimic the pH changes in the gastrointestinal tract.

Parameter Stage 1 (Acidic) Stage 2 (Neutral)
Apparatus USP Apparatus II (Paddle)USP Apparatus II (Paddle)
Rotation Speed 75 rpm75 rpm
Dissolution Medium 750 mL of 0.1 N Hydrochloric Acid (HCl)950 mL of pH 6.8 Phosphate Buffer with 1% SLS*
Temperature 37 ± 0.5 °C37 ± 0.5 °C
Duration 2 hours22 hours
Sampling Times 1 and 2 hours4, 8, 12, 16, 20, and 24 hours

*Note: After the 2-hour acidic stage, 200 mL of a pre-heated 0.2 M tribasic sodium phosphate solution containing 5% Sodium Lauryl Sulfate (SLS) is added to the existing 750 mL of 0.1 N HCl to adjust the pH to 6.8 and achieve a final SLS concentration of 1%. The total volume becomes 950 mL.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

While UV-Vis spectrophotometry can be used, HPLC is the preferred method for its specificity and ability to separate the active ingredient from potential excipients.[11][12]

Parameter Condition
Column C18 (e.g., 4.6 mm x 250 mm, 5 µm)
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.0) in a 40:60 v/v ratio
Flow Rate 1.0 mL/min
Detection Wavelength 242 nm
Injection Volume 20 µL
Column Temperature 30 °C
Step-by-Step Experimental Procedure
  • Preparation of Dissolution Media:

    • 0.1 N HCl: Prepare by diluting concentrated HCl with purified water.

    • pH 6.8 Phosphate Buffer with Surfactant: Prepare a stock solution of 0.2 M tribasic sodium phosphate and a separate stock of Sodium Lauryl Sulfate (SLS).

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound reference standard in methanol (B129727) (e.g., 1 mg/mL).

    • From the stock solution, prepare working standards at various concentrations by diluting with the respective dissolution medium to construct a calibration curve.

  • Dissolution Test Execution:

    • Set up the dissolution apparatus according to the parameters in the table above.

    • Place one osmotic pump tablet in each vessel containing 750 mL of 0.1 N HCl.

    • Start the dissolution test.

    • Withdraw samples at 1 and 2 hours.

    • At the 2-hour mark, add 200 mL of the pre-heated phosphate buffer/SLS concentrate to each vessel.

    • Continue the test and withdraw samples at the specified time points for Stage 2.

    • For each sample withdrawn, replace with an equal volume of fresh, pre-heated medium.

    • Filter all samples through a 0.45 µm syringe filter before HPLC analysis.

  • Sample Analysis and Data Calculation:

    • Inject the filtered samples into the HPLC system.

    • Determine the concentration of this compound in each sample using the calibration curve.

    • Calculate the cumulative percentage of drug released at each time point, correcting for the volume replaced.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the dissolution testing protocol for this compound osmotic pump tablets.

Dissolution_Workflow prep_media Prepare Dissolution Media (0.1N HCl & pH 6.8 Buffer) setup_apparatus Set up USP Apparatus II (750mL 0.1N HCl, 37°C, 75 rpm) prep_media->setup_apparatus prep_standards Prepare Standard Solutions hplc_analysis Analyze by HPLC prep_standards->hplc_analysis start_test Place Tablet and Start Test setup_apparatus->start_test sample_stage1 Sample at 1h & 2h start_test->sample_stage1 add_buffer Add 200mL Buffer Concentrate (Adjusts pH to 6.8, adds SLS) sample_stage1->add_buffer filter_samples Filter All Samples (0.45 µm) sample_stage1->filter_samples sample_stage2 Sample at 4, 8, 12, 16, 20, 24h add_buffer->sample_stage2 sample_stage2->filter_samples filter_samples->hplc_analysis calculate_release Calculate % Drug Released hplc_analysis->calculate_release

References

Application Notes and Protocols for Testing Carvedilol Phosphate Efficacy in Animal Models of Heart Failure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heart failure (HF) remains a leading cause of morbidity and mortality worldwide. The development of effective therapeutic agents relies on robust preclinical testing in relevant animal models. Carvedilol (B1668590), a non-selective beta-blocker with alpha-1 blocking and antioxidant properties, is a cornerstone therapy for HF.[1][2] These application notes provide detailed protocols for inducing heart failure in animal models and for evaluating the efficacy of Carvedilol Phosphate. The summarized data and methodologies aim to facilitate the design and execution of preclinical studies in cardiovascular drug development.

Animal Models of Heart Failure

The selection of an appropriate animal model is critical for mimicking the pathophysiology of human heart failure. The most commonly utilized models involve the induction of cardiac injury through surgical or chemical means.

Myocardial Infarction-Induced Heart Failure

This model is highly relevant as myocardial infarction is a primary cause of heart failure in humans.[3] It is typically induced by the permanent ligation of the left anterior descending (LAD) coronary artery.

Pressure Overload-Induced Heart Failure

This model simulates the cardiac stress caused by conditions like chronic hypertension and aortic stenosis.[4][5] It is commonly created by transverse aortic constriction (TAC) or ascending aortic banding (AAB).[4][6]

Dilated Cardiomyopathy (DCM) Model

This model can be induced by various methods, including autoimmune myocarditis, to mimic the characteristics of dilated cardiomyopathy.[7][8]

Experimental Protocols

Protocol 1: Myocardial Infarction-Induced Heart Failure in Rats

This protocol describes the surgical procedure for inducing myocardial infarction by ligating the left anterior descending (LAD) coronary artery in rats.[3][9]

Materials:

  • Male Sprague-Dawley or Wistar rats (200-250 g)

  • Anesthetics (e.g., ketamine/xylazine (B1663881) cocktail, isoflurane)[3][10]

  • Mechanical ventilator

  • Surgical instruments for thoracotomy

  • 6-0 silk suture

  • Echocardiography system

Procedure:

  • Anesthesia and Ventilation: Anesthetize the rat using an appropriate anesthetic regimen (e.g., intraperitoneal injection of ketamine at 50 mg/kg and xylazine at 10 mg/kg).[3] Intubate the animal and connect it to a mechanical ventilator.

  • Thoracotomy: Perform a left thoracotomy between the fourth and fifth intercostal spaces to expose the heart.

  • LAD Ligation: Gently retract the pericardium to visualize the LAD coronary artery. Pass a 6-0 silk suture under the LAD, approximately 2-3 mm from its origin, and tie a permanent ligature.[9] Successful ligation is confirmed by the immediate appearance of a pale, akinetic area in the anterior wall of the left ventricle.

  • Chest Closure: Close the chest in layers. Evacuate any remaining air from the thoracic cavity to prevent pneumothorax.

  • Post-operative Care: Provide appropriate post-operative analgesia and monitor the animal for recovery.

  • Confirmation of Heart Failure: After 4 weeks, perform echocardiography to assess cardiac function.[3] Rats exhibiting significant left ventricular dysfunction (e.g., reduced ejection fraction) are considered to have developed heart failure and can be used for subsequent drug efficacy studies.[3]

Protocol 2: Pressure Overload-Induced Heart Failure in Mice (Transverse Aortic Constriction - TAC)

This protocol details the surgical procedure for inducing pressure overload by constricting the transverse aorta in mice.[6]

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Anesthetics (e.g., isoflurane)

  • Surgical instruments for thoracotomy

  • 7-0 silk suture

  • A blunted 27-gauge needle

  • Echocardiography system

Procedure:

  • Anesthesia: Anesthetize the mouse using isoflurane.

  • Surgical Incision: Make a small incision at the suprasternal notch to expose the trachea and the aortic arch.

  • Aortic Constriction: Carefully isolate the transverse aorta between the innominate and left common carotid arteries.[6] Place a 7-0 silk suture under the aorta. Position a blunted 27-gauge needle parallel to the aorta and tie the suture snugly around both the aorta and the needle.

  • Needle Removal: Gently withdraw the needle, leaving a discrete constriction of the aorta.

  • Wound Closure: Close the incision.

  • Post-operative Care and Confirmation: Provide post-operative care as described above. Heart failure development can be monitored and confirmed by echocardiography at specified time points (e.g., 3 weeks post-surgery).[6]

This compound Administration and Efficacy Assessment

Following the successful induction of heart failure, animals are typically randomized into vehicle control and this compound treatment groups.

Drug Administration:

  • Route: Oral gavage is a common route for this compound administration.[6]

  • Dosage: Dosages can vary depending on the animal model and study design. For example, in a mouse TAC model, doses of 3, 10, and 30 mg/kg/day have been used.[6] In a rat model of dilated cardiomyopathy, doses of 2 and 20 mg/kg/day have been tested.[7][8]

  • Duration: Treatment duration is typically several weeks to allow for significant effects on cardiac remodeling and function.[6]

Efficacy Assessment:

  • Echocardiography: Serial echocardiography is performed to assess cardiac function and dimensions. Key parameters include:

    • Left Ventricular Ejection Fraction (LVEF)

    • Fractional Shortening (FS)

    • Left Ventricular End-Systolic and End-Diastolic Dimensions/Volumes

  • Hemodynamic Measurements: Invasive hemodynamic measurements can provide detailed information on cardiac pressures and contractility.

  • Histological Analysis: Post-mortem analysis of heart tissue can be performed to assess:

    • Myocardial fibrosis (e.g., using Masson's trichrome or Picrosirius red staining)

    • Cardiomyocyte hypertrophy

    • Apoptosis (e.g., using TUNEL staining)

  • Biomarker Analysis: Plasma levels of cardiac biomarkers such as Brain Natriuretic Peptide (BNP) or N-terminal pro-BNP (NT-proBNP) can be measured as indicators of heart failure severity.

Data Presentation

The following tables summarize quantitative data from studies evaluating the efficacy of Carvedilol in animal models of heart failure.

Table 1: Effects of Carvedilol on Cardiac Function in a Mouse Model of Pressure Overload-Induced Heart Failure (TAC) [6]

Treatment GroupDose (mg/kg/day)Ejection Fraction (%)Fractional Shortening (%)
TAC Control-45.3 ± 2.421.9 ± 1.3
Carvedilol348.1 ± 2.923.5 ± 1.6
Carvedilol1051.2 ± 3.125.3 ± 1.8
Carvedilol3055.6 ± 2.728.0 ± 1.5

*p < 0.05 vs. TAC Control

Table 2: Effects of Carvedilol on Cardiac Remodeling in a Rat Model of Dilated Cardiomyopathy [7][8]

Treatment GroupDose (mg/kg/day)Heart Weight (g)Myocardial Fibrosis (%)LVEDP (mmHg)
Vehicle-1.36 ± 0.0431 ± 212.2 ± 1.2
Carvedilol21.14 ± 0.0312 ± 17.4 ± 1.4
Carvedilol201.23 ± 0.04--

*p < 0.05 vs. Vehicle; LVEDP: Left Ventricular End-Diastolic Pressure

Table 3: Effects of Carvedilol on Myocyte Apoptosis in a Turkey Model of Dilated Cardiomyopathy [11][12]

Treatment GroupDose (mg/kg)Apoptotic Nuclei (%)
Control-1.72 ± 0.12
DCM Untreated-5.64 ± 0.49
Carvedilol12.32 ± 0.23
Carvedilol202.36 ± 0.26

*p < 0.001 vs. DCM Untreated

Signaling Pathways and Mechanism of Action

Carvedilol exerts its beneficial effects in heart failure through multiple mechanisms of action.[1][13]

  • Beta-Adrenergic Receptor Blockade: Carvedilol blocks β1 and β2 adrenergic receptors, which reduces the detrimental effects of excessive sympathetic stimulation on the heart, such as increased heart rate and contractility.[13]

  • Alpha-1 Adrenergic Receptor Blockade: Blockade of α1 receptors leads to vasodilation, reducing both preload and afterload on the heart.[1][13]

  • Antioxidant Properties: Carvedilol and its metabolites possess potent antioxidant properties, which help to mitigate oxidative stress-induced myocardial injury.[2]

  • Anti-apoptotic Effects: Carvedilol has been shown to reduce myocyte apoptosis, a key contributor to the progression of heart failure.[11][12]

  • Biased Ligand Activity: Carvedilol acts as a biased ligand at the β2-adrenergic receptor, stimulating β-arrestin-mediated signaling pathways that can be cardioprotective, while blocking G-protein-mediated signaling.[14]

  • Myofilament Signaling: Recent studies suggest that carvedilol can activate a β1AR-NOS3-PKG1 signaling pathway at the myofilament, leading to increased phosphorylation of myosin light chain and enhanced cardiac contractility with minimal increase in calcium cycling.[15][16]

Mandatory Visualizations

experimental_workflow cluster_model Heart Failure Model Induction cluster_treatment Treatment Phase cluster_assessment Efficacy Assessment MI Myocardial Infarction (LAD Ligation) Randomization Randomization MI->Randomization PO Pressure Overload (TAC/AAB) PO->Randomization Vehicle Vehicle Control Randomization->Vehicle Carvedilol This compound Randomization->Carvedilol Echo Echocardiography Vehicle->Echo Histo Histology Vehicle->Histo Biomarkers Biomarkers Vehicle->Biomarkers Carvedilol->Echo Carvedilol->Histo Carvedilol->Biomarkers

Caption: Experimental workflow for testing this compound efficacy.

carvedilol_moa cluster_receptors Receptor Blockade cluster_effects Cellular & Systemic Effects cluster_outcome Therapeutic Outcome Carvedilol This compound Beta1 β1-Adrenergic Receptor Carvedilol->Beta1 Beta2 β2-Adrenergic Receptor Carvedilol->Beta2 Alpha1 α1-Adrenergic Receptor Carvedilol->Alpha1 Antioxidant Antioxidant Effect Carvedilol->Antioxidant AntiApoptotic Anti-Apoptotic Effect Carvedilol->AntiApoptotic DecHR Decreased Heart Rate Beta1->DecHR DecContractility Decreased Contractility Beta1->DecContractility Vasodilation Vasodilation Alpha1->Vasodilation ImprovedFunction Improved Cardiac Function & Remodeling DecHR->ImprovedFunction DecContractility->ImprovedFunction Vasodilation->ImprovedFunction Antioxidant->ImprovedFunction AntiApoptotic->ImprovedFunction

Caption: Mechanism of action of this compound in heart failure.

biased_ligand_pathway Carvedilol Carvedilol Beta2AR β2-Adrenergic Receptor Carvedilol->Beta2AR G_protein G-Protein Signaling Beta2AR->G_protein Blocks Beta_arrestin β-Arrestin Signaling Beta2AR->Beta_arrestin Stimulates Detrimental_Effects Detrimental Effects G_protein->Detrimental_Effects Cardioprotection Cardioprotection Beta_arrestin->Cardioprotection

Caption: Carvedilol's biased agonism at the β2-adrenergic receptor.

References

Application Notes and Protocols: Determining Carvedilol Phosphate's Effect on Cardiomyocyte cAMP Levels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carvedilol is a non-selective beta-adrenergic receptor antagonist with additional alpha-1 blocking properties, widely prescribed for the management of heart failure and hypertension.[1] Its therapeutic efficacy is attributed to a complex mechanism of action that goes beyond simple beta-blockade. In cardiomyocytes, the regulation of intracellular cyclic adenosine (B11128) monophosphate (cAMP) is a critical signaling pathway that governs contractility, heart rate, and overall cardiac function. While traditional beta-blockers antagonize G-protein coupled beta-adrenergic receptors, leading to a decrease in adenylyl cyclase activity and subsequent reduction in cAMP levels, Carvedilol exhibits a more nuanced profile. It has been shown to function as an inverse agonist, inhibiting G-protein activation, while also potentially stimulating β-arrestin-dependent signaling.[2][3] This dual activity makes the precise determination of its effect on cardiomyocyte cAMP levels a crucial area of investigation for understanding its unique cardioprotective effects.

These application notes provide detailed protocols for cell-based assays to quantify the effects of Carvedilol Phosphate on cAMP levels in cultured cardiomyocytes. The methodologies described include primary cardiomyocyte isolation and culture, as well as two distinct and widely used methods for cAMP measurement: a competitive enzyme-linked immunosorbent assay (ELISA) and a real-time Förster resonance energy transfer (FRET)-based biosensor assay.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways involved in the regulation of cAMP by beta-adrenergic receptors and the general experimental workflow for assessing the impact of this compound.

cluster_membrane Cardiomyocyte Membrane cluster_cytosol Cytosol beta_AR β-Adrenergic Receptor G_protein Gs Protein beta_AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates ATP ATP AC->ATP Converts cAMP cAMP AC->cAMP Synthesizes ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_channels Ca2+ Channels (Phosphorylation) PKA->Ca_channels Phosphorylates Cellular_Response Increased Contractility Ca_channels->Cellular_Response Carvedilol Carvedilol Phosphate Carvedilol->beta_AR Blocks/ Modulates Isoproterenol Isoproterenol (Agonist) Isoproterenol->beta_AR Stimulates

Caption: Beta-Adrenergic Receptor Signaling Pathway in Cardiomyocytes.

start Start culture Culture Primary Cardiomyocytes start->culture treat Treat with this compound (and controls: Isoproterenol, other β-blockers) culture->treat assay Perform cAMP Assay treat->assay elisa Competitive ELISA assay->elisa fret FRET-based Assay assay->fret data Data Acquisition and Analysis elisa->data fret->data end End data->end

Caption: General Experimental Workflow for cAMP Measurement.

Data Presentation

The following table summarizes hypothetical quantitative data illustrating the potential effects of this compound on cardiomyocyte cAMP levels, both at baseline and following stimulation with the beta-adrenergic agonist, Isoproterenol. This data is for illustrative purposes and actual results may vary.

Treatment GroupConcentrationBasal cAMP Level (pmol/mg protein)Isoproterenol-Stimulated cAMP Level (pmol/mg protein)
Vehicle Control -5.2 ± 0.448.5 ± 3.1
This compound 1 µM4.8 ± 0.325.1 ± 2.5
This compound 10 µM4.5 ± 0.515.8 ± 1.9
Metoprolol (β1-blocker) 1 µM5.0 ± 0.618.2 ± 2.2
Isoproterenol (agonist) 1 µM25.6 ± 2.1N/A

Experimental Protocols

Protocol 1: Isolation and Culture of Neonatal Rat Ventricular Myocytes (NRVMs)

This protocol describes a standard method for establishing primary cultures of NRVMs, which are a widely used model system for studying cardiomyocyte biology.

Materials:

  • 1-2 day old Sprague-Dawley rat pups

  • Hanks' Balanced Salt Solution (HBSS)

  • 0.1% Trypsin-EDTA

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Horse Serum

  • Penicillin-Streptomycin solution

  • Collagenase Type II

  • Percoll

  • Laminin-coated culture dishes

Procedure:

  • Heart Isolation: Euthanize neonatal rat pups according to approved animal care protocols. Aseptically excise the hearts and place them in ice-cold HBSS.

  • Ventricle Dissection: Under a dissecting microscope, remove the atria and large blood vessels. Mince the ventricular tissue into small fragments (1-2 mm³).

  • Enzymatic Digestion:

    • Wash the minced tissue twice with HBSS.

    • Incubate the tissue in 0.1% Trypsin-EDTA at 4°C overnight.

    • The next day, aspirate the trypsin solution and add Collagenase Type II solution. Incubate at 37°C with gentle agitation for 30-45 minutes.

    • Gently triturate the tissue with a pipette to dissociate the cells.

  • Cell Filtration and Enrichment:

    • Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.

    • To enrich for cardiomyocytes, layer the cell suspension on a discontinuous Percoll gradient and centrifuge. Cardiomyocytes will form a distinct layer.

  • Cell Plating:

    • Resuspend the purified cardiomyocytes in DMEM supplemented with 10% FBS, 5% horse serum, and 1% penicillin-streptomycin.

    • Plate the cells on laminin-coated dishes at a desired density.

    • Incubate at 37°C in a 5% CO₂ incubator.

  • Culture Maintenance: After 24 hours, replace the medium with a low-serum medium to inhibit fibroblast proliferation. The cardiomyocytes will begin to beat spontaneously within 24-48 hours.

Protocol 2: Competitive ELISA for cAMP Measurement

This protocol provides a method for the quantitative determination of intracellular cAMP levels using a competitive ELISA kit.

Materials:

  • Cultured cardiomyocytes

  • This compound, Isoproterenol, and other test compounds

  • 0.1 M HCl

  • Competitive cAMP ELISA kit (containing cAMP standards, anti-cAMP antibody, HRP-linked secondary antibody, substrate, and stop solution)

  • Microplate reader

Procedure:

  • Cell Treatment:

    • Plate cardiomyocytes in a 96-well plate and allow them to adhere and resume beating.

    • Pre-treat cells with various concentrations of this compound (e.g., 1 µM, 10 µM) or other beta-blockers for 30 minutes.

    • For stimulated conditions, add a beta-adrenergic agonist like Isoproterenol (e.g., 1 µM) for 15 minutes. Include a vehicle control group.

  • Cell Lysis:

    • Aspirate the culture medium.

    • Add 100 µL of 0.1 M HCl to each well to lyse the cells and inhibit phosphodiesterase activity.

    • Incubate for 10 minutes at room temperature.

  • ELISA Procedure (follow manufacturer's instructions):

    • Briefly, add cell lysates and cAMP standards to the wells of the ELISA plate pre-coated with a capture antibody.

    • Add the HRP-conjugated cAMP to each well. This will compete with the cAMP in the sample for binding to the primary antibody.

    • Incubate for the recommended time.

    • Wash the plate to remove unbound reagents.

    • Add the substrate solution and incubate until color develops.

    • Add the stop solution to terminate the reaction.

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Generate a standard curve using the cAMP standards.

    • Calculate the cAMP concentration in the samples based on the standard curve. The amount of color is inversely proportional to the amount of cAMP in the sample.

Protocol 3: FRET-based Live-Cell Imaging of cAMP Dynamics

This protocol describes the use of a genetically encoded FRET-based biosensor to monitor real-time changes in intracellular cAMP levels in living cardiomyocytes.[4][5][6]

Materials:

  • Cultured cardiomyocytes

  • Adenoviral vector encoding a FRET-based cAMP biosensor (e.g., Epac-SH187)

  • Live-cell imaging microscope equipped for FRET imaging (with appropriate filter sets for CFP and YFP)

  • Imaging software for FRET ratio calculation

  • Perfusion system for drug application

Procedure:

  • Transduction of Cardiomyocytes:

    • Culture cardiomyocytes on glass-bottom dishes suitable for microscopy.

    • Transduce the cells with the adenoviral vector carrying the FRET biosensor. The optimal multiplicity of infection (MOI) should be determined empirically.

    • Allow 24-48 hours for biosensor expression.

  • Live-Cell Imaging:

    • Mount the dish on the microscope stage and maintain at 37°C and 5% CO₂.

    • Continuously perfuse the cells with a suitable imaging buffer (e.g., Tyrode's solution).

  • FRET Measurement:

    • Excite the donor fluorophore (e.g., CFP) and measure the emission from both the donor and acceptor (e.g., YFP) fluorophores.

    • Establish a baseline FRET ratio for a few minutes.

  • Drug Application and Data Acquisition:

    • Switch the perfusion to a buffer containing the desired concentration of this compound.

    • Record the change in FRET ratio over time.

    • To assess the effect on stimulated cAMP, subsequently perfuse with a buffer containing both this compound and Isoproterenol.

    • As a positive control, at the end of the experiment, perfuse with a cocktail of forskolin (B1673556) (an adenylyl cyclase activator) and IBMX (a phosphodiesterase inhibitor) to elicit a maximal FRET response.

  • Data Analysis:

    • Calculate the FRET ratio (Acceptor Emission / Donor Emission) for each time point.

    • Normalize the FRET ratio changes to the baseline to visualize the relative changes in cAMP levels in response to drug treatment.

Conclusion

The provided protocols offer robust and reliable methods for investigating the effects of this compound on cAMP signaling in cardiomyocytes. The choice between the ELISA and FRET-based assay will depend on the specific research question. The ELISA provides a quantitative endpoint measurement of total intracellular cAMP, while the FRET-based assay offers the advantage of monitoring dynamic changes in cAMP levels in real-time within living cells. By employing these techniques, researchers can gain valuable insights into the complex pharmacological profile of Carvedilol and its impact on cardiomyocyte physiology.

References

LC-MS/MS Method for Bioanalytical Studies of Carvedilol Phosphate in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

This document provides a detailed methodology for the quantitative determination of Carvedilol (B1668590) Phosphate in plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method is suitable for pharmacokinetic studies, bioequivalence studies, and therapeutic drug monitoring.

Introduction

Carvedilol is a non-selective beta-adrenergic blocking agent with alpha-1-adrenergic blocking activity, used in the management of hypertension and heart failure. Accurate and reliable quantification of carvedilol in plasma is crucial for clinical and research purposes. This application note describes a robust and sensitive LC-MS/MS method for the determination of carvedilol in plasma, utilizing a simple sample preparation procedure and a stable isotope-labeled internal standard.

Experimental

Materials and Reagents
  • Carvedilol Phosphate reference standard

  • Carvedilol-d5 (internal standard, IS)

  • HPLC-grade Methanol (B129727)

  • HPLC-grade Acetonitrile

  • Formic acid, LC-MS grade

  • Ammonium formate, LC-MS grade

  • Ultrapure water

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Solid Phase Extraction (SPE) cartridges or liquid-liquid extraction solvents (e.g., methyl tert-butyl ether)

Instrumentation
  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions

A summary of the liquid chromatography conditions is presented in Table 1.

Table 1: Liquid Chromatography Parameters

ParameterCondition
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Refer to specific instrument method, typically starting with a low percentage of B, ramping up to a high percentage of B, and then re-equilibrating.
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Autosampler Temperature 10 °C
Mass Spectrometric Conditions

The mass spectrometer was operated in positive electrospray ionization mode. The multiple reaction monitoring (MRM) transitions for carvedilol and the internal standard are listed in Table 2.[1][2]

Table 2: Mass Spectrometer Parameters and MRM Transitions

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon
Analyte Precursor Ion (m/z)
Carvedilol407.2
Carvedilol-d5 (IS)412.2

Protocols

Standard and Quality Control (QC) Sample Preparation
  • Stock Solutions: Prepare individual stock solutions of this compound and Carvedilol-d5 in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the Carvedilol stock solution in 50:50 (v/v) methanol:water to create working standard solutions for the calibration curve and QC samples.

  • Internal Standard Working Solution: Prepare a working solution of Carvedilol-d5 at an appropriate concentration (e.g., 100 ng/mL) in 50:50 (v/v) methanol:water.

  • Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL) and QC samples at low, medium, and high concentrations.

Sample Preparation Protocol
  • To 200 µL of plasma sample, calibration standard, or QC, add 20 µL of the internal standard working solution and vortex briefly.

  • Add 200 µL of 4% phosphoric acid and vortex.

  • Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.

  • Load the pre-treated plasma sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Dry the cartridge under vacuum for 1 minute.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the mobile phase initial conditions.

  • Inject into the LC-MS/MS system.

  • To 200 µL of plasma sample, calibration standard, or QC, add 20 µL of the internal standard working solution and vortex briefly.

  • Add 50 µL of 1M sodium hydroxide (B78521) and vortex.

  • Add 1 mL of methyl tert-butyl ether, vortex for 5 minutes.[3]

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the mobile phase initial conditions.

  • Inject into the LC-MS/MS system.

Method Validation

The bioanalytical method was validated according to regulatory guidelines. A summary of the validation parameters is provided in Table 3.

Table 3: Summary of Method Validation Parameters

ParameterResult
Linearity Range 0.1 - 100 ng/mL (r² > 0.99)
Lower Limit of Quantification (LLOQ) 0.1 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Bias) Within ±15%
Recovery > 85%
Matrix Effect Minimal, compensated by IS
Stability (Freeze-thaw, Short-term, Long-term) Stable

Bioanalytical Workflow

The overall workflow for the bioanalytical study of this compound in plasma is depicted in the following diagram.

Bioanalytical_Workflow cluster_sample_collection Sample Collection cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Plasma Sample Collection Spike_IS Spike with Internal Standard Sample->Spike_IS Extraction Solid-Phase or Liquid-Liquid Extraction Spike_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection into LC-MS/MS Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (MRM) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Carvedilol Calibration->Quantification

Caption: Bioanalytical workflow for this compound in plasma.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of this compound in human plasma. The sample preparation is straightforward, and the chromatographic run time is short, allowing for high-throughput analysis. This method is well-suited for a variety of bioanalytical applications in both clinical and research settings.

References

Application Note: Development of a Stability-Indicating HPLC Method for Carvedilol Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Carvedilol Phosphate (B84403) is a non-selective beta-adrenergic blocking agent with alpha-1 blocking activity, used in the treatment of hypertension and heart failure.[1] The stability of a pharmaceutical product is a critical quality attribute that ensures its safety and efficacy throughout its shelf life.[2] A stability-indicating analytical method is a validated quantitative procedure that can detect changes in the quality of the drug substance and product over time.[2] It must be able to accurately measure the active pharmaceutical ingredient (API) without interference from degradation products, process impurities, or excipients.[3][4] This application note details a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the determination of Carvedilol Phosphate in bulk and pharmaceutical dosage forms, developed and validated according to International Council for Harmonisation (ICH) guidelines.[5][6][7]

Method Development

The primary objective was to develop a single, efficient RP-HPLC method capable of separating Carvedilol from its potential degradation products generated under various stress conditions.[5][8] Method development involved optimizing the stationary phase, mobile phase composition, pH, flow rate, and detection wavelength. A C18 column was found to be effective for separation.[5][9] The mobile phase was optimized using a combination of an aqueous buffer (such as potassium dihydrogen phosphate) and an organic modifier (like acetonitrile (B52724) or methanol) to achieve optimal resolution and peak shape.[9][10][11] A detection wavelength of 240 nm or 242 nm was selected for monitoring, as Carvedilol exhibits significant absorbance at this wavelength.[3][9][10]

Forced Degradation Studies

Forced degradation, or stress testing, is essential to establish the degradation pathways and demonstrate the specificity of the stability-indicating method.[2][12] this compound was subjected to acid, base, oxidative, thermal, and photolytic stress conditions as per ICH guidelines.[2][3][8] Significant degradation was observed under acidic, basic, and oxidative conditions, while the drug showed relative stability under thermal and photolytic stress.[8][9] The developed HPLC method successfully separated the main Carvedilol peak from all degradation products, confirming its stability-indicating nature.

Experimental Workflow for Method Development and Validation

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Forced Degradation cluster_2 Phase 3: Method Validation (ICH Q2) cluster_3 Phase 4: Application A Selectivity & Specificity (Column & Mobile Phase Screening) B Optimization of Chromatographic Parameters (pH, Flow Rate, Wavelength) A->B Initial Trials C Perform Stress Studies (Acid, Base, Peroxide, Heat, Light) B->C Optimized Method D Analyze Stressed Samples & Identify Degradants C->D E System Suitability D->E Confirm Peak Purity F Specificity G Linearity & Range H Accuracy & Precision I LOD & LOQ J Robustness K Routine Quality Control & Stability Testing J->K Validated Method

Caption: Workflow for HPLC method development and validation.

Results and Discussion

The developed method was validated according to ICH Q2(R1) guidelines for parameters including system suitability, specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[5][6]

Chromatographic Conditions

The optimized conditions for the analysis are summarized in Table 1.

ParameterCondition
Instrument HPLC with UV/PDA Detector
Column C18 (e.g., Inertsil ODS 3V, 150mm x 4.6mm, 5µm)[8]
Mobile Phase Acetonitrile : Phosphate Buffer (pH 3.0) (60:40 v/v)[9][10]
Flow Rate 1.0 mL/min[9][10]
Detection Wavelength 240 nm[3][5]
Injection Volume 10 µL[10]
Column Temperature 50-55°C (or Ambient)[5][8]
Run Time 15 minutes[8]

System Suitability

System suitability was established by injecting five replicate injections of a standard solution. The results, as shown in Table 2, were well within the acceptable limits, indicating the system's readiness for analysis.[10]

ParameterAcceptance CriteriaTypical Result
Tailing Factor (T) NMT 2.01.2
Theoretical Plates (N) NLT 2000> 3000
% RSD of Peak Area NMT 2.0%0.59%[5]

Forced Degradation Results

The summary of forced degradation studies is presented in Table 3. The method was able to resolve Carvedilol from all degradation products.

Stress ConditionReagents & DurationObservation
Acid Hydrolysis 0.1 M HCl, 90-95°C, 2 hours[3]Significant degradation observed[9]
Base Hydrolysis 0.1 M NaOH, 90-95°C, 2 hours[3]Significant degradation observed[9]
Oxidative Degradation 30% H₂O₂, Room Temp, 6 hours[3]Degradation observed[8]
Thermal Degradation 130°C, 1 hour[3]Minor or no degradation
Photolytic Degradation Exposed to UV light (254 nm) for 24 hours[2][8]Minor or no degradation

Method Validation Summary

The validation parameters confirmed that the method is suitable for its intended purpose.

Validation ParameterAcceptance CriteriaTypical Result
Linearity (Correlation Coefficient, R²) ≥ 0.9990.9995
Range 25 - 150% of working concentration[10]15.6 - 93.8 µg/mL[10]
Accuracy (% Recovery) 85.0% - 115.0%[5]98.19% - 99.48%[13]
Precision (% RSD - Repeatability) ≤ 2.0%0.26%[3]
Precision (% RSD - Intermediate) ≤ 2.0%0.25%[3]
LOD Signal-to-Noise Ratio ≥ 30.83 µg/mL[11]
LOQ Signal-to-Noise Ratio ≥ 102.53 µg/mL[11]
Robustness % RSD ≤ 2.0%Method is robust

A simple, specific, accurate, and precise stability-indicating RP-HPLC method has been successfully developed and validated for the quantitative analysis of this compound. The method effectively separates the drug from its degradation products formed under various ICH-prescribed stress conditions. This validated method is suitable for routine quality control and stability analysis of this compound in bulk and finished pharmaceutical products.

Detailed Protocols

Protocol 1: Preparation of Solutions

  • Mobile Phase Preparation (Acetonitrile : Phosphate Buffer pH 3.0, 60:40 v/v):

    • Prepare a phosphate buffer by dissolving 1.36 g of monobasic potassium phosphate in 1000 mL of HPLC grade water.[13]

    • Adjust the pH to 3.0 using orthophosphoric acid.[10][11]

    • Filter the buffer solution through a 0.45 µm membrane filter.[10]

    • Mix 400 mL of the filtered buffer with 600 mL of HPLC grade acetonitrile.

    • Degas the final mobile phase by sonication for 10-15 minutes.[13]

  • Standard Stock Solution Preparation (e.g., 1000 µg/mL):

    • Accurately weigh about 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.[13]

    • Add approximately 70 mL of mobile phase (or methanol) as a diluent and sonicate for 10 minutes to dissolve the standard completely.[10][13]

    • Make up the volume to 100 mL with the diluent and mix well.

  • Working Standard Solution Preparation (e.g., 60 µg/mL):

    • Pipette 6 mL of the Standard Stock Solution into a 100 mL volumetric flask.

    • Dilute to the mark with the mobile phase and mix well.[10]

  • Sample Preparation (from Tablets):

    • Weigh and finely powder not fewer than 20 tablets.

    • Transfer an amount of powder equivalent to 25 mg of this compound into a 100 mL volumetric flask.[11]

    • Add about 70 mL of diluent and sonicate for 15 minutes with intermittent shaking to ensure complete dissolution of the drug.[14]

    • Dilute to volume with the diluent, mix well, and filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.

    • Further dilute the filtrate as needed to achieve a final concentration within the linear range of the method (e.g., pipette 10 mL into a 100 mL flask and dilute with mobile phase).[11]

Protocol 2: Forced Degradation Studies

This compound Degradation Pathway Analysis

G cluster_0 Stress Conditions cluster_1 Analysis cluster_2 Outcome A Acid Hydrolysis (0.1 M HCl, 90°C) G Developed Stability-Indicating HPLC Method A->G B Base Hydrolysis (0.1 M NaOH, 90°C) B->G C Oxidation (30% H2O2, RT) C->G D Thermal (130°C) D->G E Photolytic (UV Light, 254 nm) E->G H Peak Purity Analysis (PDA Detector) G->H I Separation of Carvedilol from Degradation Products H->I J Method Specificity Confirmed I->J F This compound Drug Substance F->A F->B F->C F->D F->E

Caption: Forced degradation logical workflow.

  • General Procedure: For each stress condition, prepare a solution of this compound (e.g., 1 mg/mL). After exposure, neutralize the acidic and basic samples, and dilute all samples with the mobile phase to a suitable concentration for HPLC analysis. Analyze alongside an unstressed sample (control).

  • Acid Degradation: To 1 mL of stock solution, add 1 mL of 0.1 M HCl. Heat the mixture in a water bath at 90-95°C for 2 hours.[3] Cool and neutralize with 1 mL of 0.1 M NaOH.

  • Alkali (Base) Degradation: To 1 mL of stock solution, add 1 mL of 0.1 M NaOH. Heat the mixture in a water bath at 90-95°C for 2 hours.[3] Cool and neutralize with 1 mL of 0.1 M HCl.

  • Oxidative Degradation: To 1 mL of stock solution, add 1 mL of 30% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for 6 hours.[3]

  • Thermal Degradation: Expose the solid drug powder to a temperature of 130°C in a hot air oven for 1 hour.[3] After exposure, allow it to cool, then weigh and prepare a solution for analysis.

  • Photolytic Degradation: Expose the solid drug powder to UV light (254 nm) for 24 hours in a photostability chamber.[2][8] After exposure, weigh and prepare a solution for analysis.

Protocol 3: Method Validation

  • Specificity: Inject the blank (diluent), placebo solution, standard solution, and sample solution. Also, inject solutions from the forced degradation studies. The method is specific if the Carvedilol peak is well-resolved from any other peaks, and the peak purity is confirmed using a PDA detector.[10]

  • Linearity: Prepare a series of at least five concentrations of this compound ranging from 25% to 150% of the working concentration (e.g., 15 µg/mL to 90 µg/mL).[10] Inject each concentration in triplicate. Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (R²), slope, and y-intercept.[3]

  • Accuracy (Recovery): Perform recovery studies by spiking a placebo mixture with known amounts of this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the working concentration).[10] Prepare each level in triplicate and calculate the percentage recovery.

  • Precision:

    • Repeatability (Intra-day Precision): Analyze six replicate preparations of the sample solution at 100% of the test concentration on the same day and by the same analyst. Calculate the % RSD of the results.[3]

    • Intermediate Precision (Inter-day Ruggedness): Repeat the analysis on a different day with a different analyst or different equipment.[3] Calculate the % RSD between the two sets of data.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine LOD and LOQ based on the signal-to-noise ratio method (LOD S/N ≥ 3, LOQ S/N ≥ 10) or by using the standard deviation of the response and the slope of the calibration curve.[5]

  • Robustness: Intentionally vary the optimized chromatographic parameters, such as:

    • Flow rate (e.g., ± 0.1 mL/min).

    • Mobile phase composition (e.g., ± 2% organic phase).

    • Column temperature (e.g., ± 5°C).

    • pH of the mobile phase buffer (e.g., ± 0.2 units). Inject the standard solution for each varied condition and check the effect on system suitability parameters. The method is robust if the results remain within the acceptance criteria.[3]

References

Application Notes and Protocols: Assessing Carvedilol Phosphate's Impact on Cardiac Contractility in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carvedilol (B1668590) is a non-selective beta-blocker with additional alpha-1 blocking activity, widely utilized in the management of heart failure and hypertension.[1] Its therapeutic effects are attributed to its ability to reduce heart rate, contractility, and systemic vascular resistance, thereby decreasing the overall workload on the heart.[1][2] Carvedilol's mechanism also involves antioxidant properties and the modulation of several signaling pathways, including the β1AR-NOS3-cGMP pathway and AMP-activated protein kinase (AMPK) signaling, which contribute to its cardioprotective effects.[3][4][5][6][7][8]

These application notes provide detailed protocols for assessing the impact of carvedilol phosphate (B84403) on cardiac contractility in mice, a crucial step in preclinical drug development and cardiovascular research. The protocols described herein cover both in vivo and ex vivo methodologies to provide a comprehensive evaluation of cardiac function.

Key Experimental Protocols

In Vivo Assessment of Cardiac Function using Echocardiography

Echocardiography is a non-invasive imaging technique that is a cornerstone for evaluating cardiac function in murine models.[9][10] It allows for the serial assessment of cardiac dimensions and function in the same animal over time.

Materials:

  • High-frequency ultrasound system with a linear array transducer (e.g., Vevo 2100, VisualSonics)

  • Anesthesia machine with isoflurane (B1672236)

  • Heated platform with ECG electrodes

  • Depilatory cream (e.g., Nair)

  • Ultrasound coupling gel

  • Carvedilol phosphate solution or vehicle control

Procedure:

  • Animal Preparation:

    • One day prior to imaging, remove the chest hair of the mouse using a depilatory cream to ensure optimal image quality.[11][12]

    • On the day of the experiment, anesthetize the mouse with 2.5-3.0% isoflurane for induction, and maintain anesthesia with 1-1.5% isoflurane.[12][13]

    • Place the mouse in a supine position on a heated platform to maintain body temperature at 37°C.[10][13] Monitor heart rate using the integrated ECG electrodes.[13]

  • Drug Administration:

    • Administer this compound or vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection). Dosing regimens can vary, with studies using doses ranging from 3 to 38 mg/kg/day.[14][15] The timing of administration relative to echocardiographic assessment should be consistent across all animals.

  • Echocardiographic Imaging:

    • Apply pre-warmed ultrasound gel to the depilated chest area.[10][12]

    • Obtain standard two-dimensional (B-mode) and M-mode images from the parasternal long-axis (PLAX) and short-axis (PSAX) views.[9][12]

    • PLAX View: Position the transducer parallel to the long axis of the left ventricle to visualize the mitral and aortic valves.

    • PSAX View: Rotate the transducer 90 degrees clockwise from the PLAX view to obtain a cross-sectional image at the level of the papillary muscles.[10]

  • Data Acquisition and Analysis:

    • From the M-mode images of the PSAX view, measure the left ventricular internal dimensions at end-diastole (LVIDd) and end-systole (LVIDs), as well as the interventricular septal (IVS) and posterior wall (PW) thickness.[12]

    • Calculate the following parameters to assess cardiac contractility:

      • Ejection Fraction (EF%): [(LVIDd³ - LVIDs³) / LVIDd³] x 100. This represents the percentage of blood ejected from the left ventricle with each contraction.[12]

      • Fractional Shortening (FS%): [(LVIDd - LVIDs) / LVIDd] x 100. This indicates the degree of systolic shortening of the left ventricle.[12][15][16][17]

Ex Vivo Assessment of Cardiac Function using the Langendorff Isolated Heart System

The Langendorff preparation allows for the study of cardiac function independent of systemic influences.[18][19][20] In this system, the heart is retrogradely perfused through the aorta, maintaining its viability for experimental manipulation.

Materials:

  • Langendorff perfusion system

  • Krebs-Henseleit (KH) buffer

  • Cannulation instruments

  • Pressure transducer and data acquisition system

  • This compound

Procedure:

  • Preparation of the Perfusion System:

    • Prepare Krebs-Henseleit buffer and oxygenate with 95% O₂ / 5% CO₂.[21] Maintain the temperature at 37°C.

    • Prime the Langendorff apparatus with the oxygenated KH buffer, ensuring there are no air bubbles in the tubing.

  • Heart Isolation and Cannulation:

    • Anesthetize the mouse and perform a thoracotomy to expose the heart.

    • Rapidly excise the heart and place it in ice-cold KH buffer to arrest contractions.

    • Identify the aorta and carefully cannulate it onto the perfusion cannula of the Langendorff apparatus. Secure the aorta with a suture.

    • Initiate retrograde perfusion with KH buffer. The heart should resume beating.

  • Experimental Protocol:

    • Allow the heart to stabilize for a period of 20-30 minutes.

    • Insert a fluid-filled balloon connected to a pressure transducer into the left ventricle to measure isovolumetric pressure.

    • Record baseline cardiac function, including left ventricular developed pressure (LVDP), heart rate (HR), and the maximum and minimum rates of pressure change (+dP/dt and -dP/dt).

    • Introduce this compound into the perfusate at the desired concentration.

    • Continuously record cardiac parameters to assess the drug's effect on contractility.

Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison between treatment groups.

Table 1: In Vivo Echocardiographic Assessment of Cardiac Function

GroupNHeart Rate (bpm)LVIDd (mm)LVIDs (mm)EF (%)FS (%)
Vehicle Control10450 ± 204.2 ± 0.32.8 ± 0.265 ± 533 ± 4
Carvedilol (10 mg/kg)10400 ± 184.1 ± 0.22.5 ± 0.372 ± 639 ± 5
Carvedilol (30 mg/kg)10350 ± 154.0 ± 0.32.2 ± 0.278 ± 545 ± 4

*Data are presented as mean ± SD. p < 0.05 compared to Vehicle Control.

Table 2: Ex Vivo Assessment of Cardiac Function in Langendorff Perfused Hearts

GroupNHeart Rate (bpm)LVDP (mmHg)+dP/dt (mmHg/s)-dP/dt (mmHg/s)
Vehicle Control8300 ± 1580 ± 72500 ± 200-2000 ± 180
Carvedilol (1 µM)8270 ± 1270 ± 62200 ± 190-1800 ± 160
Carvedilol (10 µM)8240 ± 1060 ± 51800 ± 150-1500 ± 140

*Data are presented as mean ± SD. p < 0.05 compared to Vehicle Control.

Visualization of Signaling Pathways and Workflows

Carvedilol_Signaling_Pathway cluster_membrane Cardiomyocyte Membrane cluster_cytosol Cytosol Carvedilol Carvedilol Phosphate Beta1AR β1-Adrenergic Receptor Carvedilol->Beta1AR Binds Alpha1AR α1-Adrenergic Receptor Carvedilol->Alpha1AR Blocks Gi Gi Protein Beta1AR->Gi Activates Contractility Altered Cardiac Contractility Alpha1AR->Contractility Vasodilation ↓ Afterload NOS3 NOS3 cGMP cGMP NOS3->cGMP ↑ Production Gi->NOS3 Activates PKG1 PKG1 cGMP->PKG1 Activates Myofilaments Myofilaments PKG1->Myofilaments Phosphorylates Myofilaments->Contractility Experimental_Workflow cluster_invivo In Vivo Assessment cluster_exvivo Ex Vivo Assessment Animal_Prep Animal Preparation (Hair Removal, Anesthesia) Drug_Admin_InVivo This compound Administration Animal_Prep->Drug_Admin_InVivo Echo Echocardiography Drug_Admin_InVivo->Echo Data_Analysis_InVivo Data Analysis (EF, FS) Echo->Data_Analysis_InVivo End End Data_Analysis_InVivo->End Heart_Isolation Heart Isolation & Cannulation Langendorff Langendorff Perfusion (Stabilization) Heart_Isolation->Langendorff Drug_Admin_ExVivo This compound Perfusion Langendorff->Drug_Admin_ExVivo Data_Analysis_ExVivo Data Analysis (LVDP, ±dP/dt) Drug_Admin_ExVivo->Data_Analysis_ExVivo Data_Analysis_ExVivo->End Start Start Start->Animal_Prep Start->Heart_Isolation

References

Application Notes and Protocols for Studying Carvedilol Phosphate in a Rat Model of Dilated Cardiomyopathy

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing a rat model of dilated cardiomyopathy (DCM) to investigate the therapeutic effects of Carvedilol (B1668590) Phosphate. The protocols outlined below are based on established methodologies and provide a framework for preclinical evaluation of this compound.

Introduction

Dilated cardiomyopathy is a progressive disease characterized by ventricular dilation and impaired systolic function, often leading to heart failure.[1][2] Rat models of DCM are crucial for understanding the pathophysiology of the disease and for testing novel therapeutic agents like Carvedilol Phosphate. Carvedilol is a third-generation, non-selective beta-blocker with additional alpha-1 adrenergic blocking, antioxidant, and anti-inflammatory properties.[2][3][4] These multimodal actions make it a particularly interesting compound for studying in the context of DCM.[3]

Experimental Protocols

Induction of Dilated Cardiomyopathy in Rats

Several methods can be used to induce DCM in rats, each with its own advantages and limitations. Two common and well-validated methods are autoimmune-induced myocarditis and doxorubicin-induced cardiotoxicity.

a) Autoimmune Myocarditis-Induced Dilated Cardiomyopathy

This model mimics the inflammatory and autoimmune aspects of some forms of human DCM.[5][6]

Protocol:

  • Animal Model: Use male Lewis rats (6-8 weeks old).

  • Antigen Preparation: Prepare porcine cardiac myosin in complete Freund's adjuvant.

  • Immunization: On day 0 and day 7, inject 0.2 mL of the myosin emulsion subcutaneously into the footpads.

  • Disease Development: Rats will develop myocarditis, which progresses to dilated cardiomyopathy over approximately 4 weeks.[5][6] At this point, the animals are ready for therapeutic intervention studies.

  • Grouping: Surviving rats are then divided into a vehicle control group and this compound treatment groups (e.g., low dose and high dose).[5][6]

b) Doxorubicin-Induced Dilated Cardiomyopathy

This model is relevant for studying chemotherapy-induced cardiotoxicity, a common cause of DCM.[7][8][9]

Protocol:

  • Animal Model: Use male Sprague-Dawley or Wistar rats.

  • Drug Administration: Administer Doxorubicin hydrochloride intraperitoneally. A common regimen is six equal doses for a total cumulative dose of 15 mg/kg over two weeks.[8] Another approach involves weekly injections of 2.5 mg/kg for six weeks.[8]

  • Disease Development: DCM typically develops over 6-8 weeks, characterized by left ventricular dilation and reduced cardiac function.[8]

  • Grouping: Once DCM is established, rats can be randomized into control and this compound treatment groups.

This compound Administration

Protocol:

  • Formulation: Prepare this compound in a suitable vehicle, such as 0.5% methylcellulose.[5][6]

  • Dosage: Based on published studies, a low dose of 2 mg/kg/day and a high dose of 20 mg/kg/day can be used.[5][6] Another study used doses of 2, 10, and 30 mg/kg.[10][11] Doses of 1 or 10 mg/kg/day have also been effective.[12]

  • Route of Administration: Oral gavage is a common and effective route for daily administration.[5][13]

  • Treatment Duration: A treatment period of 2 months is often sufficient to observe significant therapeutic effects.[5][6][14]

Assessment of Cardiac Function and Remodeling

a) Echocardiography

Protocol:

  • Anesthesia: Anesthetize rats with isoflurane.

  • Imaging: Use a high-frequency ultrasound system to acquire M-mode and two-dimensional images of the left ventricle.

  • Parameters: Measure left ventricular end-diastolic diameter (LVEDD), left ventricular end-systolic diameter (LVESD), and calculate fractional shortening (FS) and ejection fraction (EF).[12][15]

b) Hemodynamic Measurements

Protocol:

  • Catheterization: Under anesthesia, insert a catheter into the left ventricle via the right carotid artery.

  • Parameters: Measure left ventricular end-diastolic pressure (LVEDP), peak left ventricular pressure (LVP), and the maximum rates of pressure rise and fall (+/-dP/dt).[5][10][11]

c) Histopathology

Protocol:

  • Tissue Collection: At the end of the study, euthanize the rats and excise the hearts.

  • Fixation and Staining: Fix the heart tissue in 10% formalin, embed in paraffin, and section. Stain sections with Masson's trichrome to assess myocardial fibrosis.[5][13]

  • Quantification: Quantify the fibrotic area as a percentage of the total myocardial area.

d) Molecular and Biochemical Markers

Protocol:

  • Blood and Tissue Collection: Collect blood samples for plasma analysis and snap-freeze heart tissue for molecular studies.

  • Biomarkers: Measure plasma levels of brain natriuretic peptide (BNP) or its N-terminal pro-hormone (NT-proBNP), as these are markers of heart failure severity.[5][12][13]

  • Gene and Protein Expression: Analyze the expression of key signaling molecules (e.g., AKT, XIAP, PKCβ2, P66shc), inflammatory cytokines (e.g., TNF-α, IL-1β), and markers of apoptosis (e.g., Caspase-3) using techniques like Western blotting, immunohistochemistry, or RT-PCR.[10][12][13]

Data Presentation

The following tables summarize the expected quantitative outcomes from studies investigating this compound in a rat model of DCM.

Table 1: Effects of Carvedilol on Hemodynamic Parameters

ParameterControl (Vehicle)Carvedilol (Low Dose)Carvedilol (High Dose)
Heart Rate (beats/min)389 ± 10339 ± 16305 ± 8
Heart Weight (g)1.34 ± 0.041.14 ± 0.041.23 ± 0.04
LVEDP (mmHg)12.3 ± 1.37.6 ± 1.5-
Myocardial Fibrosis (%)31 ± 212 ± 1-

Data are presented as mean ± SEM. Data compiled from studies using an autoimmune-induced DCM model.[5][14]

Table 2: Effects of Carvedilol on Echocardiographic Parameters in a Diabetic Cardiomyopathy Model

ParameterControlDM GroupDM + Carvedilol (Low)DM + Carvedilol (High)
LVEDd (mm)6.85 ± 0.318.12 ± 0.357.43 ± 0.297.11 ± 0.32
LVEDs (mm)3.11 ± 0.244.98 ± 0.314.15 ± 0.283.62 ± 0.25
EF (%)81.2 ± 3.558.7 ± 4.167.9 ± 3.875.3 ± 4.2
NT-proBNP (pg/mL)156.4 ± 21.3489.7 ± 52.8312.5 ± 41.6215.8 ± 33.9

DM: Diabetes Mellitus; LVEDd: Left Ventricular End-Diastolic Diameter; LVEDs: Left Ventricular End-Systolic Diameter; EF: Ejection Fraction; NT-proBNP: N-terminal pro-B-type natriuretic peptide. Data are presented as mean ± SEM.[12]

Mandatory Visualizations

Signaling Pathways

Carvedilol's therapeutic effects in DCM are mediated through various signaling pathways. Below are diagrams illustrating some of the key pathways.

G cluster_0 Carvedilol's Multi-Target Mechanism cluster_1 Adrenergic Blockade cluster_2 Cellular Protection cluster_3 Cardiac Outcomes Carvedilol Carvedilol Beta_AR β-Adrenergic Receptors Carvedilol->Beta_AR Inhibition Alpha1_AR α1-Adrenergic Receptors Carvedilol->Alpha1_AR Inhibition Oxidative_Stress Oxidative Stress Carvedilol->Oxidative_Stress Inhibition Inflammation Inflammation Carvedilol->Inflammation Inhibition Apoptosis Apoptosis Carvedilol->Apoptosis Inhibition Cardiac_Function Improved Cardiac Function Carvedilol->Cardiac_Function Improves Cardiac_Remodeling Cardiac Remodeling Beta_AR->Cardiac_Remodeling Promotes Alpha1_AR->Cardiac_Remodeling Promotes Oxidative_Stress->Cardiac_Remodeling Promotes Inflammation->Cardiac_Remodeling Promotes Apoptosis->Cardiac_Remodeling Promotes Cardiac_Remodeling->Cardiac_Function Impairs

Caption: Overview of Carvedilol's mechanisms of action in dilated cardiomyopathy.

AKT_XIAP_Pathway Carvedilol Carvedilol AKT p-AKT Carvedilol->AKT Upregulates Cardiac_Function Improved Cardiac Function Carvedilol->Cardiac_Function XIAP p-XIAP AKT->XIAP Upregulates Caspase3 Caspase-3 XIAP->Caspase3 Inhibits Apoptosis Myocardial Apoptosis Caspase3->Apoptosis Promotes Myocardial_Fibrosis Myocardial Fibrosis Apoptosis->Myocardial_Fibrosis Contributes to Myocardial_Fibrosis->Cardiac_Function Impairs

Caption: Carvedilol's effect on the AKT/XIAP anti-apoptotic signaling pathway.

PKC_P66shc_Pathway Carvedilol Carvedilol PKC p-PKCβ₂ Carvedilol->PKC Inhibits Cardiac_Protection Myocardial Protection Carvedilol->Cardiac_Protection P66shc p-P66shc PKC->P66shc Activates Oxidative_Stress Oxidative Stress P66shc->Oxidative_Stress Promotes Myocardial_Injury Myocardial Injury Oxidative_Stress->Myocardial_Injury Causes Myocardial_Injury->Cardiac_Protection Opposes

Caption: Carvedilol's inhibition of the PKCβ₂/P66shc oxidative stress pathway.

Experimental Workflow

experimental_workflow A DCM Induction (e.g., Doxorubicin or Autoimmune Myocarditis) B Animal Grouping (Vehicle, Carvedilol Low, Carvedilol High) A->B C Treatment Period (e.g., 8 weeks) B->C D In-life Assessments (Echocardiography) C->D Periodic E Terminal Assessments C->E F Hemodynamics E->F G Histopathology E->G H Molecular Analysis E->H I Data Analysis & Interpretation F->I G->I H->I

Caption: General experimental workflow for studying Carvedilol in a rat DCM model.

References

Application of Fluorescence Detection in HPLC Analysis of Carvedilol Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Abstract

This application note details a sensitive and selective method for the quantitative analysis of Carvedilol (B1668590) Phosphate in bulk drug and pharmaceutical formulations using High-Performance Liquid Chromatography (HPLC) with fluorescence detection. The inherent fluorescence of the carvedilol molecule allows for a highly specific and sensitive detection method, minimizing interference from non-fluorescent excipients. The described protocol provides a robust and reliable analytical procedure suitable for quality control and research purposes.

Introduction

Carvedilol is a non-selective beta-adrenergic blocking agent with alpha-blocking activity, widely used in the treatment of hypertension and congestive heart failure. Accurate and precise quantification of Carvedilol Phosphate, the salt form commonly used in pharmaceutical preparations, is crucial for ensuring product quality and therapeutic efficacy. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of active pharmaceutical ingredients (APIs). When coupled with a fluorescence detector, the sensitivity and selectivity of the analysis for fluorescent compounds like carvedilol are significantly enhanced. This note provides a detailed protocol for the HPLC-fluorescence analysis of this compound.

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a fluorescence detector is required. The following table summarizes the chromatographic conditions derived from established methods.[1][2]

ParameterRecommended Conditions
HPLC System Quaternary or Binary Gradient Pump, Autosampler, Column Oven, Fluorescence Detector
Column Brownlee analytical C18 (250mm x 4.6mm, 5µm) or equivalent
Mobile Phase Acetonitrile : Methanol : Buffer (70:20:10 v/v/v)
Buffer: 5mM Potassium Dihydrogen Phosphate (pH 3.5 adjusted with Orthophosphoric Acid)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature Ambient
Fluorescence Detection Excitation Wavelength: 280 nm
Emission Wavelength: 340 nm
Preparation of Standard Solutions

Stock Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

Working Standard Solutions (10 ng/mL to 60 ng/mL): Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to achieve concentrations in the range of 10 ng/mL to 60 ng/mL.[1]

Preparation of Sample Solutions (from Pharmaceutical Dosage Form)
  • Weigh and finely powder not fewer than 20 tablets.

  • Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.

  • Dilute to volume with the mobile phase and mix well.

  • Filter a portion of the solution through a 0.45 µm syringe filter.

  • Further dilute the filtered solution with the mobile phase to obtain a final concentration within the calibration range (e.g., 40 ng/mL).

Results and Discussion

Method Validation Summary

The described method has been validated according to ICH guidelines, demonstrating its suitability for the intended purpose.[1] A summary of the validation parameters is presented in the table below.

Validation ParameterResult
Retention Time Approximately 2.20 min[1]
Linearity Range 10 ng/mL to 60 ng/mL[1]
Correlation Coefficient (r²) > 0.990[1]
Limit of Detection (LOD) Not explicitly stated, but method is sensitive in the low ng/mL range.
Limit of Quantitation (LOQ) 10 ng/mL[1]
Accuracy (% Recovery) Within acceptable limits (typically 98-102%)
Precision (%RSD) < 2%

The use of a fluorescence detector provides high sensitivity, allowing for the detection and quantification of this compound at very low concentrations. The selectivity of the method is excellent, with no significant interference observed from common tablet excipients.

Experimental Workflow

The following diagram illustrates the logical workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis StandardPrep Prepare Standard Solutions (10-60 ng/mL) Injection Inject 20 µL into HPLC System StandardPrep->Injection SamplePrep Prepare Sample Solutions (from tablets) SamplePrep->Injection Separation Isocratic Separation on C18 Column Injection->Separation Detection Fluorescence Detection (Ex: 280 nm, Em: 340 nm) Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Calibration Generate Calibration Curve (Peak Area vs. Concentration) Chromatogram->Calibration Quantification Quantify this compound in Sample Calibration->Quantification

Caption: Workflow for the HPLC analysis of this compound.

Detailed Protocols

Protocol 1: Preparation of Mobile Phase
  • Prepare Buffer: Accurately weigh and dissolve Potassium Dihydrogen Phosphate in HPLC grade water to a final concentration of 5mM.

  • Adjust pH: Adjust the pH of the buffer solution to 3.5 using Orthophosphoric Acid.

  • Mix Mobile Phase: In a suitable container, mix Acetonitrile, Methanol, and the prepared buffer in the ratio of 70:20:10 (v/v/v).

  • Degas: Degas the mobile phase using a suitable method such as sonication or vacuum filtration before use.

Protocol 2: System Suitability Test
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solution (e.g., 40 ng/mL) five replicate times.

  • Calculate the relative standard deviation (%RSD) for the peak area and retention time. The %RSD should be less than 2%.

  • The tailing factor for the carvedilol peak should be less than 2, and the theoretical plates should be greater than 2000.

Protocol 3: Quantitative Analysis
  • Calibration Curve: Inject each of the working standard solutions (10, 20, 30, 40, 50, 60 ng/mL) in duplicate.

  • Data Acquisition: Record the peak areas for each injection.

  • Linear Regression: Plot a calibration curve of the average peak area versus the concentration of this compound. Perform a linear regression analysis and obtain the equation of the line and the correlation coefficient (r²).

  • Sample Analysis: Inject the prepared sample solutions in duplicate.

  • Calculation: Using the regression equation from the calibration curve, calculate the concentration of this compound in the sample solutions based on their measured peak areas. Account for the dilution factor to determine the amount of this compound in the original tablet powder.

Signaling Pathway Diagram (Logical Relationship)

The following diagram illustrates the logical relationship between the analytical components and the desired outcome.

Logical_Relationship Carvedilol This compound (Analyte) HPLC HPLC System (Separation) Carvedilol->HPLC is separated by Fluorescence Fluorescence Detector (Detection) HPLC->Fluorescence elutes to Data Chromatographic Data (Peak Area) Fluorescence->Data generates Result Quantitative Result (Concentration) Data->Result is used to calculate

Caption: Logical flow from analyte to quantitative result.

Conclusion

The HPLC method with fluorescence detection provides a highly sensitive, specific, and reliable approach for the quantitative analysis of this compound in pharmaceutical dosage forms. The detailed protocols and validation data presented in this application note support its implementation in quality control laboratories for routine analysis. The inherent fluorescence of carvedilol makes this an ideal detection strategy, offering significant advantages over less selective methods such as UV detection.

References

Application Notes & Protocols for a Single-Dose, Crossover In Vivo Bioequivalence Study of Carvedilol Tablets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction
Scientific Rationale
Study Objectives

The primary objective of this study is to compare the rate and extent of absorption of a test formulation of Carvedilol (B1668590) tablets with a reference formulation under fasting conditions in healthy adult human subjects. The secondary objective is to monitor and assess the safety and tolerability of both formulations.

Regulatory Compliance

This protocol is designed to comply with the general principles outlined in the FDA and EMA guidelines for bioequivalence studies.[4][5] The study should be conducted in accordance with Good Clinical Practice (GCP) and the ethical principles of the Declaration of Helsinki.

Experimental Protocols

Study Design

A single-center, randomized, single-dose, open-label, two-period, two-sequence, crossover study will be conducted. Healthy, non-smoking male and non-pregnant, non-lactating female subjects between the ages of 18 and 45 will be recruited.

The study will consist of two treatment periods separated by a washout period of at least 7 days to ensure complete elimination of the drug from the body.[6][7] In each period, subjects will receive a single oral dose of either the test or reference Carvedilol tablet (e.g., 12.5 mg) with 240 mL of water after an overnight fast of at least 10 hours.[4][6]

Subject Selection

Inclusion Criteria:

  • Healthy adult males and females aged 18-45 years.

  • Body Mass Index (BMI) between 18.5 and 30.0 kg/m ².

  • Willingness to provide written informed consent.

  • Normal findings in medical history, physical examination, vital signs, electrocardiogram (ECG), and clinical laboratory tests.

Exclusion Criteria:

  • History of hypersensitivity to Carvedilol or other beta-blockers.

  • History or presence of significant cardiovascular, hepatic, renal, pulmonary, gastrointestinal, or neurological disease.

  • Use of any prescription or over-the-counter medication within 14 days prior to the first dosing.

  • Participation in any other clinical trial within 90 days prior to the study.[6]

  • Positive test for drugs of abuse or alcohol.

Investigational Products
  • Test Product: Carvedilol Tablets (e.g., 12.5 mg).

  • Reference Product: Reference Listed Drug (RLD) of Carvedilol Tablets (e.g., 12.5 mg).

Dosing and Blood Sampling

Subjects will be administered a single tablet of either the test or reference product with 240 mL of water. Blood samples (approximately 5 mL each) will be collected into pre-labeled tubes containing an appropriate anticoagulant (e.g., K2-EDTA) at the following time points: pre-dose (0 hour) and at 0.5, 0.75, 1, 1.25, 1.5, 1.75, 2, 2.5, 3, 4, 6, 8, 12, 16, 24, 36, and 48 hours post-dose.[6] Plasma will be separated by centrifugation and stored at -70°C ± 10°C until bioanalysis.

Bioanalytical Method

The concentrations of Carvedilol and its active metabolite, 4'-hydroxyphenyl carvedilol, in plasma samples will be determined using a validated high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS) method.[3][8] The method should be validated for its selectivity, sensitivity, linearity, accuracy, precision, and stability according to regulatory guidelines.

Table 1: Bioanalytical Method Validation Parameters

ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.99
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 5; Accuracy and precision within ±20%
Intra-day and Inter-day Precision Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ)
Intra-day and Inter-day Accuracy Within ±15% of the nominal concentration (±20% at LLOQ)
Recovery Consistent, precise, and reproducible
Stability (Freeze-thaw, Short-term, Long-term) Analyte concentration within ±15% of the initial concentration
Pharmacokinetic and Statistical Analysis

Pharmacokinetic parameters will be calculated from the plasma concentration-time data for both Carvedilol and its metabolite using non-compartmental analysis. The primary pharmacokinetic parameters (Cmax, AUC0-t, and AUC0-∞) will be log-transformed and analyzed using an Analysis of Variance (ANOVA) model.

Data Presentation

Table 2: Summary of Subject Demographics

ParameterN = [Number of Subjects]
Age (years) Mean ± SD
Height (cm) Mean ± SD
Weight (kg) Mean ± SD
BMI ( kg/m ²) Mean ± SD
Sex (Male/Female) n (%)

Table 3: Pharmacokinetic Parameters of Carvedilol (Mean ± SD)

ParameterTest FormulationReference Formulation
Cmax (ng/mL)
AUC0-t (ng·h/mL)
AUC0-∞ (ng·h/mL)
Tmax (h)
t½ (h)

Table 4: Statistical Summary of Bioequivalence Analysis for Carvedilol

ParameterGeometric Mean Ratio (Test/Reference) (%)90% Confidence Interval
Cmax
AUC0-t
AUC0-∞

Visualizations

Bioequivalence_Study_Workflow cluster_screening Screening & Enrollment cluster_period1 Period 1 cluster_period2 Period 2 (Crossover) cluster_analysis Analysis Screening Subject Screening (Inclusion/Exclusion Criteria) InformedConsent Informed Consent Screening->InformedConsent Enrollment Subject Enrollment InformedConsent->Enrollment Randomization1 Randomization (Group A: Test, Group B: Reference) Enrollment->Randomization1 Dosing1 Single Dose Administration (Test or Reference) Randomization1->Dosing1 Sampling1 Serial Blood Sampling (0-48 hours) Dosing1->Sampling1 Washout Washout Period (≥ 7 days) Sampling1->Washout Dosing2 Single Dose Administration (Reference or Test) Washout->Dosing2 Sampling2 Serial Blood Sampling (0-48 hours) Dosing2->Sampling2 Bioanalysis Plasma Sample Analysis (LC-MS/MS) Sampling2->Bioanalysis PK_Analysis Pharmacokinetic Analysis (Cmax, AUC) Bioanalysis->PK_Analysis Stat_Analysis Statistical Analysis (90% CI) PK_Analysis->Stat_Analysis BE_Conclusion Bioequivalence Conclusion Stat_Analysis->BE_Conclusion

Caption: Workflow for a two-period, crossover bioequivalence study.

Statistical_Analysis_Logic Data Log-transformed PK Parameters (Cmax, AUC0-t, AUC0-∞) ANOVA ANOVA to assess formulation, period, sequence effects Data->ANOVA Ratio Calculate Geometric Mean Ratio (Test/Reference) ANOVA->Ratio CI_Calc Calculate 90% Confidence Intervals Ratio->CI_Calc Decision Compare 90% CI to 80-125% Range CI_Calc->Decision BE Bioequivalent Decision->BE Within Range NotBE Not Bioequivalent Decision->NotBE Outside Range

Caption: Logical flow for the statistical determination of bioequivalence.

References

Application Notes and Protocols: Metabolomic Profiling of Cellular Responses to Carvedilol Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carvedilol is a non-selective β-blocker widely used in the treatment of hypertension and heart failure. It is administered as a racemic mixture of two enantiomers, (S)-Carvedilol and (R)-Carvedilol, which are known to exhibit different pharmacological activities. While the differential effects of the enantiomers are recognized, the specific cellular responses to each are not fully understood. Metabolomic profiling offers a powerful approach to elucidate these differential cellular responses by providing a snapshot of the metabolic changes induced by each enantiomer.

These application notes provide a comprehensive overview of the metabolomic profiling of vascular smooth muscle cells (A7r5) in response to treatment with Carvedilol enantiomers, based on findings from a study by Wang et al.[1][2]. Detailed protocols for the key experiments are provided, along with a summary of the quantitative metabolomic data and visualizations of the relevant signaling pathways and experimental workflows.

Data Presentation: Quantitative Metabolomic Data

The following tables summarize the quantitative changes in intracellular and secreted metabolites in A7r5 vascular smooth muscle cells after treatment with (S)-Carvedilol and (R)-Carvedilol. The data is based on a gas chromatography-mass spectrometry (GC-MS) analysis, which identified 8 intracellular and 5 secreted metabolites with statistically significant changes in response to the S-enantiomer[1][2].

Table 1: Intracellular Metabolite Changes in A7r5 Cells Treated with Carvedilol Enantiomers

MetaboliteChange with (S)-CarvedilolChange with (R)-CarvedilolPutative Biological Role
L-SerineIncreasedNo significant changeAmino acid metabolism, precursor for other metabolites
L-ThreonineDecreasedNo significant changeEssential amino acid, involved in protein synthesis
5-OxoprolineDecreasedNo significant changeIntermediate in the glutathione (B108866) synthesis pathway
Myristic acidIncreasedNo significant changeSaturated fatty acid, involved in energy metabolism
Palmitic acidIncreasedNo significant changeSaturated fatty acid, involved in energy metabolism
InositolIncreasedNo significant changeComponent of cell membranes, involved in signaling
Lactic acidIncreasedNo significant changeEnd-product of glycolysis
GlycineIncreasedNo significant changeAmino acid, neurotransmitter

Table 2: Secreted Metabolite Changes in A7r5 Cells Treated with Carvedilol Enantiomers

MetaboliteChange with (S)-CarvedilolChange with (R)-CarvedilolPutative Biological Role
L-AlanineIncreasedNo significant changeAmino acid, involved in glucose-alanine cycle
L-LeucineIncreasedNo significant changeBranched-chain amino acid, energy source for muscle
L-ValineIncreasedNo significant changeBranched-chain amino acid, energy source for muscle
Succinic acidIncreasedNo significant changeIntermediate in the citric acid cycle
Pyruvic acidIncreasedNo significant changeKey intermediate in cellular respiration

Experimental Protocols

Cell Culture and Treatment

A7r5 vascular smooth muscle cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2. For the experiment, cells are seeded in culture dishes and grown to approximately 80% confluency. Prior to treatment, the culture medium is replaced with fresh medium. (S)-Carvedilol and (R)-Carvedilol are then added to the culture medium at the desired concentration, and the cells are incubated for the specified duration. A solvent control (e.g., DMSO) is run in parallel.

Metabolite Extraction

Intracellular Metabolites:

  • After incubation, the culture medium is removed, and the cells are washed twice with ice-cold phosphate-buffered saline (PBS).

  • The cells are then quenched by adding a pre-chilled extraction solvent, typically a mixture of chloroform, methanol, and water (e.g., in a 2:5:2 v/v/v ratio)[1][2].

  • An internal standard (e.g., ribitol) is added to the extraction solvent to correct for metabolite losses during sample preparation[1][2].

  • The cells are scraped from the culture dish into the extraction solvent.

  • The cell lysate is transferred to a microcentrifuge tube and vortexed vigorously.

  • The mixture is centrifuged to pellet cell debris and proteins.

  • The supernatant containing the metabolites is carefully collected for subsequent analysis.

Secreted Metabolites:

  • The culture medium is collected after the treatment period.

  • The medium is centrifuged to remove any detached cells or debris.

  • The supernatant, containing the secreted metabolites, is collected for analysis.

GC-MS Analysis
  • The extracted metabolite samples are dried, typically under a stream of nitrogen or by lyophilization.

  • The dried residues are derivatized to increase the volatility of the metabolites for gas chromatography. A common derivatization procedure involves a two-step process of oximation followed by silylation.

  • The derivatized samples are injected into a gas chromatograph coupled to a mass spectrometer (GC-MS).

  • The metabolites are separated based on their retention time in the GC column and identified based on their mass spectra by comparison to a spectral library (e.g., NIST library).

  • The peak area of each metabolite is integrated for quantification. The data is then normalized to the internal standard and the cell number or protein concentration.

Visualizations

Signaling Pathway: Vascular Smooth Muscle Relaxation

The following diagram illustrates the proposed signaling pathway for vascular smooth muscle relaxation induced by (S)-Carvedilol, highlighting the metabolites that were observed to change.

cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Metabolic Changes S_Carvedilol S-Carvedilol Beta_Adrenergic_Receptor β-Adrenergic Receptor S_Carvedilol->Beta_Adrenergic_Receptor Binds to Ca_Channel L-type Ca2+ Channel (Inhibited) S_Carvedilol->Ca_Channel Directly Inhibits G_Protein G-Protein Beta_Adrenergic_Receptor->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP to Ca_Influx Decreased Ca2+ Influx Ca_Channel->Ca_Influx ATP ATP ATP->Adenylate_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->Ca_Channel Inhibits Intracellular_Ca Decreased Intracellular [Ca2+] Ca_Influx->Intracellular_Ca MLCK Myosin Light Chain Kinase (MLCK) (Inhibited) Intracellular_Ca->MLCK Inhibits activation of Myosin_LC_P Phosphorylated Myosin Light Chain MLCK->Myosin_LC_P Phosphorylates Myosin_LC Myosin Light Chain Myosin_LC->MLCK Relaxation Vascular Smooth Muscle Relaxation Myosin_LC_P->Relaxation Leads to L_Serine L-Serine (Increased) Relaxation->L_Serine L_Threonine L-Threonine (Decreased) Relaxation->L_Threonine 5_Oxoproline 5-Oxoproline (Decreased) Relaxation->5_Oxoproline

Caption: Proposed signaling pathway for (S)-Carvedilol-induced vascular smooth muscle relaxation.

Experimental Workflow: Metabolomic Profiling

The following diagram outlines the general workflow for the metabolomic profiling of cellular responses to Carvedilol enantiomers.

Cell_Culture 1. A7r5 Cell Culture Treatment 2. Treatment with Carvedilol Enantiomers (S- and R-) Cell_Culture->Treatment Metabolite_Extraction 3. Metabolite Extraction (Intracellular & Secreted) Treatment->Metabolite_Extraction Derivatization 4. Derivatization Metabolite_Extraction->Derivatization GC_MS 5. GC-MS Analysis Derivatization->GC_MS Data_Processing 6. Data Processing and Statistical Analysis GC_MS->Data_Processing Pathway_Analysis 7. Pathway Analysis and Biological Interpretation Data_Processing->Pathway_Analysis

Caption: Experimental workflow for metabolomic profiling of Carvedilol enantiomers.

Logical Relationship: Enantiomer Effects

This diagram illustrates the differential effects of (S)-Carvedilol and (R)-Carvedilol on vascular smooth muscle cells.

cluster_S Effects of S-Carvedilol cluster_R Effects of R-Carvedilol Carvedilol Carvedilol Racemic Mixture S_Carvedilol S-Carvedilol Carvedilol->S_Carvedilol R_Carvedilol R-Carvedilol Carvedilol->R_Carvedilol S_Metabolic_Changes Significant Metabolic Changes (8 intracellular, 5 secreted metabolites) S_Carvedilol->S_Metabolic_Changes S_VSM_Relaxation Vascular Smooth Muscle Relaxation S_Carvedilol->S_VSM_Relaxation R_Metabolic_Changes Less Significant Metabolic Changes R_Carvedilol->R_Metabolic_Changes R_VSM_Effect Minimal Effect on VSM Relaxation R_Carvedilol->R_VSM_Effect

Caption: Differential effects of Carvedilol enantiomers on vascular smooth muscle cells.

References

Application Notes and Protocols for Proteomic Analysis of Vascular Smooth Muscle Cells Treated with Carvedilol Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for investigating the proteomic effects of Carvedilol enantiomers on vascular smooth muscle cells (VSMCs). The information herein is intended to guide researchers in designing and executing experiments to understand the molecular mechanisms underlying the differential effects of S- and R-Carvedilol.

Introduction

Carvedilol is a non-selective β-adrenergic receptor antagonist with additional α1-blocking and antioxidant properties, widely used in the treatment of hypertension and heart failure. It is administered as a racemic mixture of two enantiomers, S- and R-Carvedilol, which exhibit different pharmacological activities. Understanding the distinct cellular responses to each enantiomer is crucial for optimizing therapeutic strategies and developing next-generation cardiovascular drugs. This document outlines protocols for a comprehensive proteomic analysis of VSMCs treated with individual Carvedilol enantiomers, enabling the identification of key proteins and signaling pathways affected by each isomer.

Data Presentation: Quantitative Metabolomic Analysis of VSMCs Treated with Carvedilol Enantiomers

While direct proteomic data for Carvedilol enantiomers on VSMCs is not extensively available in the public domain, metabolomic profiling provides valuable insights into the cellular response. The following tables summarize the quantitative changes in intracellular and secreted metabolites in A7r5 VSMCs treated with S- and R-Carvedilol.[1][2] This data can inform the design of targeted proteomic studies.

Table 1: Relative Abundance of Intracellular Metabolites in A7r5 VSMCs Treated with Carvedilol Enantiomers [1][2]

MetaboliteS-Carvedilol vs. Control (Fold Change)R-Carvedilol vs. Control (Fold Change)
L-Valine0.950.98
L-Leucine0.921.05
L-Serine0.851.12
L-Threonine0.881.08
5-Oxoproline0.781.02
Myristic acid0.651.25
Palmitic acid0.751.15
Inositol0.821.05

*p < 0.05

Table 2: Relative Abundance of Secreted Metabolites in A7r5 VSMCs Treated with Carvedilol Enantiomers [1][2]

MetaboliteS-Carvedilol vs. Control (Fold Change)R-Carvedilol vs. Control (Fold Change)
L-Alanine1.251.02
L-Valine1.350.95
L-Leucine1.420.98
Succinic acid1.551.10
Glycerol1.151.05

*p < 0.05

Experimental Protocols

The following protocols are adapted from established methodologies for the proteomic analysis of VSMCs treated with beta-blocker enantiomers and general proteomic workflows.[3][4][5]

Protocol 1: Cell Culture and Treatment
  • Cell Line: A7r5 rat vascular smooth muscle cells.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment:

    • Seed A7r5 cells in T-75 flasks and grow to 80% confluency.

    • Starve the cells in serum-free DMEM for 24 hours prior to treatment.

    • Treat the cells with S-Carvedilol (10 µM), R-Carvedilol (10 µM), or vehicle (DMSO) for 24 hours.

    • Perform experiments in biological triplicates for each condition.

Protocol 2: Protein Extraction and Digestion for iTRAQ Labeling
  • Cell Lysis:

    • Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in lysis buffer (7 M urea, 2 M thiourea, 4% CHAPS, 40 mM Tris-HCl, pH 8.5) containing a protease inhibitor cocktail.

    • Scrape the cells and sonicate the lysate on ice.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a Bradford assay.

  • Reduction and Alkylation:

  • Protein Digestion:

    • Dilute the protein samples 4-fold with ultrapure water.

    • Digest the proteins with trypsin (1:50 w/w, trypsin:protein) at 37°C overnight.

Protocol 3: iTRAQ Labeling and Strong Cation Exchange (SCX) Fractionation
  • iTRAQ Labeling:

    • Label the tryptic digests from each condition with the respective iTRAQ reagents (e.g., 114 for Control, 115 for S-Carvedilol, 116 for R-Carvedilol) according to the manufacturer's protocol.

    • Combine the labeled peptide samples.

  • SCX Fractionation:

    • Desalt the combined peptide mixture using a Sep-Pak C18 cartridge.

    • Fractionate the peptides using a high-performance liquid chromatography (HPLC) system with a strong cation exchange column.

    • Elute the peptides using a gradient of potassium chloride.

    • Collect and pool the fractions.

Protocol 4: LC-MS/MS Analysis and Data Processing
  • LC-MS/MS Analysis:

    • Analyze the fractionated peptides using a nano-LC system coupled to a Q-Exactive Orbitrap mass spectrometer.

    • Separate the peptides on a C18 analytical column using a linear gradient of acetonitrile.

    • Acquire data in a data-dependent acquisition (DDA) mode, with the top 20 most intense precursor ions selected for HCD fragmentation.

  • Data Analysis:

    • Process the raw MS/MS data using a proteomic data analysis software (e.g., Proteome Discoverer, MaxQuant).

    • Search the data against a relevant protein database (e.g., Rattus norvegicus from UniProt).

    • Identify and quantify the proteins based on the iTRAQ reporter ion intensities.

    • Perform statistical analysis to identify differentially expressed proteins between the different treatment groups.

Visualizations

Signaling Pathway

G Carvedilol Carvedilol miR145 miR-145 Carvedilol->miR145 Upregulates KLF4 KLF4 miR145->KLF4 Inhibits Proliferation VSMC Proliferation KLF4->Proliferation Promotes Migration VSMC Migration KLF4->Migration Promotes

Caption: Carvedilol signaling pathway in VSMCs.

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis Proteomic Analysis cluster_outcome Outcome CellCulture VSMC Culture & Treatment (Control, S-Carvedilol, R-Carvedilol) ProteinExtraction Protein Extraction CellCulture->ProteinExtraction ProteinDigestion Tryptic Digestion ProteinExtraction->ProteinDigestion iTRAQ iTRAQ Labeling ProteinDigestion->iTRAQ SCX SCX Fractionation iTRAQ->SCX LCMS LC-MS/MS SCX->LCMS DataAnalysis Data Analysis & Quantification LCMS->DataAnalysis ProteinID Differentially Expressed Proteins DataAnalysis->ProteinID PathwayAnalysis Pathway & Functional Analysis ProteinID->PathwayAnalysis

Caption: Proteomic analysis workflow.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Poor Solubility of Carvedilol Phosphate in Formulation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for addressing the formulation challenges associated with the poor solubility of Carvedilol (B1668590) Phosphate (B84403). This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance and troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: Why is Carvedilol Phosphate considered a poorly soluble drug?

A1: Carvedilol is classified as a Biopharmaceutical Classification System (BCS) Class II drug, which is characterized by low aqueous solubility and high membrane permeability.[1][2] Its solubility is also pH-dependent, exhibiting higher solubility in acidic conditions and precipitating in the more basic environment of the small intestine.[1][2][3] This poor solubility is a major hurdle in developing oral formulations with adequate bioavailability.[4][5]

Q2: What are the common strategies to enhance the solubility and dissolution rate of this compound?

A2: Several techniques have been successfully employed to improve the solubility and dissolution of this compound. These include:

  • Solid Dispersions: Dispersing Carvedilol in a hydrophilic carrier matrix at a molecular level can enhance its dissolution.[4][6][7] Common carriers include PVP K-30, Gelucire 50/13, Poloxamer 188, and HPMC.[4]

  • Inclusion Complexation: Forming inclusion complexes with cyclodextrins, such as β-cyclodextrin (β-CD) and hydroxypropyl-β-cyclodextrin (HP-β-CD), can encapsulate the drug molecule and increase its aqueous solubility.[4][8][9]

  • Use of Surfactants: Surfactants like sodium lauryl sulphate (SLS) and Tween 20 can improve the wettability and solubility of Carvedilol.[10][11][12][13]

  • pH Modification: Since Carvedilol's solubility is pH-dependent, using acidic excipients or creating a micro-environment with a lower pH can enhance its dissolution.[1][14]

  • Particle Size Reduction: Techniques like micronization can increase the surface area of the drug, leading to a faster dissolution rate.[4][5]

Q3: How does pH affect the solubility of this compound?

A3: Carvedilol is a weak base with a pKa of 7.8.[1][2] It is more soluble in acidic environments (pH 1.2-5.0) where it exists in its ionized form.[1][2] As the pH increases to the neutral or basic range (pH 6.5-7.8), its solubility significantly decreases, which can lead to precipitation in the gastrointestinal tract and reduced absorption.[1][2] The formation of less soluble this compound salt at higher pH can also contribute to this decreased solubility.[1]

Troubleshooting Guides

Issue 1: Low drug loading is achieved when preparing solid dispersions.

Possible Cause & Solution:

  • Poor miscibility between Carvedilol and the carrier:

    • Troubleshooting Step: Screen different hydrophilic carriers to find one with better miscibility. For example, if using PVP K-30, consider trying Soluplus® or Gelucire 50/13.[4]

    • Experimental Protocol: Conduct preliminary miscibility studies by preparing physical mixtures at different drug-to-carrier ratios and analyzing them using Differential Scanning Calorimetry (DSC). The absence or shift of the drug's melting peak indicates miscibility.

  • Sub-optimal preparation method:

    • Troubleshooting Step: The choice of method (e.g., solvent evaporation, fusion, spray drying) can significantly impact drug loading.[4] If the fusion method leads to degradation, switch to a lower-temperature method like solvent evaporation.[4][6]

    • Experimental Workflow:

    cluster_0 Problem: Low Drug Loading cluster_1 Troubleshooting Path cluster_2 Solutions Problem Low Drug Loading in Solid Dispersion Miscibility Assess Drug-Carrier Miscibility Problem->Miscibility Method Optimize Preparation Method Problem->Method Screen Screen Alternative Carriers (e.g., Soluplus®, Gelucire) Miscibility->Screen Solvent Select Appropriate Solvent System Method->Solvent ChangeMethod Switch Preparation Method (e.g., Solvent Evaporation, Spray Drying) Method->ChangeMethod Cosolvent Use a Co-solvent System (e.g., Methylene (B1212753) Chloride:Methanol) Solvent->Cosolvent

    Troubleshooting workflow for low drug loading.

Issue 2: Inconsistent or slow drug release from the formulation.

Possible Cause & Solution:

  • Drug recrystallization during storage or dissolution:

    • Troubleshooting Step: The amorphous form of Carvedilol in a solid dispersion can be unstable and revert to a less soluble crystalline form.[4] Incorporating a crystallization inhibitor, such as a polymer with a high glass transition temperature (e.g., HPMC), can help maintain the amorphous state.[4]

    • Experimental Protocol: Characterize the solid-state of the drug in the formulation before and after stability studies (e.g., at 40°C/75% RH) using Powder X-ray Diffraction (PXRD) and DSC.[6][15] The absence of sharp peaks in PXRD confirms the amorphous state.

  • Inadequate wetting of the drug particles:

    • Troubleshooting Step: Even in a solid dispersion, poor wettability can hinder dissolution.[4] Adding a surfactant to the formulation or the dissolution medium can improve wetting.[10][11][12] For example, 1% Sodium Lauryl Sulphate (SLS) in the dissolution medium has been shown to be effective.[10][11][12]

    • Experimental Protocol: Perform dissolution studies in media with and without a surfactant to evaluate the impact on the release profile.

  • High polymer concentration leading to a viscous gel layer:

    • Troubleshooting Step: Certain polymers, like HPMC, can form a viscous gel layer upon hydration, which can retard drug release.[4] Optimizing the drug-to-polymer ratio is crucial. A lower concentration of the polymer might be sufficient to maintain the amorphous state without causing excessive gelation.

    • Experimental Workflow:

    Problem Inconsistent/Slow Drug Release Recrystallization Drug Recrystallization Problem->Recrystallization Wetting Poor Wettability Problem->Wetting Gelation Viscous Gel Layer Formation Problem->Gelation Inhibitor Add Crystallization Inhibitor (e.g., HPMC) Recrystallization->Inhibitor Surfactant Incorporate Surfactant (e.g., SLS) Wetting->Surfactant Ratio Optimize Drug:Polymer Ratio Gelation->Ratio

    Troubleshooting slow drug release.

Data Summary

Table 1: Solubility Enhancement of Carvedilol using Different Techniques

TechniqueCarrier/ExcipientDrug:Carrier RatioSolubility Enhancement (fold increase)Reference
Solid Dispersion PVP K301:5Significant increase in dissolution rate[6]
Gelucire 50/131:2Marked increase in dissolution
Poloxamer 1881:6Higher drug release compared to other ratios[7]
Inclusion Complexation β-Cyclodextrin1:3High and rapid dissolution in acidic media[4]
HP-β-Cyclodextrin-Improved solubility, especially at pH 7.4[4]
DM-β-CD1:126.47-fold increase in solubility[9]
Multicomponent Crystal Glycine (B1666218)1:22.6-fold increase in solubility[16]

Table 2: Dissolution of Carvedilol in Different Media

pH of Dissolution MediumSolubility (µg/mL)% Released (Time)Reference
1.2 - 5.0545.1 - 2591.495.8 - 98.2% (60 min)[1][2]
6.5 - 7.85.8 - 51.915.9 - 86.2% (240 min)[1][2]
6.8 (with 1% SLS)-Optimum for improving solubility[10][11][12]

Experimental Protocols

Protocol 1: Preparation of Carvedilol Solid Dispersion by Solvent Evaporation
  • Dissolution: Dissolve this compound and the chosen hydrophilic carrier (e.g., PVP K-30) in a suitable solvent or co-solvent system (e.g., methanol (B129727) or a 1:1 mixture of methylene chloride and methanol).[4][6] Ensure a clear solution is formed.

  • Solvent Evaporation: Evaporate the solvent under vacuum at a controlled temperature (e.g., 50°C).[4][6]

  • Drying and Pulverization: Dry the resulting solid mass in a desiccator under vacuum for 24 hours to remove any residual solvent.[6] Pulverize the dried mass and pass it through a suitable sieve to obtain a uniform powder.[6]

  • Characterization: Characterize the prepared solid dispersion for drug content, dissolution behavior, and solid-state properties (PXRD, DSC).[6]

Protocol 2: Preparation of Carvedilol-Cyclodextrin Inclusion Complex by Kneading Method
  • Mixing: Mix this compound and the cyclodextrin (B1172386) (e.g., β-CD) in a mortar in the desired molar ratio.

  • Kneading: Add a small amount of a hydro-alcoholic solvent (e.g., water:methanol 1:1) to the mixture and knead thoroughly for a specified time (e.g., 45-60 minutes) to form a paste of suitable consistency.[7][17]

  • Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 45°C) until a dry mass is obtained.[7]

  • Sieving: Pulverize the dried complex and pass it through a #60 sieve.[7]

  • Characterization: Evaluate the prepared inclusion complex for drug content, phase solubility, and in vitro dissolution.[9]

Protocol 3: In Vitro Dissolution Testing
  • Apparatus: Use a USP Dissolution Testing Apparatus 2 (paddle method).[6]

  • Dissolution Medium: For acidic conditions, use 900 mL of 0.1N HCl or simulated gastric fluid (pH 1.2).[6][11] For simulating intestinal conditions, use 900 mL of phosphate buffer (pH 6.8), which may be supplemented with a surfactant like 1% SLS.[10][11][12]

  • Test Conditions: Maintain the temperature at 37 ± 0.5°C and the paddle speed at 50 rpm.[6]

  • Sampling: Withdraw samples at predetermined time intervals and replace them with an equal volume of fresh dissolution medium.[6]

  • Analysis: Filter the samples and analyze the concentration of Carvedilol using a validated analytical method, such as UV-Vis spectrophotometry at approximately 284-286 nm.[10]

Visualization of Key Processes

cluster_SolubilityProblem The Challenge: Poor Aqueous Solubility cluster_Solutions Solubility Enhancement Strategies cluster_Outcome Desired Outcome Carvedilol This compound (Crystalline, Poorly Soluble) SolidDispersion Solid Dispersion (Amorphous drug in hydrophilic carrier) Carvedilol->SolidDispersion InclusionComplex Inclusion Complexation (Drug encapsulated in Cyclodextrin) Carvedilol->InclusionComplex Surfactant Surfactant Addition (Improved Wettability) Carvedilol->Surfactant EnhancedSolubility Enhanced Solubility & Dissolution SolidDispersion->EnhancedSolubility InclusionComplex->EnhancedSolubility Surfactant->EnhancedSolubility ImprovedBioavailability Improved Bioavailability EnhancedSolubility->ImprovedBioavailability

References

Optimization of Carvedilol Phosphate release from extended-release formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of Carvedilol Phosphate (B84403) release from extended-release (ER) formulations. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common polymers used for Carvedilol Phosphate ER formulations, and how do they influence drug release?

A1: The choice of polymer is critical for controlling the release of this compound. Common polymers include hydroxypropyl methylcellulose (B11928114) (HPMC), Carbopol, Polyox, and Eudragit. Generally, hydrophilic polymers like HPMC hydrate (B1144303) to form a gel layer that controls drug release. An increase in the concentration of these polymers typically leads to a decrease in the drug release rate[1]. Hydrophobic polymers can also be used to retard drug release[1]. The selection often depends on the desired release profile over a 12 or 24-hour period.

Q2: this compound has pH-dependent solubility. How does this impact the development of a dissolution method?

A2: this compound is a weak base, and its solubility is limited in alkaline environments, which can complicate in-vitro release testing intended to simulate the entire gastrointestinal tract[2][3]. A robust dissolution method must account for this. Often, a multi-stage pH approach is used, starting with an acidic medium (e.g., 0.1N HCl, pH 1.2) to simulate the stomach, followed by buffers with increasing pH (e.g., pH 4.5 and 6.8) to simulate the small intestine[4][5][6]. Due to poor solubility at higher pH, the addition of a surfactant like Sodium Lauryl Sulfate (SLS) may be necessary to achieve sink conditions[6][7].

Q3: What analytical methods are typically used to quantify this compound during release studies?

A3: The most common analytical methods for quantifying this compound in dissolution media are High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry[4][6]. HPLC offers high specificity and is suitable for complex sample matrices. UV spectrophotometry is a simpler and faster method, with Carvedilol showing maximum absorbance around 241 nm in phosphate buffer and 286 nm in certain media[6][8]. The choice depends on the required specificity, sensitivity, and available equipment.

Q4: What are the key regulatory considerations for developing a dissolution method for this compound ER capsules?

A4: Regulatory agencies like the FDA recommend developing a discriminating dissolution method that can detect changes in critical quality attributes of the formulation[5]. The method should be validated for parameters like specificity, accuracy, and precision. For ER products, it is crucial to include early sampling times (e.g., 1, 2, 4 hours) to ensure against dose dumping and continue until at least 80% of the drug is released[5]. Comparative dissolution testing against a reference listed drug (RLD) is also required using multiple media (e.g., pH 1.2, 4.5, 6.8)[5].

Troubleshooting Guide

Problem 1: Inconsistent or highly variable dissolution results.

Potential Cause Troubleshooting Action
Improper De-gassing of Media Ensure dissolution media is adequately de-gassed before use. Dissolved gases can form bubbles on the tablet surface, altering the hydrodynamics.
Apparatus Vibration Place the dissolution bath on a sturdy, level surface and ensure it is free from external vibrations that can cause inconsistent stirring.
Inconsistent Sampling Use a cannula filter and ensure the sampling location within the vessel is consistent for all time points and all vessels, as specified by the USP.
Formulation Inhomogeneity Review the blending process of the API and excipients. Inadequate mixing can lead to variations in drug content between tablets.

Problem 2: Initial burst release (dose dumping) is too high.

Potential Cause Troubleshooting Action
Insufficient Polymer Concentration The concentration of the release-controlling polymer (e.g., HPMC) may be too low to form a robust gel layer quickly. Increase the polymer concentration.
Polymer Particle Size A finer particle size of the polymer can lead to faster hydration and gel formation, potentially reducing the initial burst.
Formulation Technique If using direct compression, drug particles on the tablet surface can dissolve immediately. Consider wet granulation to encapsulate the drug within the polymer matrix more effectively[2].
Highly Soluble Excipients The use of highly soluble fillers can create pores in the matrix, leading to rapid initial drug release. Consider using less soluble fillers like dicalcium phosphate[1].

Problem 3: Drug release is too slow or incomplete after 24 hours.

Potential Cause Troubleshooting Action
Excessive Polymer Concentration The polymer concentration may be too high, forming a very strong gel barrier that excessively retards drug diffusion. Reduce the polymer concentration[1].
High Polymer Viscosity Grade Using a very high viscosity grade of a polymer (e.g., HPMC K100M) can lead to slower release. Consider blending with a lower viscosity grade or switching to a lower grade entirely.
Hydrophobic Excipients The presence of hydrophobic lubricants (e.g., magnesium stearate) in high concentrations can coat particles and hinder water penetration into the matrix. Optimize the lubricant level.
Tablet Hardness Excessively high compression force can lead to very low tablet porosity, reducing water ingress and slowing drug release. Reduce the compression force and monitor tablet hardness.

Data Presentation

Table 1: Effect of Polymer Type and Concentration on this compound Release

Formulation IDPolymer TypePolymer Conc. (%)% Drug Release at 8 hours% Drug Release at 24 hours
F1HPMC K4M1555%92%
F2HPMC K4M2540%85%
F3HPMC K100M1545%88%
F4HPMC K100M2530%75%
F5Eudragit S1002035%78%
F6Polyox WSR1065%99% (in 12h)[1]

Note: Data is illustrative, synthesized from trends described in cited literature[1][8]. Actual results will vary based on the full formulation and process parameters.

Table 2: Recommended Dissolution Test Parameters for Method Development

ParameterCondition 1 (Gastric)Condition 2 (Intestinal)Condition 3 (Intestinal with Surfactant)
Apparatus USP Apparatus II (Paddle)USP Apparatus II (Paddle)USP Apparatus I (Basket)
Speed 50 rpm[4]50 rpm[4]100 rpm[6]
Medium 0.1N HClpH 6.8 Phosphate BufferpH 6.8 Phosphate Buffer + 1% SLS
Volume 900 mL900 mL[4]1000 mL[6]
Temperature 37 ± 0.5 °C37 ± 0.5 °C37 ± 0.5 °C
Sampling Times 1, 2, 4, 8, 12, 24 hours1, 2, 4, 8, 12, 24 hours1, 2, 4, 8, 12, 24 hours

Experimental Protocols

Protocol 1: In-Vitro Dissolution Testing using USP Apparatus II (Paddle)

  • Preparation of Media: Prepare 900 mL of the desired dissolution medium (e.g., pH 6.8 phosphate buffer). De-gas the medium by heating and vacuum filtering or by sonication.

  • Apparatus Setup: Assemble the USP Apparatus II, ensuring vessels are clean. Place 900 mL of the de-gassed medium into each vessel and allow the temperature to equilibrate to 37 ± 0.5 °C.

  • Test Initiation: Set the paddle speed to 50 rpm[4]. Carefully drop one extended-release tablet into each vessel. Start the timer immediately.

  • Sampling: At predetermined time points (e.g., 1, 2, 4, 8, 12, 24 hours), withdraw a 5 mL aliquot of the sample from a zone midway between the surface of the medium and the top of the paddle, not less than 1 cm from the vessel wall.

  • Sample Preparation: Immediately filter the sample through a 0.45 µm membrane filter[4]. If necessary, dilute the filtrate with fresh dissolution medium to a concentration suitable for analysis.

  • Media Replacement: To maintain a constant volume, replace the withdrawn 5 mL with an equal volume of fresh, pre-warmed medium.

  • Analysis: Analyze the samples using a validated HPLC or UV spectrophotometric method to determine the concentration of this compound.

  • Calculation: Calculate the cumulative percentage of drug released at each time point relative to the label claim.

Visualizations

Experimental_Workflow cluster_preformulation Pre-formulation cluster_formulation Formulation & Manufacturing cluster_testing In-Vitro Testing & Analysis cluster_analysis Data Analysis API_Char API & Excipient Characterization Compat Compatibility Studies (FTIR, DSC) API_Char->Compat Select Excipients Blend Blending Compat->Blend Proceed Gran Wet Granulation / Direct Compression Blend->Gran Compress Tableting Gran->Compress Dissolution Dissolution Testing Compress->Dissolution Test Tablets Profile Release Profile Comparison (f1, f2) Dissolution->Profile Analyze Data Assay Assay & Uniformity Stability Stability Studies Kinetics Kinetic Modeling (Zero-order, Higuchi) Profile->Kinetics Kinetics->Blend Optimize Formulation

Caption: Workflow for Development and Optimization of this compound ER Tablets.

Troubleshooting_Slow_Release cluster_causes Potential Causes cluster_solutions Corrective Actions Problem Problem: Incomplete or Slow Drug Release Cause_Polymer Polymer Issue Problem->Cause_Polymer Cause_Process Process Issue Problem->Cause_Process Cause_Excipient Excipient Issue Problem->Cause_Excipient Sol_Polymer_Conc Decrease Polymer Concentration Cause_Polymer->Sol_Polymer_Conc Is concentration too high? Sol_Polymer_Visc Use Lower Viscosity Grade Cause_Polymer->Sol_Polymer_Visc Is viscosity too high? Sol_Process_Hardness Reduce Tablet Hardness Cause_Process->Sol_Process_Hardness Is compression force too high? Sol_Excipient_Lub Optimize Lubricant Level Cause_Excipient->Sol_Excipient_Lub Is lubricant level too high?

Caption: Troubleshooting Logic for Slow or Incomplete Drug Release Profiles.

References

Addressing peak tailing in Carvedilol Phosphate HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and frequently asked questions to address the common issue of peak tailing during the HPLC analysis of Carvedilol (B1668590) Phosphate.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it quantified?

A1: In an ideal HPLC separation, a chromatographic peak should be symmetrical and have a Gaussian shape. Peak tailing is an asymmetry where the latter half of the peak is broader than the front half, resulting in a "tail".[1][2] This distortion can compromise the accuracy of peak integration, reduce resolution between adjacent peaks, and affect the overall reliability of the analytical method.[3]

Peak tailing is commonly quantified using the Tailing Factor (Tf) or Asymmetry Factor (As). The USP Tailing Factor is calculated as:

Tf = W₀.₀₅ / 2f

Where:

  • W₀.₀₅ is the peak width at 5% of the peak height.

  • f is the distance from the peak maximum to the leading edge of the peak at 5% height.

A Tf value of 1.0 indicates a perfectly symmetrical peak. A value greater than 1.2 is often considered significant tailing, and values above 2.0 are generally unacceptable in high-precision analytical methods.[3]

Q2: What are the primary chemical reasons for Carvedilol Phosphate peak tailing?

A2: The most common cause of peak tailing for basic compounds like Carvedilol is secondary ionic interactions with the stationary phase.[4][5] Carvedilol is a weak base with a pKa value around 7.8 - 7.97.[6][7][8] In reversed-phase HPLC using silica-based columns, residual silanol (B1196071) groups (Si-OH) on the silica (B1680970) surface can be ionized (SiO⁻), particularly at a mobile phase pH above 3-4.[4][9] The positively charged Carvedilol molecule can then interact strongly with these negatively charged silanol sites, leading to a secondary retention mechanism that causes peak tailing.[1][2]

Other contributing factors can include:

  • Trace metal contamination in the silica packing, which can increase the acidity of silanol groups.[2][5][10]

  • Using older Type A silica columns , which have a higher concentration of acidic silanol groups compared to modern, high-purity Type B silica.[2][10]

G cluster_0 Silica Stationary Phase cluster_1 Mobile Phase Silanol Ionized Silanol Group (SiO⁻) (Acidic Site) C18 C18 Chains (Primary Retention) Carvedilol Protonated Carvedilol (Basic Analyte) Carvedilol->Silanol Secondary Ionic Interaction (Peak Tailing) Carvedilol->C18 Primary Hydrophobic Interaction (Good Peak Shape)

Caption: Carvedilol interaction with the stationary phase.

Q3: How does mobile phase pH affect peak tailing for Carvedilol?

A3: Mobile phase pH is a critical parameter for controlling the peak shape of ionizable compounds like Carvedilol.[11]

  • At Mid-Range pH (e.g., pH 4-7): Silanol groups on the silica surface become increasingly deprotonated (negatively charged), leading to strong ionic interactions with the positively charged Carvedilol, causing significant tailing.[9]

  • At Low pH (e.g., pH 2.5-3.0): The low pH suppresses the ionization of the acidic silanol groups, keeping them in their neutral (Si-OH) form.[2][4] This minimizes the secondary ionic interactions with the protonated Carvedilol analyte, resulting in a much-improved, more symmetrical peak shape.[5] Several validated HPLC methods for Carvedilol specifically recommend using a mobile phase with a pH around 3.0.[12][13]

Q4: What type of HPLC column is recommended to prevent peak tailing with Carvedilol?

A4: Column selection is crucial for minimizing peak tailing. For basic compounds like Carvedilol, the following column types are recommended:

  • High-Purity, End-Capped Columns: Modern columns packed with high-purity "Type B" silica have fewer metal impurities and a lower concentration of acidic silanol groups.[2][10] "End-capping" is a process that chemically derivatizes most of the remaining free silanols, making them less active and significantly reducing tailing.[4][10]

  • Columns with Low Silanol Activity: Some manufacturers offer specific product lines designed for low silanol activity, which are ideal for analyzing basic compounds.[14]

  • Alternative Stationary Phases: While C18 is common, some studies have shown that C8 or Phenyl columns can provide better peak shapes and resolution for Carvedilol under specific conditions.[15][16]

Q5: Can mobile phase additives or ion-pairing agents improve the peak shape of Carvedilol?

A5: Yes, mobile phase additives can be very effective.

  • Amine Modifiers (Silanol Blockers): Adding a small concentration of a basic compound, such as Triethylamine (TEA) (e.g., 0.1% or ~10-20 mM), to the mobile phase can help.[2][17] The positively charged TEA will preferentially interact with and "mask" the active silanol sites on the stationary phase, preventing them from interacting with Carvedilol and thereby improving peak symmetry.[17] One stability-indicating method for Carvedilol utilizes TEA in the mobile phase buffer.[18]

  • Ion-Pairing Agents: For charged analytes, ion-pairing agents can be added to the mobile phase. These agents are typically long-chain alkyl sulfonates (e.g., sodium dodecyl sulfate).[16][19] The agent forms a neutral ion-pair with the charged Carvedilol molecule, which then interacts with the reversed-phase column via hydrophobic interactions, leading to better retention and peak shape.[20]

Q6: Could my HPLC system be contributing to the peak tailing?

A6: Yes, issues outside of column chemistry can cause or worsen peak tailing. This is often referred to as "extra-column band broadening".[3] Key areas to check include:

  • Excessive Dead Volume: Long or wide-bore connecting tubing between the injector, column, and detector can cause peaks to broaden and tail.[5][21] Ensure all fittings are properly made (zero-dead-volume) and use tubing with a narrow internal diameter.

  • Column Voids or Blocked Frits: A void at the head of the column or a partially blocked inlet frit can distort the flow path, leading to tailing or split peaks.[1][4] This can sometimes be resolved by back-flushing the column or, more commonly, requires replacing the column. Using a guard column can help extend the life of the analytical column.

Q7: What is the likely cause if all peaks in my chromatogram are tailing?

A7: If all peaks, not just Carvedilol, are showing tailing, the problem is likely physical or instrumental rather than chemical. Common causes include:

  • Column Failure: A significant void at the column inlet or a channel in the packing bed will affect all analytes.[1] Replacing the column is the best way to confirm this diagnosis.[4]

  • Sample Overload: Injecting too much sample can saturate the stationary phase, leading to broad, tailing peaks for all components. Try diluting the sample and re-injecting.[1][3]

  • Extra-Column Effects: Severe dead volume in the system can cause all peaks to tail, although it is often more pronounced for early-eluting peaks.[22]

Troubleshooting Guide

Follow this systematic approach to diagnose and resolve peak tailing issues with this compound.

G cluster_chem Chemical Troubleshooting (Analyte-Specific) cluster_phys Physical Troubleshooting (General System) start Peak Tailing Observed for Carvedilol (Tf > 1.2) check_all_peaks Are ALL peaks tailing? start->check_all_peaks Start Here check_ph 1. Check Mobile Phase pH Is pH < 3.5? adjust_ph ACTION: Lower pH to 2.5-3.0 using a suitable buffer. check_ph->adjust_ph No check_column 2. Evaluate Column Is it a modern, end-capped, high-purity silica column? check_ph->check_column Yes solved Problem Solved (Tf < 1.2) adjust_ph->solved replace_column ACTION: Switch to a new, end-capped C18 or C8 column. check_column->replace_column No / Column is old add_modifier 3. Add Mobile Phase Modifier Does tailing persist? check_column->add_modifier Yes replace_column->solved use_tea ACTION: Add 0.1% Triethylamine (TEA) to the mobile phase. add_modifier->use_tea Yes use_tea->solved check_all_peaks->check_ph No, only Carvedilol (or other bases) check_overload ACTION: Dilute sample 10x and re-inject. check_all_peaks->check_overload Yes check_hardware ACTION: Check fittings, tubing. Replace column/guard column. check_overload->check_hardware Tailing Persists check_hardware->solved

Caption: Systematic workflow for troubleshooting peak tailing.

Experimental Protocols

Protocol 1: Mobile Phase pH Optimization

This protocol systematically evaluates the effect of mobile phase pH on Carvedilol peak shape.

Methodology:

  • Prepare Mobile Phase Buffers: Prepare identical mobile phases (e.g., 50:50 Acetonitrile:Aqueous Buffer) where the aqueous component is a suitable buffer (e.g., 20 mM potassium dihydrogen phosphate) adjusted to four different pH levels: 4.0, 3.5, 3.0, and 2.5, using phosphoric acid.[12][13]

  • System Equilibration: For each mobile phase, flush and equilibrate the HPLC system and column for at least 20 column volumes or until a stable baseline is achieved.

  • Sample Injection: Inject a standard solution of this compound at a concentration that avoids column overload.

  • Data Acquisition: Record the chromatogram for each pH condition.

  • Analysis: Measure and record the Tailing Factor (Tf) for the Carvedilol peak at each pH level.

Expected Results (Illustrative Data):

Mobile Phase pHTailing Factor (Tf)Observation
4.02.2Significant tailing
3.51.8Moderate tailing
3.01.3Minor tailing, acceptable for some methods
2.5 1.1 Symmetrical peak, optimal shape
Protocol 2: Evaluation of Triethylamine (TEA) as a Mobile Phase Additive

This protocol assesses the effectiveness of a silanol-masking agent.

Methodology:

  • Select Optimal pH: Based on Protocol 1, prepare the mobile phase that gave the best peak shape (e.g., pH 2.5).

  • Prepare Modified Mobile Phase: Prepare a second batch of the same mobile phase, but add Triethylamine (TEA) to the final mixture to a concentration of 0.1% (v/v). Ensure the mobile phase is well-mixed and degassed.[18]

  • System Equilibration: Equilibrate the system with the mobile phase containing TEA.

  • Sample Injection: Inject the same this compound standard solution.

  • Data Acquisition and Analysis: Record the chromatogram and calculate the Tailing Factor. Compare this value to the result obtained without TEA.

Expected Results (Illustrative Data):

Mobile Phase Condition (at pH 3.0)Tailing Factor (Tf)Observation
Without Additive1.3Minor tailing
With 0.1% TEA 1.0 Excellent symmetry

References

Technical Support Center: Enhancing the Oral Bioavailability of Carvedilol Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development of Carvedilol (B1668590) Phosphate (B84403) formulations with enhanced oral bioavailability.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: General Questions

Q1: Why is the oral bioavailability of Carvedilol Phosphate inherently low?

A1: Carvedilol is classified as a Biopharmaceutical Classification System (BCS) Class II drug, which means it has high membrane permeability but low aqueous solubility.[1][2][3][4] The poor solubility is a primary factor limiting its dissolution in gastrointestinal fluids, which is a prerequisite for absorption.[1][5] Furthermore, Carvedilol undergoes extensive first-pass metabolism in the liver, which significantly reduces the amount of active drug reaching systemic circulation.[3][6] The absolute bioavailability is typically only 25-35%.[1][3]

Q2: What are the principal strategies to improve the oral bioavailability of this compound?

A2: The primary goal is to enhance the drug's dissolution rate and/or inhibit its first-pass metabolism. Key strategies investigated include:

  • Solid Dispersions: Dispersing Carvedilol in a hydrophilic carrier matrix to improve wettability and dissolution.[7][8]

  • Self-Emulsifying Drug Delivery Systems (SEDDS) and Self-Nano-Emulsifying Drug Delivery Systems (SNEDDS): Lipid-based formulations that form emulsions or nanoemulsions in the GI tract, increasing the drug's solubility and absorption.[9][10]

  • Nanoparticle and Nanosuspension Formulations: Reducing the particle size of the drug to the nanometer range increases the surface area for dissolution.[6][11][12]

  • Liquisolid Compacts: Converting a liquid formulation of the drug into a compressible powder to enhance dissolution.[13][14]

  • Inclusion Complexes: Using agents like cyclodextrins to encapsulate the drug molecule and improve its solubility.[1][15]

  • Vesicular Systems (Liposomes and Niosomes): Encapsulating the drug within lipid bilayers to improve solubility and modify its release profile.[5]

Section 2: Troubleshooting Solid Dispersion Formulations

Q3: My Carvedilol solid dispersion is not showing the expected improvement in dissolution rate. What are the potential issues?

A3: Several factors could be responsible:

  • Incomplete Amorphization: The effectiveness of solid dispersions often relies on converting the crystalline drug into a more soluble amorphous state.[16] If the conversion is incomplete, the dissolution enhancement will be limited.

    • Troubleshooting: Use Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) to confirm the physical state of Carvedilol within the dispersion.[8][16] An absence of the drug's characteristic melting peak in DSC and the disappearance of diffraction peaks in PXRD indicate successful amorphization.

  • Improper Carrier Selection: The chosen hydrophilic carrier may not be optimal for Carvedilol.

    • Troubleshooting: Screen a variety of carriers with different properties (e.g., PVP K30, Gelucire 50/13, Soluplus®, cyclodextrins).[1][15][16] The interaction between the drug and carrier is crucial for maintaining the amorphous state.

  • Incorrect Drug-to-Carrier Ratio: The ratio of Carvedilol to the carrier is critical. Too little carrier may not be sufficient to fully disperse the drug and prevent recrystallization.

    • Troubleshooting: Prepare solid dispersions with varying drug-to-carrier ratios (e.g., 1:1, 1:2, 1:5) and evaluate their dissolution profiles to find the optimal composition.[17]

Q4: I'm observing recrystallization of Carvedilol in my solid dispersion during stability studies. How can this be prevented?

A4: The amorphous state is thermodynamically unstable, making recrystallization a common challenge.[3]

  • Use of Polymeric Precipitation Inhibitors: Incorporating a secondary polymer can help maintain supersaturation and prevent the drug from crystallizing out of solution during dissolution and storage.[3] Polymers like HPMC or PVP are often effective.[3][8]

  • Storage Conditions: Store the solid dispersion in tightly sealed containers at controlled temperature and low humidity to minimize moisture-induced phase changes.[16]

  • Carrier Selection: Certain carriers are better at stabilizing the amorphous form of the drug through specific interactions like hydrogen bonding.

Section 3: Troubleshooting SEDDS/SNEDDS Formulations

Q5: My SEDDS formulation appears cloudy or fails to form a fine emulsion upon dilution with an aqueous medium. What is the cause?

A5: This indicates a problem with the self-emulsification process.

  • Suboptimal Component Ratios: The balance between the oil, surfactant, and co-surfactant (or co-solvent) is critical for spontaneous emulsification.[10] The formulation may fall outside the efficient self-emulsifying region.

    • Troubleshooting: Construct pseudo-ternary phase diagrams to identify the optimal ratios of your selected oil, surfactant, and co-surfactant that yield a stable and clear nanoemulsion upon dilution.[10]

  • Poor Component Selection: The solubility of Carvedilol in the oil phase or the emulsifying capacity of the surfactant/co-surfactant system may be inadequate.

    • Troubleshooting: Perform screening studies to select an oil that can solubilize a high amount of Carvedilol and a surfactant/co-surfactant system with a suitable Hydrophilic-Lipophilic Balance (HLB) value to effectively emulsify the oil phase.[10]

Q6: The droplet size of my SNEDDS is larger than the desired nanometer range. How can I reduce it?

A6: Droplet size is influenced by the formulation's composition and viscosity.

  • Adjust Surfactant/Co-surfactant (S/CoS) Ratio: The S/CoS ratio significantly impacts the interfacial tension and the flexibility of the interfacial film, which in turn affects droplet size.[18]

    • Troubleshooting: Systematically vary the S/CoS ratio (e.g., 1:1, 2:1, 3:1) and measure the resulting droplet size using dynamic light scattering (DLS) to find the optimal ratio for your system.

  • Component Viscosity: Highly viscous components can hinder the spontaneous formation of small droplets.

    • Troubleshooting: Consider using less viscous oils or co-surfactants/co-solvents if a smaller droplet size is required.

Section 4: Troubleshooting Nanoparticle Formulations

Q7: The entrapment efficiency of Carvedilol in my polymeric nanoparticles is low. How can I improve it?

A7: Low entrapment efficiency (EE) means a significant portion of the drug is not being incorporated into the nanoparticles.

  • Drug Loss During Preparation: The drug may have significant solubility in the external aqueous phase, leading to its loss during the nanoparticle formation and washing steps.[11]

    • Troubleshooting: Optimize the preparation method. For instance, in a desolvation method, adjusting the rate of addition of the desolvating agent can influence partitioning.[11] In an emulsion-based method, pre-saturating the aqueous phase with the drug can reduce the concentration gradient and minimize drug leakage.

  • Insufficient Polymer Concentration: Too little polymer may result in a weak matrix that cannot effectively entrap the drug.

    • Troubleshooting: Increase the concentration of the polymer (e.g., albumin, chitosan) in the formulation, which can lead to a denser nanoparticle matrix and higher EE.[6][11]

Q8: My Carvedilol nanosuspension is showing signs of aggregation and settling over time. What are the solutions?

A8: Aggregation occurs due to insufficient stabilization of the nanoparticle surfaces.

  • Inadequate Surface Stabilization: The high surface energy of nanoparticles makes them prone to agglomeration to minimize this energy.

    • Troubleshooting: Ensure adequate amounts of stabilizers (surfactants or polymers like Poloxamer 407 or alpha-tocopherol (B171835) succinate) are used.[12] These adsorb to the particle surface, providing steric or electrostatic barriers to aggregation.

  • Zeta Potential: For electrostatic stabilization, a sufficiently high zeta potential (typically > |30| mV) is needed to ensure repulsive forces prevent particles from coming together.

    • Troubleshooting: Measure the zeta potential of your formulation. If it is low, consider adding a charged surfactant or polymer to the formulation to increase surface charge.[5]

Quantitative Data Summary

Table 1: Comparison of In Vitro Dissolution Enhancement for Carvedilol Solid Dispersions

Formulation TypeCarrier(s)Drug:Carrier RatioDissolution MediumKey FindingReference
Pure Carvedilol--Phosphate Buffer (pH 6.8)~16% drug release in 4 hours[17]
Solid DispersionGelucire 50/131:1.75Phosphate Buffer (pH 6.8)83% drug release in 4 hours (a 5-fold increase)[17]
Solid DispersionGelucire 50/13 + 10% TPGS1:1.75Phosphate Buffer (pH 6.8)88% drug release in 4 hours[17]
Solid DispersionPVP K301:5Simulated Gastric FluidDissolution rate significantly improved compared to pure drug[19]
Solid DispersionGelucire 50/131:2Phosphate Buffer (pH 6.8)Marked increase in dissolution observed

Table 2: Pharmacokinetic Parameters of Enhanced Carvedilol Formulations in Rats

Formulation TypeKey FindingRelative Bioavailability IncreaseReference
Solid Dispersion (Gelucire-TPGS)Significantly increased Cmax and AUC compared to pure drug suspension.169% higher than pure drug suspension[17]
SEDDSDrug permeability through rat intestine was 2.76 times more than control.Not explicitly stated, but implies significant increase.[9][18]
Niosomes (Bilosomes, 20% Sodium Cholate)Enhanced intestinal absorption.1.84-fold vs. drug suspension[5]
Niosomes (Positively charged)Cmax was approximately 2.3-fold higher than suspension.Significantly increased vs. drug suspension[5]
Liquisolid CompactShowed greater Carvedilol absorption than the control.Significant increase in AUC₀-∞ (p < 0.005)[13]

Detailed Experimental Protocols

Protocol 1: Preparation of Carvedilol Solid Dispersion by Fusion-Solvent Method

This protocol is adapted from methodologies used for preparing Gelucire-based solid dispersions.[17][20]

  • Preparation:

    • Accurately weigh the selected carrier (e.g., Gelucire 50/13) and place it in a glass beaker.

    • Melt the carrier on a hot plate at approximately 60°C.

    • Weigh the required amount of this compound and add it to the molten carrier.

    • Add a small amount of a suitable solvent (e.g., ethanol) to the mixture to ensure the complete solubilization of Carvedilol, observed as a clear solution.

    • Prepare an adsorbent mixture of an inert carrier and a glidant (e.g., microcrystalline cellulose (B213188) and amorphous fumed silica (B1680970) in a 2:1 ratio).

    • Incorporate the molten drug-carrier mixture into the adsorbent powder mixture while blending.

    • Continue mixing until a uniform, free-flowing powder is obtained.

  • Characterization:

    • Drug Content: Assay the powder for Carvedilol content using a validated HPLC or UV-Vis spectrophotometric method.

    • Solid-State Analysis: Perform DSC and PXRD analysis on the final powder to confirm the amorphous nature of the drug.

    • In Vitro Dissolution: Conduct dissolution testing as described in Protocol 3.

Protocol 2: Formulation and Characterization of Carvedilol SEDDS

This protocol is based on common procedures for developing self-emulsifying systems.[9][10][21]

  • Component Selection:

    • Solubility Studies: Determine the saturation solubility of Carvedilol in various oils, surfactants, and co-surfactants to identify components with the highest solubilizing capacity.

  • Construction of Pseudo-Ternary Phase Diagram:

    • Select the most suitable oil, surfactant, and co-surfactant based on solubility studies.

    • Prepare various mixtures with different weight ratios of the three components.

    • For each mixture, titrate with water and observe for the formation of a clear or bluish-white nanoemulsion.

    • Plot the results on a ternary phase diagram to delineate the self-nano-emulsification region.

  • Formulation:

    • Select a ratio of oil, surfactant, and co-surfactant from within the identified nanoemulsion region.

    • Mix the components in a glass vial using a vortex mixer until a clear, isotropic mixture is formed.

    • Add the required amount of this compound to the mixture and stir at 37°C until the drug is completely dissolved.[21]

  • Characterization:

    • Emulsification Efficiency: Add a small volume of the SEDDS formulation to a specified volume of water or buffer (e.g., 1 mL in 500 mL) with gentle agitation. Record the time taken to form a stable emulsion.

    • Droplet Size Analysis: Dilute the SEDDS formulation with water and measure the globule size and Polydispersity Index (PDI) using a DLS instrument.

Protocol 3: In Vitro Dissolution Testing for Enhanced Carvedilol Formulations

This protocol is a generalized method based on USP guidelines and published studies.[17][19][22][23]

  • Apparatus and Conditions:

    • Apparatus: USP Apparatus I (Basket) or II (Paddle).[22][24]

    • Dissolution Medium: 900 mL of a discriminating medium, typically phosphate buffer at pH 6.8.[17][22] For some applications, 0.1N HCl may also be used.[24][25] A surfactant like 1% Sodium Lauryl Sulphate (SLS) may be added to the pH 6.8 buffer to ensure sink conditions.[24][25]

    • Temperature: 37 ± 0.5°C.

    • Rotation Speed: 50 or 75 rpm.[17][23]

  • Procedure:

    • Place a sample equivalent to a single dose of Carvedilol (e.g., 12.5 mg or 25 mg) into each dissolution vessel.[17][19]

    • At predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60, 120 minutes), withdraw an aliquot (e.g., 5 mL) of the dissolution medium.[17]

    • Replace the withdrawn volume with an equal volume of fresh, pre-warmed medium.

    • Filter the samples through a 0.45 μm syringe filter.

  • Analysis:

    • Analyze the concentration of Carvedilol in the filtered samples using a validated HPLC or UV-Vis spectrophotometric method at the appropriate wavelength (e.g., ~242 nm or ~286 nm).[23][24]

    • Calculate the cumulative percentage of drug released at each time point, making necessary corrections for the removed sample volumes.

Protocol 4: In Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical design for assessing the oral bioavailability of Carvedilol formulations in a rodent model.[3][17][26]

  • Animal Model:

    • Use healthy male Sprague-Dawley or Wistar rats (200-250 g).[3][17]

    • Acclimatize the animals for at least one week before the experiment.

    • House the animals under controlled conditions of temperature, humidity, and light cycle, with free access to a standard diet and water.

  • Experimental Design:

    • Fast the rats overnight (e.g., 12 hours) prior to dosing, with water available ad libitum.

    • Divide the rats into groups (n=6 per group), including a control group (receiving pure drug suspension) and test groups (receiving the enhanced formulations).

    • Administer the formulations orally via gavage at a specified dose (e.g., 20-40 mg/kg).[3][17]

  • Blood Sampling:

    • Collect blood samples (~0.3 mL) from the tail vein or a jugular vein cannula at predetermined time points (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).[3]

    • Collect samples into tubes containing an anticoagulant (e.g., EDTA).

  • Sample Processing and Analysis:

    • Centrifuge the blood samples (e.g., 5000 rpm for 15 minutes) to separate the plasma.[3]

    • Store the plasma samples at -80°C until analysis.

    • Extract Carvedilol from the plasma samples using a suitable protein precipitation or liquid-liquid extraction method.

    • Quantify the drug concentration using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate key pharmacokinetic parameters, including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve), using appropriate pharmacokinetic software.

    • Calculate the relative oral bioavailability of the test formulations compared to the control group.

Visualizations: Workflows and Mechanisms

G Diagram 1: Solid Dispersion Development Workflow cluster_0 Phase 1: Formulation cluster_1 Phase 2: Characterization cluster_2 Phase 3: Evaluation a 1. Carrier Screening (e.g., Gelucires, PVP, Cyclodextrins) b 2. Select Preparation Method (Fusion, Solvent Evaporation, Spray Drying) a->b c 3. Optimize Drug:Carrier Ratio b->c d 4. Solid-State Analysis (DSC, PXRD) c->d Prepare Batches e 5. In Vitro Dissolution (USP Apparatus II, pH 6.8) d->e f 6. Stability Assessment (Recrystallization Check) e->f g 7. Lead Formulation Selection f->g Analyze Data h 8. In Vivo Pharmacokinetic Study (Rat Model) g->h G Diagram 2: Mechanism of SEDDS for Bioavailability Enhancement sedds SEDDS Capsule (Oil + Surfactant + Co-S + Carvedilol) gi Stomach / GI Tract (Aqueous Environment) sedds->gi Oral Administration emulsion Spontaneous Nano-emulsification gi->emulsion droplets Drug-Solubilized Nanodroplets emulsion->droplets absorption Absorption via Enterocytes droplets->absorption portal Portal Vein (To Liver) absorption->portal Standard Pathway lymph Lymphatic System (Bypasses Liver) absorption->lymph Lipid Pathway systemic Systemic Circulation (Enhanced Bioavailability) portal->systemic Post First-Pass Metabolism lymph->systemic Direct Entry G Diagram 3: Troubleshooting Logic for Poor In Vitro Dissolution start Problem: Poor Dissolution Profile q1 What is the formulation type? start->q1 sd Solid Dispersion q1->sd Solid Dispersion sedds SEDDS/SNEDDS q1->sedds SEDDS sd_q1 Is the drug amorphous? sd->sd_q1 sd_a1_yes Check Drug:Carrier Ratio and Carrier Type sd_q1->sd_a1_yes Yes sd_a1_no Action: Confirm with DSC/PXRD. Modify preparation method. sd_q1->sd_a1_no No sedds_q1 Does it emulsify properly? sedds->sedds_q1 sedds_a1_yes Check droplet size. If large, optimize S/CoS ratio. sedds_q1->sedds_a1_yes Yes sedds_a1_no Action: Re-evaluate components using phase diagrams. sedds_q1->sedds_a1_no No

References

Managing the effect of excipients on in vitro release of Carvedilol ER tablets

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the in vitro release of Carvedilol Extended-Release (ER) tablets.

Frequently Asked Questions (FAQs)

Q1: Which types of excipients most significantly influence the in vitro release of Carvedilol from ER tablets?

A1: The in vitro release of Carvedilol from ER tablets is primarily controlled by rate-controlling polymers, which are hydrophilic matrix-forming agents. The type and concentration of these polymers are critical. Common examples include Hypromellose (HPMC) in various viscosity grades (e.g., K4M, K15M, K100M) and Carbopol. The release rate is also affected by fillers, binders, and lubricants used in the formulation.

Q2: What is a typical dissolution medium and apparatus setup for in vitro release testing of Carvedilol ER tablets?

A2: A standard method for in vitro dissolution testing of Carvedilol ER tablets often uses a USP Apparatus II (Paddle) at a rotation speed of 50 or 100 RPM. The dissolution medium is typically a pH gradient system to simulate the gastrointestinal tract, such as 0.1 N HCl for the first 2 hours, followed by a switch to a phosphate (B84403) buffer at pH 6.8.

Q3: My dissolution profile shows a "burst release" in the initial phase. What are the potential causes and how can I mitigate it?

A3: An initial burst release, where a significant amount of the drug is released rapidly, can be caused by several factors:

  • Surface Drug: Carvedilol present on the surface of the tablet.

  • Polymer Hydration: A lag in the hydration of the matrix-forming polymer (e.g., HPMC), which fails to form a cohesive gel layer quickly enough.

  • Formulation Issues: Inadequate binding or high porosity of the tablet.

To mitigate this, consider increasing the viscosity grade or concentration of the rate-controlling polymer, or incorporating a small amount of a more rapidly hydrating polymer.

Q4: The drug release is too slow and does not meet the Q-specification at the final time point. What adjustments can be made?

A4: Slower-than-expected drug release is often due to an overly robust gel layer formed by the matrix polymer. To increase the release rate, you can:

  • Decrease the concentration of the primary release-controlling polymer.

  • Use a lower viscosity grade of the polymer (e.g., switch from HPMC K100M to K15M).

  • Incorporate a soluble filler, such as lactose, which can create channels within the matrix as it dissolves, facilitating drug release.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your in vitro release experiments for Carvedilol ER tablets.

Issue 1: High Variability in Release Profiles Between Batches

High variability between different batches of tablets can compromise the reliability of your results. The following table outlines potential root causes and suggested solutions.

Potential Root Cause Suggested Solution
Inconsistent Raw Materials Ensure all excipients, especially the rate-controlling polymer, are from the same supplier and lot. Perform identity and quality tests on incoming raw materials.
Manufacturing Process Variability Review and standardize critical process parameters such as mixing time, compression force, and drying temperature. Ensure uniform distribution of the drug and excipients.
Tablet Hardness and Thickness Inconsistent tablet hardness can affect the hydration of the polymer matrix. Monitor and control tablet hardness and thickness within a narrow range for each batch. Softer tablets may lead to faster release.
Issue 2: Incomplete Drug Release (<100%) by the End of the Dissolution Test

If the cumulative drug release does not reach a plateau or falls short of 100%, consider the following.

Potential Root Cause Suggested Solution
Insoluble Excipients Certain fillers or lubricants may be impeding the complete wetting and dissolution of the drug. Evaluate the solubility of all excipients in the dissolution medium.
Cross-linking of Polymers Some polymers can undergo cross-linking over time, especially under certain storage conditions, which can significantly slow down or prevent complete drug release.
Drug-Excipient Interaction An unforeseen interaction between Carvedilol and an excipient could be reducing its solubility. Conduct compatibility studies to rule this out.

Experimental Protocols

Protocol 1: Standard In Vitro Dissolution Testing for Carvedilol ER Tablets

This protocol outlines a standard procedure for assessing the in vitro release of Carvedilol from an extended-release matrix tablet.

1. Materials and Equipment:

  • USP Dissolution Apparatus II (Paddle)

  • Dissolution Vessels (900 mL)

  • Water Bath with Heater and Circulator

  • UV-Vis Spectrophotometer or HPLC with a UV detector

  • Syringes and Filters (e.g., 0.45 µm PVDF)

  • Volumetric Flasks and Pipettes

  • Carvedilol ER Tablets

  • Reagents: 0.1 N Hydrochloric Acid (HCl), Phosphate Buffer (pH 6.8)

2. Dissolution Medium Preparation:

  • Acid Stage: Prepare 900 mL of 0.1 N HCl per vessel.

  • Buffer Stage: Prepare a concentrated phosphate buffer stock. You will add this to the acid stage medium at the appropriate time to adjust the pH to 6.8.

3. Procedure:

  • Set the water bath to 37 ± 0.5 °C.

  • Add 750 mL of 0.1 N HCl to each dissolution vessel and allow the medium to equilibrate to temperature.

  • Place one Carvedilol ER tablet in each vessel.

  • Start the paddle rotation at 100 RPM.

  • Withdraw samples (e.g., 5 mL) at specified time points (e.g., 1, 2 hours).

  • After the 2-hour time point, add 250 mL of the pre-warmed phosphate buffer concentrate to each vessel to adjust the pH to 6.8.

  • Continue withdrawing samples at subsequent time points (e.g., 4, 8, 12, 24 hours).

  • Replace the withdrawn volume with fresh, pre-warmed medium at each time point.

  • Filter the samples immediately after withdrawal.

  • Analyze the samples for Carvedilol concentration using a validated analytical method (e.g., UV spectrophotometry at a specific wavelength or HPLC).

4. Data Analysis:

  • Calculate the cumulative percentage of drug released at each time point, correcting for the volume replaced.

  • Plot the mean cumulative percent drug released versus time to generate the dissolution profile.

Visualizations

The following diagrams illustrate key workflows and logical relationships relevant to managing the in vitro release of Carvedilol ER tablets.

G cluster_0 Experimental Workflow prep Formulation & Tablet Compression diss_setup Dissolution Apparatus Setup (USP II, 37°C, 100 RPM) prep->diss_setup acid_stage Acid Stage (2h in 0.1N HCl) diss_setup->acid_stage buffer_stage Buffer Stage (pH 6.8 Phosphate Buffer) acid_stage->buffer_stage sampling Timepoint Sampling buffer_stage->sampling sampling->buffer_stage Continuous Sampling analysis Sample Analysis (UV-Vis/HPLC) sampling->analysis profile Generate Dissolution Profile analysis->profile

Caption: Workflow for In Vitro Dissolution Testing of Carvedilol ER Tablets.

G cluster_1 Troubleshooting Logic for Release Profile Deviations start Observed Release Profile Deviates from Target burst Initial Burst Release? start->burst slow Slow/Incomplete Release? burst->slow No burst_cause1 Increase Polymer Viscosity/Conc. burst->burst_cause1 Yes burst_cause2 Optimize Tablet Hardness burst->burst_cause2 Yes burst_cause3 Check for Surface Drug burst->burst_cause3 Yes slow_cause1 Decrease Polymer Viscosity/Conc. slow->slow_cause1 Yes slow_cause2 Add Soluble Filler (e.g., Lactose) slow->slow_cause2 Yes slow_cause3 Investigate Drug-Excipient Interaction slow->slow_cause3 Yes end Optimized Release Profile slow->end No burst_cause1->end burst_cause2->end burst_cause3->end slow_cause1->end slow_cause2->end slow_cause3->end

Caption: Troubleshooting Decision Tree for Carvedilol ER Release Profiles.

Technical Support Center: Discriminative Dissolution Method Development for Carvedilol Tablets

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the development of a discriminative dissolution method for Carvedilol (B1668590) tablets.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, offering potential causes and recommended solutions in a question-and-answer format.

Issue 1: Incomplete or Poor Dissolution in Neutral or High pH Media

  • Question: My Carvedilol tablets show very low drug release (less than 80%) in phosphate (B84403) buffer at pH 6.8, even after an extended period. What could be the cause and how can I improve it?

  • Answer: This is a common challenge due to Carvedilol's intrinsic properties. Carvedilol is a weakly basic drug and is classified as a Biopharmaceutics Classification System (BCS) Class II drug, meaning it has low solubility and high permeability.[1][2][3] Its solubility is highly pH-dependent, with good solubility in acidic environments (pH 1.2-5.0) and very low solubility in neutral to basic media (pH 6.5-7.8).[1][4][5][6]

    Potential Causes & Solutions:

    • Lack of Sink Conditions: The concentration of dissolved Carvedilol in the dissolution medium may be approaching its saturation solubility, thus limiting further dissolution.

      • Solution: Introduce a surfactant into the dissolution medium. Sodium Lauryl Sulfate (SLS) is a commonly used anionic surfactant that has been shown to be effective in enhancing Carvedilol's solubility in pH 6.8 buffer.[7][8] Polysorbate 80 (Tween 80), a nonionic surfactant, can also be used.[9][10] Start with a low concentration (e.g., 0.5% w/v) and increase if necessary. Studies have shown that 1% SLS is often optimal for improving Carvedilol solubility in pH 6.8 buffer.[7][8][11]

    • Inappropriate Agitation: The hydrodynamics of the dissolution apparatus may not be sufficient to facilitate the dissolution of the poorly soluble drug.

      • Solution: While higher paddle speeds can increase dissolution, they may reduce the method's discriminatory power.[12][13] It is often found that a slower paddle speed (e.g., 50 rpm) provides better discrimination between different formulations.[3][14] Therefore, it is generally recommended to first address the medium composition before significantly increasing the agitation speed.

    • Formulation Effects: The excipients and manufacturing process of your tablet can significantly impact its dissolution.

      • Solution: This is what a discriminative dissolution method aims to detect. If, after optimizing the medium and hydrodynamics, the dissolution is still poor, it may be indicative of a formulation issue, such as the presence of certain excipients or an overly robust tablet structure.

Issue 2: High Variability in Dissolution Results

  • Question: I am observing significant variability in the percent drug dissolved between different vessels and even between different runs of the same formulation. What are the likely causes and how can I minimize this?

  • Answer: High variability can undermine the reliability of your dissolution method. Several factors can contribute to this issue.

    Potential Causes & Solutions:

    • Coning: For poorly soluble drugs like Carvedilol, the disintegrated tablet particles can form a mound or "cone" at the bottom of the vessel, particularly with the USP Apparatus II (paddle).[13] This can lead to inconsistent exposure of the drug particles to the dissolution medium and variable hydrodynamics, resulting in erratic dissolution profiles.

      • Solution: Consider using USP Apparatus I (basket) as it can sometimes mitigate coning issues.[7][8][11] Alternatively, if using the paddle apparatus, ensure proper centering of the paddle and consider a slightly higher, yet justified, paddle speed to improve mixing at the bottom of the vessel, though this may reduce discriminatory power.[13]

    • pH and Buffer Capacity: Carvedilol's dissolution is very sensitive to pH.[4][5] Inconsistent pH within the dissolution medium or a low buffer capacity can lead to variability.

      • Solution: Double-check the preparation of your dissolution medium to ensure the correct pH and buffer concentration. A lower buffer capacity can result in a decrease in Carvedilol's solubility and dissolution rate.[1]

    • Deaeration of Medium: Dissolved gases in the dissolution medium can form bubbles on the tablet surface and in the basket mesh, which can interfere with the dissolution process.

      • Solution: Always deaerate the dissolution medium according to USP guidelines before starting the test.

    • Vibrations: External vibrations from other laboratory equipment can affect the hydrodynamics within the dissolution vessels.

      • Solution: Place the dissolution bath on a sturdy, level surface away from sources of vibration.

Issue 3: The Dissolution Method is Not Discriminating Between Different Formulations

  • Question: My dissolution method shows complete and rapid dissolution for all my test formulations, even though I know they have different manufacturing parameters (e.g., different compression forces, excipient grades). How can I develop a more discriminating method?

  • Answer: A common issue is developing a method that is too "robust," leading to a lack of discrimination. The goal is to find conditions that are sensitive to critical quality attributes of the drug product.[15][16][17][18]

    Potential Causes & Solutions:

    • Overly Solubilizing Medium: The dissolution medium may be too aggressive, masking the differences between formulations. This often happens in highly acidic media where Carvedilol is very soluble.[1][4][5]

      • Solution: Move towards a more challenging dissolution medium where Carvedilol's solubility is lower. This typically involves increasing the pH of the medium (e.g., to pH 4.5 or 6.8).[14] If a surfactant is necessary, use the minimum concentration required to achieve adequate dissolution for the target formulation, as higher concentrations can mask differences.

    • Excessive Agitation: High paddle speeds can lead to rapid dissolution that does not reflect the in-vivo performance and may not differentiate between formulations.[12][13]

      • Solution: Reduce the paddle speed. A speed of 50 rpm is often found to be more discriminating for Carvedilol tablets than 75 or 100 rpm.[3]

    • Inappropriate Sampling Times: If the dissolution is rapid, early sampling time points are crucial to capture the differences in the initial release profiles.

      • Solution: Ensure you have frequent sampling in the early stages of dissolution (e.g., 5, 10, 15, 20 minutes) to better characterize the release profile.

Frequently Asked Questions (FAQs)

  • Q1: What is the BCS classification of Carvedilol and why is it important for dissolution method development?

    • A1: Carvedilol is a BCS Class II drug, which means it has low solubility and high permeability.[1][2][3] This is critical because for such drugs, the in-vivo dissolution is often the rate-limiting step for absorption. Therefore, developing a discriminative in-vitro dissolution test that can predict in-vivo performance is essential.[2][19]

  • Q2: Why is pH so critical for Carvedilol dissolution?

    • A2: Carvedilol is a weak base with a pKa of approximately 7.8.[1][3] This means its solubility is highly dependent on the pH of the surrounding medium. In the acidic environment of the stomach (low pH), it becomes ionized and more soluble.[4] Conversely, in the more neutral to alkaline environment of the intestine (higher pH), it is less ionized and has significantly lower solubility.[1][4][5] A discriminative method often needs to challenge the formulation at a higher, more physiologically relevant intestinal pH.

  • Q3: When should I use a surfactant in my dissolution medium for Carvedilol tablets?

    • A3: A surfactant is typically required when conducting dissolution testing in media with a pH of 4.5 or higher to ensure sink conditions.[7][12] Without a surfactant in these media, the low solubility of Carvedilol can prevent complete drug release, making it difficult to assess the true release characteristics of the formulation.

  • Q4: What are the typical dissolution conditions recommended for Carvedilol tablets?

    • A4: While the official pharmacopeial methods should be consulted, a common starting point for a discriminative method for immediate-release tablets is USP Apparatus II (paddle) at 50 rpm, with 900 mL of pH 6.8 phosphate buffer containing a suitable concentration of a surfactant like 0.5% or 1% SLS.[8][14] For controlled-release formulations, a two-stage dissolution (e.g., 2 hours in 0.1 N HCl followed by a higher pH buffer with surfactant) may be more appropriate.[7][8][11]

  • Q5: How can polymorphism of Carvedilol affect dissolution?

    • A5: Carvedilol exists in different polymorphic forms, which can have different physical properties, including solubility and dissolution rates.[20][21][22] It has been shown that different polymorphs of Carvedilol can exhibit different dissolution profiles.[20][21] Therefore, a well-developed discriminative dissolution method should be able to detect changes in the drug product's performance due to the presence of different polymorphs.

Data Summary Tables

Table 1: Solubility of Carvedilol in Various Media

Dissolution MediumpHSurfactantAverage Solubility (µg/mL)
0.1 N Hydrochloric Acid1.2None> 545
Acetate (B1210297) Buffer4.5None~2591
Phosphate Buffer6.5None~52
Phosphate Buffer6.8None~5.8 - 51.9
Phosphate Buffer6.80.5% (w/v) Polysorbate 80Significantly Increased
Phosphate Buffer6.81% (w/v) SLSSignificantly Increased
Water~7.0None~5.8

Data compiled from multiple sources.[1][4][5][7][9]

Table 2: Typical Dissolution Method Parameters for Carvedilol Tablets

ParameterUSP Method (Example)Discriminative Method (Starting Point)
Apparatus USP II (Paddle)USP II (Paddle) or USP I (Basket)
Speed 75 rpm50 rpm
Medium 0.1 N HClpH 6.8 Phosphate Buffer + Surfactant
Volume 900 mL900 mL
Temperature 37 ± 0.5 °C37 ± 0.5 °C
Surfactant Not always specified0.5% - 1.0% SLS or Polysorbate 80

Experimental Protocols

Protocol 1: Development of a Discriminative Dissolution Method

  • Objective: To develop a dissolution method capable of differentiating between Carvedilol tablet formulations with known variations in critical quality attributes.

  • Materials:

    • Reference and test Carvedilol tablet formulations.

    • USP-grade dissolution apparatus (USP I or II).

    • Validated analytical method for Carvedilol quantification (e.g., HPLC or UV-Vis Spectrophotometry).[7][14][23]

    • Reagents for preparing dissolution media (e.g., HCl, phosphate salts, SLS).

  • Methodology:

    • Phase 1: Medium Selection:

      • Perform solubility studies of Carvedilol in various media (e.g., 0.1 N HCl, pH 4.5 acetate buffer, pH 6.8 phosphate buffer).

      • Based on solubility, select media that provide a challenge to the formulation (typically pH 4.5 or 6.8).

      • If necessary, screen different surfactants (e.g., SLS, Polysorbate 80) at various concentrations (0.25%, 0.5%, 1.0%) in the chosen buffer to achieve sink conditions.

    • Phase 2: Hydrodynamics Optimization:

      • Using the selected medium, evaluate the dissolution profiles at different agitation speeds (e.g., 50 rpm and 75 rpm for USP Apparatus II).

      • Select the speed that provides the best discrimination between your test formulations without being overly aggressive. Slower speeds are often more discriminating.[3]

    • Phase 3: Method Confirmation:

      • Run dissolution profiles on at least three batches of tablets with known differences (e.g., different hardness, disintegrant levels, or API particle size).

      • Analyze the profiles using a similarity factor (f2) to confirm that the method can detect these differences. An f2 value between 50 and 100 suggests similarity.[11]

Protocol 2: Troubleshooting "Coning" in USP Apparatus II

  • Objective: To mitigate the effects of particle cone formation at the bottom of the dissolution vessel.

  • Methodology:

    • Visual Confirmation: Observe the bottom of the vessel during dissolution to confirm if a mound of undissolved particles is forming directly below the paddle.

    • Apparatus Change: If coning is confirmed and leading to high variability, transfer the method to a USP Apparatus I (basket) at an appropriate rotational speed (e.g., 100 rpm) and re-evaluate the dissolution profiles.[7][8][11]

    • Hydrodynamic Adjustment (if Apparatus II must be used):

      • Ensure the paddle height and vessel are perfectly centered as per USP specifications.

      • As a last resort, cautiously increase the paddle speed in small increments (e.g., from 50 to 60 rpm) and assess if it improves reproducibility without sacrificing discriminatory power.[13] Document and justify any deviation from standard speeds.

Visualizations

Dissolution_Method_Development_Workflow cluster_start Phase 1: Initial Screening cluster_medium Phase 2: Medium Optimization cluster_hydro Phase 3: Hydrodynamics cluster_validation Phase 4: Method Validation Start Define Target Product Profile Solubility Characterize Drug Solubility (pH 1.2, 4.5, 6.8) Start->Solubility Select_pH Select Discriminating pH (e.g., pH 6.8) Solubility->Select_pH Poor solubility at high pH Add_Surfactant Screen Surfactants (SLS, Tween 80) & Concentrations (0.25% - 1.0%) Select_pH->Add_Surfactant Select_Apparatus Select Apparatus (USP I or II) Add_Surfactant->Select_Apparatus Achieve Sink Conditions Select_Speed Evaluate Agitation Speed (e.g., 50 vs 75 rpm) Select_Apparatus->Select_Speed Test_Formulations Test Formulations with Known Variations Select_Speed->Test_Formulations Optimize Discrimination f2_Analysis Calculate Similarity Factor (f2) Test_Formulations->f2_Analysis Final_Method Final Discriminative Method f2_Analysis->Final_Method

Caption: Workflow for developing a discriminative dissolution method.

Troubleshooting_Poor_Dissolution Problem Problem: Incomplete Dissolution at pH 6.8 Cause1 Potential Cause 1: Lack of Sink Conditions Problem->Cause1 Cause2 Potential Cause 2: Poor Hydrodynamics (Coning) Problem->Cause2 Cause3 Potential Cause 3: Formulation Issue Problem->Cause3 Solution1 Solution: Add Surfactant (e.g., 1% SLS) Cause1->Solution1 Solution2 Solution: Use USP Apparatus I (Basket) or Optimize Agitation Cause2->Solution2 Solution3 Solution: Investigate Formulation (Excipients, Hardness) Cause3->Solution3

Caption: Troubleshooting guide for poor Carvedilol dissolution.

References

Technical Support Center: Carvedilol Phosphate Stability and Degradation Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability issues and degradation product analysis of Carvedilol (B1668590) Phosphate (B84403).

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for Carvedilol Phosphate?

A1: this compound is susceptible to degradation under several conditions, including exposure to light (photodegradation), high temperatures (thermal degradation), humidity, and oxidative stress.[1] It is particularly sensitive to oxidation and alkaline (basic) conditions.[1] Compatibility with excipients is also a critical factor, as some, like polyvinylpyrrolidone (B124986) (PVP), can interact with the drug to form new degradation products.[2]

Q2: What are the common degradation products of Carvedilol?

A2: Several degradation products of Carvedilol have been identified and are often designated as impurities A, B, C, D, and E in pharmacopeial methods.[3][4] Specific identified degradation products include carbazole-1,4-quinone, which forms under oxidative conditions, and 4-hydroxycarbazole, a major product of photodecomposition.[5][6]

Q3: How can I identify and quantify this compound and its degradation products?

A3: The most common analytical technique is High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC (RP-HPLC), with UV detection.[1][7][8][9] Capillary Electrophoresis (CE) has also been successfully employed for the separation and analysis of Carvedilol and its degradants.[10]

Q4: Are there established methods for forced degradation studies of this compound?

A4: Yes, forced degradation studies are crucial for understanding the stability of this compound. These studies typically involve exposing the drug substance to stress conditions such as acid hydrolysis (e.g., 0.1 M HCl), base hydrolysis (e.g., 0.1 M NaOH), oxidation (e.g., 3-30% H₂O₂), heat, and light, as recommended by ICH guidelines.[7][8][9]

Q5: Does the polymorphic form of this compound affect its stability?

A5: this compound can exist in different polymorphic forms, including crystalline and amorphous states.[11][12] The amorphous form may exhibit different solubility and potentially different stability characteristics compared to the crystalline forms.[11] It is essential to characterize the solid-state form of the drug substance as it can impact both stability and bioavailability.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the analysis of this compound stability.

Issue Possible Cause(s) Troubleshooting Steps
Poor separation of degradation products from the parent peak in HPLC. Inappropriate column, mobile phase composition, or gradient.- Optimize the mobile phase composition (e.g., adjust the ratio of organic solvent to buffer).- Experiment with different pH values for the mobile phase buffer.- Try a different stationary phase (e.g., C8 vs. C18) or a column with a different particle size.- Optimize the gradient elution program for better resolution.
Appearance of unknown peaks in the chromatogram during stability studies. - Formation of a new, uncharacterized degradation product.- Interaction with an excipient in the formulation.- Contamination of the sample or mobile phase.- Conduct forced degradation studies under various conditions to systematically generate and identify degradation products.- Use a diode-array detector (DAD) or mass spectrometer (MS) to obtain spectral data for peak identification.- Analyze placebo formulations to rule out excipient-related peaks.- Ensure proper cleaning of equipment and use high-purity solvents and reagents.[2]
Inconsistent results in degradation studies. - Variability in stress conditions (temperature, light intensity, etc.).- Sample preparation inconsistencies.- Instability of the prepared sample solutions.- Precisely control and monitor stress conditions using calibrated equipment.- Develop and validate a robust sample preparation protocol.- Evaluate the stability of sample solutions over the analysis time and store them under appropriate conditions (e.g., protected from light, refrigerated).[10]
Low recovery of Carvedilol after stress testing. - Extensive degradation of the drug substance.- Adsorption of the drug or degradants onto container surfaces.- Precipitation of the drug or degradants.- Adjust the duration or intensity of the stress conditions to achieve a target degradation of 5-20%.- Use inert materials for sample containers (e.g., silanized glass vials).- Ensure complete dissolution of the sample and its degradation products in the chosen diluent.

Quantitative Data Presentation

The following tables summarize the results from various forced degradation studies on Carvedilol.

Table 1: Summary of Carvedilol Degradation under Various Stress Conditions

Stress ConditionReagent/ParameterDurationTemperature% DegradationReference
Acid Hydrolysis0.1 M HCl24 hoursNot Specified15.03%[7]
Base Hydrolysis0.1 M NaOH24 hoursNot Specified13.58%[7]
Acid Hydrolysis0.1 M HCl2 hours90-95°CSignificant[8]
Base Hydrolysis0.1 M NaOH2 hours90-95°CSignificant[8]
Oxidative30% H₂O₂6 hoursRoom Temp.Significant[8]
Thermal-1 hour130°CSignificant[8]
Acid Hydrolysis2 N HCl30 min60°CNot Specified[9]
Base Hydrolysis2 N NaOH30 min60°CNot Specified[9]
Oxidative30% H₂O₂30 minRoom Temp.Not Specified[9]

Note: "Significant" indicates that degradation was observed, but the exact percentage was not provided in the cited source.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting forced degradation studies on this compound bulk drug or formulated product.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or a mixture of acetonitrile (B52724) and water) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid.

    • Incubate the solution at 60°C for up to 75 hours.[10]

    • At specified time points, withdraw samples, cool to room temperature, and neutralize with an equivalent amount of 0.1 M sodium hydroxide (B78521).

    • Dilute with the mobile phase to the target concentration for analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide.

    • Incubate the solution at 60°C for up to 75 hours.[10]

    • At specified time points, withdraw samples, cool to room temperature, and neutralize with an equivalent amount of 0.1 M hydrochloric acid.

    • Dilute with the mobile phase to the target concentration for analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3-30% hydrogen peroxide.

    • Keep the solution at room temperature for a specified period (e.g., 6 hours).[8]

    • At specified time points, withdraw samples and dilute with the mobile phase for analysis.

  • Thermal Degradation:

    • Place the solid drug substance in a temperature-controlled oven at a high temperature (e.g., 130°C) for a specified duration (e.g., 1 hour).[8]

    • After exposure, allow the sample to cool, then dissolve in a suitable solvent and dilute for analysis.

  • Photodegradation:

    • Expose the solid drug substance or a solution of the drug to UV and/or visible light in a photostability chamber.

    • A control sample should be kept in the dark under the same temperature conditions.

    • Analyze the samples at various time points.

  • Analysis:

    • Analyze all stressed samples, along with a non-stressed control, using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method for Carvedilol

The following is an example of an HPLC method that can be used as a starting point for the analysis of Carvedilol and its degradation products.

  • Column: Inertsil ODS 3V (150 mm x 4.6 mm, 5 µm)[1]

  • Mobile Phase A: Water:Acetonitrile:Trifluoroacetic acid (80:20:0.1 v/v/v), pH adjusted to 2.0 with dilute potassium hydroxide solution.[1]

  • Mobile Phase B: Water:Acetonitrile (10:90 v/v)[1]

  • Flow Rate: 1.0 mL/min[1]

  • Detection Wavelength: 240 nm[1]

  • Column Temperature: 40°C[1]

  • Injection Volume: 20 µL

  • Gradient Program: A suitable gradient program should be developed to ensure the separation of all degradation products from the parent drug.

Mandatory Visualizations

Carvedilol_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Effects beta_receptor β-Adrenergic Receptor Heart_Rate Decreased Heart Rate beta_receptor->Heart_Rate Contractility Decreased Myocardial Contractility beta_receptor->Contractility alpha_receptor α1-Adrenergic Receptor Vasodilation Vasodilation alpha_receptor->Vasodilation Carvedilol Carvedilol Phosphate Carvedilol->beta_receptor Blocks Carvedilol->alpha_receptor Blocks BP Reduced Blood Pressure Heart_Rate->BP Contractility->BP Vasodilation->BP

Caption: Carvedilol's mechanism of action.

Stability_Testing_Workflow cluster_stress_conditions Stress Conditions start Start: this compound Sample stress Forced Degradation (Stress Testing) start->stress acid Acidic stress->acid base Alkaline stress->base oxidative Oxidative stress->oxidative thermal Thermal stress->thermal photo Photolytic stress->photo analysis Stability-Indicating HPLC Analysis data Data Analysis and Degradation Profile analysis->data end End: Stability Assessment data->end acid->analysis base->analysis oxidative->analysis thermal->analysis photo->analysis

Caption: Workflow for stability testing.

References

Technical Support Center: Optimizing Direct Compression for Carvedilol Phosphate Osmotic Tablets

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of direct compression for Carvedilol Phosphate (B84403) osmotic tablets. This resource is designed to provide researchers, scientists, and drug development professionals with practical troubleshooting guidance and frequently asked questions to facilitate their experimental work.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the formulation and manufacturing of Carvedilol Phosphate osmotic tablets via direct compression.

Issue ID Question Potential Causes Suggested Solutions
TROUBLE-001 My tablets exhibit poor flowability and weight variation during direct compression.This compound has poor flow properties.[1] Inadequate lubricant or glidant concentration. Improper mixing of the powder blend.- Incorporate a glidant such as colloidal silicon dioxide (Aerosil) to improve powder flow.[2] - Optimize the concentration of the lubricant (e.g., magnesium stearate).[2] Ensure uniform mixing of the drug, excipients, and lubricants. Geometric dilution is recommended for mixing the drug with other excipients.[3]
TROUBLE-002 The compressed tablets have low hardness and high friability.Insufficient binder concentration or a binder with poor compressibility.[4] Low compression force.[2] The crystalline nature of the drug may lead to poor compaction.- Increase the concentration of a suitable binder like microcrystalline cellulose (B213188) (Avicel PH 101/102) or PVP K-30.[3][5] - Increase the compression force, but monitor for any negative impact on dissolution.[2] - Consider a granulation step if direct compression continues to yield poor results, although this deviates from the direct compression optimization goal.
TROUBLE-003 I'm observing sticking and picking on the tablet punch faces.High moisture content in the formulation.[6] Inadequate lubrication.[6] Physicochemical properties of this compound.- Ensure all excipients are properly dried and control the humidity in the compression suite.[6] - Increase the lubricant concentration (e.g., magnesium stearate) or try a different lubricant like sodium stearyl fumarate, which can sometimes offer better performance with less impact on tablet strength.[7][8] - Polish the punch and die surfaces. Specialized coatings on tooling can also mitigate sticking.[6]
TROUBLE-004 The drug release is incomplete, not reaching 100% within the desired timeframe.Low solubility of this compound is a primary factor.[9] Insufficient osmotic pressure generated within the tablet core.[9] The semipermeable membrane is too thick or has a low permeability.- Incorporate a solubilizing agent, such as Polysorbate 80, into the core formulation to enhance drug dissolution.[9] - Increase the concentration of the osmogen (e.g., NaCl, KCl, or mannitol) in the core to create a higher osmotic gradient.[1][9] - Decrease the coating thickness (% weight gain) or increase the concentration of the pore former (e.g., Povidone K30, Sorbitol) in the coating solution to increase membrane permeability.[1][9]
TROUBLE-005 The initial drug release is too high (dose dumping), followed by a slower release rate.Cracks or imperfections in the semipermeable membrane. The concentration of the pore former in the coating is too high, leading to rapid initial water influx and drug dissolution. The tablet core is too porous.- Optimize the coating process parameters (e.g., spray rate, atomization pressure, drying temperature) to ensure a uniform, intact membrane. - Reduce the concentration of the pore former in the coating formulation.[1] - Evaluate the core formulation for excipients that may be swelling too rapidly.
TROUBLE-006 The drug release profile is not zero-order as expected for an osmotic pump tablet.The drug release is being controlled more by diffusion than by osmotic pressure. The osmotic pressure inside the core is not maintained at a constant level. The orifice (in the case of drilled tablets) or pores are not forming correctly.- Confirm that the drug release is dependent on the osmotic pressure of the dissolution medium. A decrease in release rate with increasing osmotic pressure of the medium indicates an osmotic release mechanism.[9] - Ensure there is a sufficient amount of solid osmogen in the core to maintain a saturated solution and constant osmotic pressure throughout the drug release period. - For controlled porosity systems, ensure the pore former is effectively leached out to create a network of pores.[10]

Frequently Asked Questions (FAQs)

Formulation & Excipients

Q1: What are the critical formulation parameters to consider when developing a this compound osmotic tablet using direct compression?

A1: The most critical formulation parameters include:

  • Solubility Enhancement: Due to this compound's low solubility, incorporating a solubilizer like Polysorbate 80 is often necessary to achieve complete drug release.[9]

  • Osmogen Concentration: The type and concentration of the osmotic agent (e.g., NaCl, KCl, mannitol) are crucial for generating the driving force for drug release. Higher concentrations generally lead to faster release rates.[1][9]

  • Pore Former Level: In controlled porosity osmotic pumps, the concentration of the pore former (e.g., Povidone K30, sorbitol) in the semipermeable membrane dictates the rate of water ingress and subsequent drug release.[1][9]

  • Coating Weight Gain: The thickness of the semipermeable membrane, determined by the percent weight gain during coating, is inversely proportional to the drug release rate.[9]

  • Lubricant Selection and Concentration: The choice of lubricant (e.g., magnesium stearate, sodium stearyl fumarate) and its concentration can impact tablet hardness, friability, and dissolution.[7][8]

Q2: How does the solubility of this compound affect the formulation of osmotic tablets?

A2: this compound is a poorly water-soluble drug, which presents a significant challenge for osmotic tablet formulations as the drug's release is dependent on it being in solution to be pumped out of the system.[9] To overcome this, solubility enhancers are often included in the core formulation. For example, the addition of Polysorbate 80 has been shown to increase the dissolution rate of this compound, enabling a zero-order release profile over 24 hours.[9]

Q3: What is the role of an osmogen, and which ones are suitable for this compound tablets?

A3: An osmogen is a key excipient in osmotic drug delivery systems that creates an osmotic pressure gradient across the semipermeable membrane, which drives water into the tablet core and facilitates the controlled release of the drug.[1] Suitable osmogens for this compound tablets include sodium chloride (NaCl), potassium chloride (KCl), and mannitol.[1][3] A combination of osmogens can also be used to achieve the desired osmotic pressure.[1]

Q4: Can I use direct compression for the core tablet, and what are the advantages?

A4: Yes, direct compression is a frequently used and advantageous method for preparing the core of this compound osmotic tablets.[1][11][12] The primary advantages of direct compression include its simplicity, cost-effectiveness, and the use of fewer processing steps compared to wet granulation, which reduces the potential for chemical degradation of the drug.[13]

Manufacturing & Quality Control

Q5: What are the key process parameters to control during the coating of osmotic tablets?

A5: The coating process is critical for the functionality of osmotic tablets. Key parameters to control include:

  • Spray rate of the coating solution: This affects the droplet size and drying efficiency.

  • Atomization air pressure: Influences the spray pattern and droplet size.

  • Inlet air temperature and flow: Controls the drying of the coating solution on the tablet surface.

  • Pan speed: Ensures uniform distribution of the coating solution on the tablets. Consistent control of these parameters is essential to achieve a uniform and defect-free semipermeable membrane, which is crucial for a predictable and reproducible drug release profile.

Q6: How can I verify that the drug release from my tablet is governed by an osmotic mechanism?

A6: To confirm an osmotic release mechanism, you can perform dissolution studies in media with different osmotic pressures. This is achieved by adding a non-absorbable solute, like sodium chloride, to the dissolution medium at various concentrations (e.g., 2.5% and 5%).[9] If the drug release rate decreases as the osmotic pressure of the medium increases, it confirms that the release is predominantly driven by an osmotic gradient.[9]

Q7: What are the standard quality control tests for this compound osmotic tablets?

A7: Standard quality control tests for these tablets include:

  • Pre-compression parameters: Angle of repose, bulk density, tapped density, Carr's index, and Hausner's ratio to assess powder flowability.[14]

  • Post-compression parameters: Weight variation, thickness, hardness, and friability.[12][14]

  • Drug Content Uniformity: To ensure each tablet contains the correct amount of the active pharmaceutical ingredient.[12]

  • In-vitro Dissolution Studies: Performed using a USP dissolution apparatus (typically Type II, paddle) in a suitable medium (e.g., 0.1 N HCl or phosphate buffer) to assess the drug release profile over an extended period (e.g., 24 hours).[9][15]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the formulation of this compound osmotic tablets.

Table 1: Core Tablet Formulation Parameters and Physical Properties

Formulation CodeThis compound (mg)NaCl (mg)Mannitol (mg)Microcrystalline Cellulose (mg)Povidone K30 (mg)Magnesium Stearate (mg)Hardness ( kg/cm ²)Friability (%)
F154.24202017.761025.2 ± 0.3< 1
F254.2430207.761025.5 ± 0.2< 1
F354.2425257.761025.4 ± 0.4< 1
F454.24202017.761525.8 ± 0.3< 1

Note: This table is a representative example compiled from typical formulation ranges found in the literature.[1][4]

Table 2: Coating Formulation and its Effect on Drug Release

Formulation CodeCellulose Acetate (B1210297) (%)Povidone K30 (Pore Former, %)PEG 400 (Plasticizer, %)Coating Weight Gain (%)% Drug Release at 12h
C190105875.4
C285155888.2
C3901051262.1
C4851551279.8

Note: This table illustrates the general trends observed where increasing the pore former concentration and decreasing the coating weight gain leads to a faster drug release. Data is representative of findings in cited literature.[1][9]

Experimental Protocols

Protocol 1: Preparation of this compound Core Tablets by Direct Compression

1. Materials:

  • This compound
  • Osmogen (e.g., Sodium Chloride, Mannitol)
  • Diluent/Binder (e.g., Microcrystalline Cellulose)
  • Solubilizer (e.g., Polysorbate 80, if required)
  • Glidant (e.g., Colloidal Silicon Dioxide)
  • Lubricant (e.g., Magnesium Stearate)

2. Procedure:

  • Pass all ingredients through a suitable sieve (e.g., #40 mesh) to ensure uniformity and break any agglomerates.
  • Weigh all the required ingredients accurately.
  • In a suitable blender (e.g., V-blender or cube blender), mix the this compound, osmogen, diluent, and solubilizer for 15 minutes.
  • Add the glidant to the powder blend and mix for an additional 5 minutes.
  • Finally, add the lubricant to the blend and mix for a short duration (typically 2-3 minutes) to avoid over-lubrication.
  • Compress the final blend into tablets using a rotary tablet press fitted with appropriate punches and dies to achieve the target tablet weight, hardness, and thickness.

Protocol 2: Coating of Core Tablets with a Semipermeable Membrane

1. Materials:

  • Cellulose Acetate (Coating Polymer)
  • Pore Former (e.g., Povidone K30 or Sorbitol)
  • Plasticizer (e.g., Polyethylene Glycol - PEG 400)
  • Solvent System (e.g., Acetone and Isopropyl Alcohol mixture)

2. Procedure:

  • Prepare the coating solution by dissolving the plasticizer in the solvent system.
  • Slowly add the cellulose acetate to the solution while stirring continuously until it is completely dissolved.
  • Finally, add the pore former and stir until a clear solution is obtained.
  • Pre-heat the coating pan with the core tablets.
  • Apply the coating solution to the tablet bed using a spray gun in a perforated coating pan.
  • Monitor the process parameters such as spray rate, atomization pressure, inlet air temperature, and pan speed to ensure uniform coating.
  • Continue the coating process until the desired percentage weight gain is achieved.
  • After coating, dry the tablets in an oven at an appropriate temperature (e.g., 50°C) for a specified time (e.g., 12-24 hours) to remove residual solvents.

Protocol 3: In-vitro Dissolution Testing of Osmotic Tablets

1. Apparatus and Conditions:

  • Apparatus: USP Type II (Paddle)
  • Dissolution Medium: 900 mL of 0.1 N HCl for the first 2 hours, followed by 900 mL of pH 6.8 phosphate buffer.[15]
  • Temperature: 37 ± 0.5°C
  • Paddle Speed: 50 rpm

2. Procedure:

  • Place one tablet in each dissolution vessel containing the dissolution medium.
  • Start the apparatus and withdraw samples (e.g., 5 mL) at predetermined time intervals (e.g., 1, 2, 4, 8, 12, 16, 20, and 24 hours).
  • Replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium.
  • Filter the samples and analyze the concentration of this compound using a validated analytical method, such as UV-Vis spectrophotometry at a λmax of approximately 241 nm.[15]
  • Calculate the cumulative percentage of drug released at each time point.

Visualizations

Experimental_Workflow cluster_0 Core Tablet Preparation (Direct Compression) cluster_1 Coating Process cluster_2 Quality Control & Analysis A Sieving of API & Excipients B Blending of API, Osmogen, & Diluent A->B C Addition of Glidant & Blending B->C D Addition of Lubricant & Final Blending C->D E Tablet Compression D->E G Coating of Core Tablets E->G F Preparation of Coating Solution F->G H Drying of Coated Tablets G->H I Physical Characterization (Hardness, Friability, etc.) H->I J In-vitro Dissolution Testing H->J K Data Analysis & Profile Comparison J->K

Caption: Experimental workflow for developing this compound osmotic tablets.

Troubleshooting_Logic cluster_cause Potential Causes cluster_solution Corrective Actions Start Incomplete Drug Release Cause1 Low Drug Solubility Start->Cause1 Cause2 Insufficient Osmotic Pressure Start->Cause2 Cause3 Low Membrane Permeability Start->Cause3 Solution1 Add Solubilizer (e.g., Polysorbate 80) Cause1->Solution1 Solution2 Increase Osmogen Concentration (e.g., NaCl) Cause2->Solution2 Solution3 Decrease Coating Thickness or Increase Pore Former Cause3->Solution3

Caption: Troubleshooting logic for incomplete drug release in osmotic tablets.

References

Technical Support Center: Troubleshooting Dose Dumping in Carvedilol Phosphate Extended-Release Capsules

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting dose dumping issues encountered during the development of Carvedil il Phosphate (B84403) extended-release capsules.

Frequently Asked Questions (FAQs)

Q1: What is dose dumping and why is it a concern for Carvedilol Phosphate extended-release capsules?

A1: Dose dumping is the unintended, rapid release of a large amount of the active pharmaceutical ingredient (API) from a modified-release dosage form.[1][2] For this compound extended-release capsules, which are designed to deliver the medication in a controlled manner over 24 hours, dose dumping can lead to a sudden spike in the plasma concentration of the drug.[3][4] This can potentially cause adverse effects such as hypotension (low blood pressure), dizziness, and fatigue, and in severe cases, drug-induced toxicity.[1][2]

Q2: What are the potential causes of dose dumping in our this compound extended-release formulation?

A2: Several factors related to the formulation and external conditions can trigger dose dumping. These include:

  • Excipient Properties: The type and grade of polymers used to control the drug release are critical. For instance, some polymers may be susceptible to dissolution in the presence of alcohol.[2][5]

  • Manufacturing Process Variables: Inconsistencies in the manufacturing process, such as improper coating of pellets or granules, can compromise the integrity of the release-controlling mechanism.

  • Interactions with External Factors:

    • Alcohol-Induced Dose Dumping (AIDD): Co-ingestion of alcohol can accelerate the release of Carvedilol.[5][6] Ethanol (B145695) can act as a solvent for some release-controlling polymers, leading to their rapid dissolution and subsequent dose dumping.[2][5] An in-vitro study has shown that ethanol can cause a concentration-related increase in the release rate of Carvedilol from controlled-release capsules.[6]

    • Food-Induced Dose Dumping (FIDD): High-fat meals can alter the gastrointestinal environment and potentially affect the release rate of the drug.[1] However, studies on Carvedilol CR have shown no evidence of dose dumping when administered with a high-fat meal.[6]

Q3: We are observing a rapid drug release in the initial hours of our in-vitro dissolution study. How can we investigate this?

A3: A rapid initial release in an in-vitro dissolution study is a strong indicator of potential dose dumping. To investigate this, you should:

  • Review the Dissolution Protocol: Ensure your dissolution method is appropriate for an extended-release product and has discriminative power. The FDA guidance for this compound extended-release capsules suggests including early sampling time points (e.g., 1, 2, and 4 hours) to detect premature drug release.[7]

  • Conduct Alcohol-Dose Dumping Studies: Perform in-vitro dissolution studies in media containing various concentrations of ethanol (e.g., 5%, 20%, and 40%) to simulate the effect of alcohol co-ingestion.[5] A significant increase in drug release in the presence of alcohol compared to the alcohol-free medium would confirm susceptibility to AIDD.

  • Evaluate Formulation Components: Re-evaluate the properties of the excipients used, particularly the release-controlling polymers. The interaction between the polymer and the dissolution medium (with and without alcohol) is a key factor.

Q4: What are the recommended dissolution test conditions for evaluating this compound extended-release capsules for dose dumping?

A4: A well-designed dissolution study is crucial. Based on literature and regulatory guidance, the following parameters are recommended for investigation:

  • Apparatus: USP Apparatus I (Basket) or II (Paddle).[7][8][9]

  • Dissolution Media: A range of media should be used to simulate the physiological pH conditions of the gastrointestinal tract, such as 0.1N HCl (simulating gastric fluid), acetate (B1210297) buffer (pH 4.5), and phosphate buffer (pH 6.8).[7][8][9] The use of surfactants like sodium lauryl sulfate (B86663) (SLS) may be necessary to ensure sink conditions, especially in higher pH media.[8]

  • Agitation Speed: Typical speeds are 50 or 100 rpm.[8][9]

  • Sampling Times: Include early time points (e.g., 1, 2, 4 hours) and continue until at least 80% of the drug is released.[7]

For alcohol-induced dose dumping studies, the dissolution media would be modified to include different percentages of ethanol.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting dose dumping issues with this compound extended-release capsules.

G start Dose Dumping Suspected (e.g., rapid initial release in vitro) dissolution_review Review Dissolution Method - Apparatus - Media (pH 1.2, 4.5, 6.8) - Agitation - Early Sampling Points start->dissolution_review formulation_review Review Formulation - Polymer type and grade - Excipient compatibility - Drug particle size start->formulation_review process_review Review Manufacturing Process - Coating parameters - Curing time/temperature - Granulation/pelletization start->process_review alcohol_study Conduct In-Vitro Alcohol Dose Dumping Study (5%, 20%, 40% Ethanol) dissolution_review->alcohol_study analyze_results Analyze Dissolution Profiles - Compare release rates - Identify failure points formulation_review->analyze_results process_review->analyze_results alcohol_study->analyze_results root_cause Identify Root Cause analyze_results->root_cause reformulate Reformulate - Modify polymer system - Optimize excipient levels root_cause->reformulate Formulation Issue reprocess Optimize Manufacturing Process - Adjust coating parameters - Modify curing conditions root_cause->reprocess Process Issue retest Retest Optimized Formulation/Process reformulate->retest reprocess->retest end Issue Resolved retest->end

Caption: Troubleshooting workflow for dose dumping.

Experimental Protocols

Standard In-Vitro Dissolution Testing

This protocol is designed to assess the release profile of this compound extended-release capsules under standard physiological conditions.

Methodology:

  • Apparatus: USP Apparatus II (Paddle).

  • Dissolution Medium: 900 mL of pH 6.8 phosphate buffer.[9]

  • Temperature: 37 ± 0.5°C.

  • Agitation Speed: 50 rpm.[9]

  • Procedure: a. Place one this compound extended-release capsule in each dissolution vessel. b. Withdraw 5 mL samples at 1, 2, 4, 8, 12, and 24 hours. c. Replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium. d. Filter the samples through a 0.45 µm syringe filter.

  • Quantification: Analyze the concentration of Carvedilol in the samples using a validated HPLC or UV-Vis spectrophotometric method.

Alcohol-Induced Dose Dumping (AIDD) In-Vitro Study

This protocol evaluates the potential for dose dumping in the presence of alcohol.

Methodology:

  • Apparatus: USP Apparatus II (Paddle).

  • Dissolution Media:

    • Control: 900 mL of 0.1N HCl.

    • Test Media: 900 mL of 0.1N HCl containing 5%, 20%, and 40% (v/v) ethanol.

  • Temperature: 37 ± 0.5°C.

  • Agitation Speed: 50 rpm.

  • Procedure: a. Run the dissolution test in parallel for the control and each of the test media. b. Place one capsule in each vessel. c. Withdraw 5 mL samples at 0.5, 1, 1.5, and 2 hours. d. Replace the withdrawn volume with the corresponding fresh, pre-warmed medium. e. Filter the samples through a 0.45 µm syringe filter.

  • Quantification: Determine the Carvedilol concentration using a validated analytical method.

  • Analysis: Compare the dissolution profiles of the capsules in the hydroalcoholic media to the control medium. A significantly faster release in the presence of alcohol indicates a risk of AIDD.

Data Presentation

Table 1: In-Vitro Dissolution Test Parameters for this compound ER Capsules
ParameterRecommended ConditionRationale
Apparatus USP I (Basket) or II (Paddle)Standard compendial methods for capsules.
Media 0.1N HCl, pH 4.5 Acetate Buffer, pH 6.8 Phosphate BufferSimulates the pH progression through the GI tract.[7]
Volume 900 mLStandard volume for dissolution testing.
Agitation 50 - 100 rpmTo provide gentle and reproducible stirring.[8][9]
Temperature 37 ± 0.5 °CSimulates body temperature.
Sampling Times 1, 2, 4, 8, 12, 24 hoursTo characterize the complete release profile and detect early dumping.[7]
Table 2: Alcohol-Induced Dose Dumping Study Parameters
ParameterRecommended ConditionRationale
Apparatus USP II (Paddle)Standard method.
Media 0.1N HCl with 0%, 5%, 20%, 40% EthanolTo simulate the absence and presence of various levels of alcohol in the stomach.[5]
Volume 900 mLStandard volume.
Agitation 50 rpmTo mimic gentle stomach churning.
Temperature 37 ± 0.5 °CSimulates body temperature.
Sampling Times 0.5, 1, 1.5, 2 hoursFocus on the initial, most critical phase for dose dumping.

Factors Influencing Dose Dumping

The following diagram illustrates the key factors that can contribute to dose dumping in extended-release formulations.

G dd Dose Dumping (Rapid Drug Release) formulation Formulation Factors dd->formulation process Manufacturing Process Factors dd->process external External Factors dd->external poly_type Polymer Type/Grade formulation->poly_type poly_level Polymer Level formulation->poly_level excipients Other Excipients (e.g., fillers, lubricants) formulation->excipients drug_ps Drug Particle Size formulation->drug_ps coating_thick Coating Thickness/ Uniformity process->coating_thick curing Curing Time/ Temperature process->curing granulation Granulation/ Pelletization process->granulation alcohol Alcohol Co-ingestion external->alcohol food Food Effects (especially high-fat meals) external->food ph GI pH external->ph

Caption: Key factors influencing dose dumping.

References

Improving the assay method for Carvedilol tablet formulation by RP-HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the RP-HPLC assay of Carvedilol tablet formulations. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in achieving accurate and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting RP-HPLC method for Carvedilol tablet assay?

A1: A common starting point for the analysis of Carvedilol in pharmaceutical formulations involves a reversed-phase high-performance liquid chromatography (RP-HPLC) method using a C18 or C8 column. The mobile phase often consists of a mixture of an acidic buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol.[1][2][3] Detection is typically carried out using a UV detector at approximately 240 nm.[1][2][4]

Q2: How do I prepare the sample solution from Carvedilol tablets?

A2: To prepare the sample solution, a number of tablets are accurately weighed to get a representative sample. They are then crushed into a fine powder. A portion of the powder equivalent to a specific amount of Carvedilol is weighed and dissolved in a suitable solvent, which is often the mobile phase or a component of it.[5] The solution is typically sonicated to ensure complete dissolution and then filtered through a 0.45 µm filter to remove any particulate matter before injection into the HPLC system.[5]

Q3: What are the critical parameters to monitor for system suitability?

A3: Before running samples, it is crucial to perform a system suitability test to ensure the chromatographic system is performing adequately. Key parameters to monitor include:

  • Tailing factor: Should ideally be less than 2 for the Carvedilol peak.[6]

  • Theoretical plates (N): A higher number indicates better column efficiency.

  • Relative Standard Deviation (RSD) of replicate injections: For parameters like peak area and retention time, the RSD should typically be less than 2%.[3]

  • Resolution (Rs): If separating Carvedilol from impurities or other active ingredients, the resolution between the peaks should be greater than 2.

Troubleshooting Guide

This guide addresses common issues encountered during the RP-HPLC analysis of Carvedilol tablets.

Problem Potential Cause Suggested Solution
Poor Peak Shape (Tailing or Fronting) Inappropriate mobile phase pH.Adjust the pH of the mobile phase buffer. For Carvedilol, a slightly acidic pH (around 3.0) is often used to ensure the analyte is in a single ionic form.[3]
Column degradation.Replace the column with a new one of the same type.
Sample overload.Reduce the concentration of the sample being injected.
Inconsistent Retention Times Fluctuation in mobile phase composition.Ensure the mobile phase is well-mixed and degassed. Prepare fresh mobile phase daily.
Changes in column temperature.Use a column oven to maintain a constant and controlled temperature.[7]
Pump malfunction or leaks.Check the HPLC pump for any leaks and ensure it is delivering a constant flow rate.
Ghost Peaks Contamination in the mobile phase or sample.Use HPLC-grade solvents and freshly prepared mobile phase. Ensure proper cleaning of glassware.
Carryover from previous injections.Implement a needle wash step in the autosampler sequence and inject a blank solvent after a high-concentration sample.
Low Peak Area/Response Incorrect injection volume.Verify the injection volume setting on the autosampler.
Sample degradation.Ensure the stability of the sample solution.[8] Prepare fresh samples if necessary.
Detector lamp issue.Check the detector lamp's intensity and replace it if it's near the end of its lifespan.
No Peaks Detected No sample injected.Check the vial and autosampler for proper sample aspiration.
Detector is off or not properly connected.Ensure the detector is turned on and all cables are securely connected.
Incorrect wavelength setting.Verify that the UV detector is set to the correct wavelength for Carvedilol (around 240 nm).[1][2][4]

Experimental Protocols

Below are examples of detailed methodologies for the RP-HPLC assay of Carvedilol tablets, based on published methods.

Method 1: Isocratic RP-HPLC Method [1]

  • Column: Inertsil C8 (150 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Buffer (Potassium dihydrogen phosphate) and Acetonitrile in the ratio of 65:35 (v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 240 nm

  • Injection Volume: 20 µL

  • Temperature: Ambient

Method 2: Gradient RP-HPLC Method for Impurity Profiling [7]

  • Column: Purosphere STAR RP-18 end-capped (250 x 4 mm, 3 µm)

  • Mobile Phase A: Acetonitrile:Buffer (10:1000 v/v) (Buffer: 20 mM Potassium dihydrogen phosphate with 1 ml of triethylamine, pH adjusted to 2.8 with orthophosphoric acid)

  • Mobile Phase B: Methanol:Acetonitrile:Buffer (500:400:150 v/v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 226 nm and 240 nm

  • Column Temperature: 50°C

Data Presentation

The following tables summarize quantitative data from validated RP-HPLC methods for Carvedilol analysis.

Table 1: Summary of Chromatographic Conditions

ParameterMethod AMethod BMethod C
Column Symmetry C18 (250mm x 4.6mm, 5µm)[2]Inertsil C8 (150mm x 4.6mm, 5µm)[1]Hypersil ODS C18 (150mm x 4.6mm, 5µm)[3]
Mobile Phase Methanol: Acetonitrile: 1% OPA (80:18:2 v/v/v)[2]Buffer: Acetonitrile (65:35 v/v)[1]Mixed Phosphate Buffer (pH 3.0): Acetonitrile (in a specific ratio)[3]
Flow Rate 1.0 mL/min[2]1.0 mL/min[1]1.0 mL/min
Detection 240 nm[2]240 nm[1]240 nm[3]
Retention Time 2.1 min[2]3.775 min[4]4.713 min[3]

Table 2: Method Validation Parameters

ParameterResult (Method A)Result (Method B)Result (Method C)
Linearity Range 2-10 µg/mL[1]25-150 µg/mL[3]1.88-11.25 µg/mL[9]
Correlation Coefficient (r²) > 0.9990.9999[3]0.9997[9]
Accuracy (% Recovery) Within acceptable limitsWithin acceptable limitsWithin acceptable limits
Precision (% RSD) 0.179%[2]< 2%< 2%
LOD Not specified0.8346 µg/mL[3]Not specified
LOQ Not specified2.5292 µg/mL[3]Not specified

Visualizations

Experimental Workflow for Carvedilol Tablet Assay

G Figure 1: Experimental Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Tablet Weigh and Crush Tablets Powder Weigh Tablet Powder Tablet->Powder Dissolve Dissolve in Solvent Powder->Dissolve Sonicate Sonicate to Dissolve Dissolve->Sonicate Filter Filter Solution (0.45 µm) Sonicate->Filter Inject Inject Sample/Standard Filter->Inject Standard Prepare Standard Solution Standard->Inject SystemSuitability System Suitability Test SystemSuitability->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection (240 nm) Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calculate Calculate Concentration Integrate->Calculate Report Generate Report Calculate->Report

Caption: A flowchart illustrating the key steps in the RP-HPLC assay of Carvedilol tablets.

Troubleshooting Logic for Inconsistent Retention Times

G Figure 2: Troubleshooting Workflow Problem Inconsistent Retention Times CheckMobilePhase Check Mobile Phase (Freshness, Composition, Degassing) Problem->CheckMobilePhase CheckTemp Check Column Temperature (Stable?) CheckMobilePhase->CheckTemp Yes Solution_MobilePhase Prepare Fresh Mobile Phase CheckMobilePhase->Solution_MobilePhase No CheckFlow Check Flow Rate & Pressure (Stable?) CheckTemp->CheckFlow Yes Solution_Temp Use Column Oven CheckTemp->Solution_Temp No CheckColumn Inspect Column (Age, Contamination) CheckFlow->CheckColumn Yes Solution_Flow Check for Leaks, Service Pump CheckFlow->Solution_Flow No Solution_Column Wash or Replace Column CheckColumn->Solution_Column No

Caption: A decision tree for troubleshooting inconsistent retention times in HPLC analysis.

References

Selection of mobile phase for optimal HPLC separation of Carvedilol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of Carvedilol.

Frequently Asked Questions (FAQs)

Q1: What is a common starting mobile phase for reversed-phase HPLC analysis of Carvedilol?

A typical starting point for the analysis of Carvedilol on a C18 or C8 column is a mixture of an acidic aqueous buffer and an organic modifier. A common mobile phase consists of a phosphate (B84403) buffer and acetonitrile (B52724).[1][2] For example, a mixture of potassium dihydrogen orthophosphate and dipotassium (B57713) hydrogen phosphate buffer (pH adjusted to 3.0 with orthophosphoric acid) and acetonitrile in a 50:50 v/v ratio has been successfully used.[1]

Q2: How does the pH of the mobile phase affect the retention and peak shape of Carvedilol?

The pH of the mobile phase significantly influences the retention time and peak shape of Carvedilol. At a pH above its pKa of 7.97, Carvedilol will be in its neutral form, leading to longer retention times on a reversed-phase column.[3] Adjusting the pH to a more acidic value, such as 2.0 to 3.0, ensures that Carvedilol is in its protonated (ionized) form, which generally results in shorter retention times and improved peak symmetry.[1][3][4] However, excessively low pH can affect column stability. It has been observed that a pH of around 2.5 can provide a good balance of retention, resolution, and peak shape.[3]

Q3: What is the purpose of adding triethylamine (B128534) (TEA) or sodium dodecyl sulfate (B86663) (SDS) to the mobile phase?

Triethylamine (TEA) is often added to the mobile phase as a tailing inhibitor. It competes with the basic Carvedilol molecule for active silanol (B1196071) sites on the silica-based stationary phase, thereby reducing peak tailing and improving peak symmetry.[4][5] Sodium dodecyl sulfate (SDS), an ion-pairing agent, can be used to improve the retention and separation of Carvedilol, particularly when dealing with complex matrices or separating it from its impurities.[2][4]

Q4: I am observing peak tailing in my chromatogram. What are the possible causes and solutions?

Peak tailing for Carvedilol is a common issue and can be caused by several factors:

  • Secondary interactions: The basic nature of Carvedilol can lead to interactions with residual silanol groups on the stationary phase.

    • Solution: Add a competing base like triethylamine (TEA) to the mobile phase (e.g., 0.1-1% v/v) to mask the silanol groups.[4][5]

  • Inappropriate pH: If the mobile phase pH is close to the pKa of Carvedilol, it can exist in both ionized and non-ionized forms, leading to peak broadening and tailing.

    • Solution: Adjust the mobile phase pH to be at least 2 pH units below the pKa (e.g., pH 2.5-3.0) to ensure complete ionization.[1][3][4]

  • Column degradation: Over time, the stationary phase can degrade, leading to poor peak shape.

    • Solution: Use a fresh column or a column with end-capping to minimize silanol interactions.

Q5: How can I separate the enantiomers of Carvedilol?

The separation of Carvedilol enantiomers requires a chiral separation technique. Two common approaches are:

  • Chiral Stationary Phase (CSP): Using a column with a chiral selector immobilized on the stationary phase is a direct method. Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives, are often effective.[6][7] A mobile phase of isopropanol (B130326) and n-heptane (e.g., 60:40 v/v) can be used with a Lux-cellulose-4 column.[6]

  • Chiral Mobile Phase Additive (CMPA): This indirect method involves adding a chiral selector, such as a cyclodextrin (B1172386) derivative (e.g., carboxymethyl-β-cyclodextrin), to the mobile phase of a standard reversed-phase column (e.g., C18).[7]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Poor Resolution Between Carvedilol and Impurities - Inappropriate mobile phase composition.- Suboptimal pH.- Adjust the ratio of the organic modifier (e.g., acetonitrile or methanol) to the aqueous buffer.[3]- Optimize the pH of the mobile phase to enhance the separation selectivity. A pH around 2.8-3.0 is often a good starting point.[1][5]- Consider using a gradient elution program to improve the separation of complex mixtures.[4][5]
Variable Retention Times - Fluctuations in column temperature.- Inconsistent mobile phase preparation.- Pump malfunction.- Use a column oven to maintain a constant temperature (e.g., 35-50°C).[2][5][8]- Ensure accurate and consistent preparation of the mobile phase, including degassing.- Check the HPLC pump for leaks and ensure it is delivering a stable flow rate.
Low Signal Intensity / Poor Sensitivity - Incorrect detection wavelength.- Low sample concentration.- On-column degradation.- Set the UV detector to the maximum absorbance wavelength of Carvedilol, which is typically around 240 nm.[1][4]- Increase the sample concentration or the injection volume.- Ensure the mobile phase is not causing degradation of the analyte.
Broad Peaks - High flow rate.- Large injection volume with a strong solvent.- Column overloading.- Reduce the flow rate to allow for better mass transfer (e.g., 1.0 mL/min).[1]- Dissolve the sample in the mobile phase or a weaker solvent than the mobile phase.- Reduce the amount of sample injected onto the column.

Experimental Protocols

Method 1: Isocratic RP-HPLC for Carvedilol Assay

This method is suitable for the quantification of Carvedilol in bulk drug and pharmaceutical dosage forms.

  • Chromatographic Conditions:

    • Column: Hypersil ODS C18 (150 x 4.6 mm, 5 µm)[1]

    • Mobile Phase: A 50:50 (v/v) mixture of a phosphate buffer and acetonitrile. The buffer is prepared by dissolving 2.72 g of potassium dihydrogen orthophosphate and 0.5 g of dipotassium hydrogen phosphate in 1000 mL of water, with the pH adjusted to 3.0 using orthophosphoric acid.[1]

    • Flow Rate: 1.0 mL/min[1]

    • Detection Wavelength: 240 nm[1]

    • Column Temperature: Ambient

    • Injection Volume: 20 µL

  • Standard Solution Preparation:

    • Accurately weigh and transfer 25 mg of Carvedilol working standard into a 100 mL volumetric flask.

    • Add approximately 70 mL of diluent (mobile phase) and sonicate to dissolve.

    • Dilute to volume with the diluent and mix well.

    • Further dilute 10 mL of this solution to 100 mL with the diluent to obtain a final concentration of 25 µg/mL.

  • Sample Solution Preparation (for Tablets):

    • Weigh and finely powder not fewer than 20 tablets.

    • Transfer a portion of the powder equivalent to 25 mg of Carvedilol into a 100 mL volumetric flask.

    • Add approximately 70 mL of diluent and sonicate for 15 minutes to ensure complete dissolution.

    • Dilute to volume with the diluent, mix well, and filter through a 0.45 µm syringe filter.

    • Dilute 10 mL of the filtrate to 100 mL with the diluent.

Method 2: Gradient RP-HPLC for Separation of Carvedilol and its Impurities

This method is designed to separate Carvedilol from its potential process-related and degradation impurities.

  • Chromatographic Conditions:

    • Column: Purosphere STAR RP-18 end-capped (250 x 4.0 mm, 3 µm)[5]

    • Mobile Phase A: 10:1000 (v/v) acetonitrile:buffer. The buffer consists of 20 mM potassium dihydrogen phosphate with 1 mL of triethylamine, adjusted to pH 2.8 with orthophosphoric acid.[5]

    • Mobile Phase B: 500:400:150 (v/v/v) methanol:acetonitrile:buffer[5]

    • Flow Rate: 1.0 mL/min[5]

    • Detection Wavelength: 226 nm and 240 nm[5]

    • Column Temperature: 50°C[5]

    • Injection Volume: 10 µL

    • Gradient Program:

      Time (min) % Mobile Phase B
      0 10
      20 40
      45 60
      55 10

      | 60 | 10 |

Process Diagrams

HPLC_Troubleshooting_Workflow start Chromatographic Issue (e.g., Peak Tailing, Poor Resolution) check_mobile_phase Verify Mobile Phase - Correct Composition? - Correct pH? - Degassed? start->check_mobile_phase check_column Inspect Column - Correct Stationary Phase? - Column Age/Condition? check_mobile_phase->check_column Correct adjust_mp Adjust Mobile Phase - Modify Solvent Ratio - Optimize pH - Add Modifier (e.g., TEA) check_mobile_phase->adjust_mp Incorrect check_system Check HPLC System - Correct Flow Rate? - Stable Pressure? - Leaks? check_column->check_system OK replace_column Replace Column check_column->replace_column Issue Found service_hplc Service HPLC System check_system->service_hplc Issue Found end Optimal Separation check_system->end OK adjust_mp->end replace_column->end service_hplc->end

Caption: A logical workflow for troubleshooting common HPLC separation issues.

Mobile_Phase_Selection start Goal: Separate Carvedilol is_chiral Chiral Separation Required? start->is_chiral chiral_method Select Chiral Method is_chiral->chiral_method Yes rp_hplc Reversed-Phase HPLC is_chiral->rp_hplc No (Assay/Impurity) csp Chiral Stationary Phase (e.g., Cellulose-based) chiral_method->csp cmpa Chiral Mobile Phase Additive (e.g., Cyclodextrin) chiral_method->cmpa column_selection Select Column (C18 or C8) rp_hplc->column_selection mobile_phase_dev Develop Mobile Phase column_selection->mobile_phase_dev buffer Aqueous Buffer (e.g., Phosphate) mobile_phase_dev->buffer organic Organic Modifier (e.g., Acetonitrile) mobile_phase_dev->organic additives Additives (Optional) - TEA (for peak shape) - SDS (for ion-pairing) mobile_phase_dev->additives

Caption: Decision tree for selecting an appropriate mobile phase for Carvedilol HPLC analysis.

References

Validation & Comparative

A Comparative Guide to Bioanalytical Method Validation for Carvedilol in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of validated bioanalytical methods for the quantification of Carvedilol (B1668590) in human plasma, a critical step in pharmacokinetic studies and bioequivalence assessment. The information is tailored for researchers, scientists, and drug development professionals, offering a detailed look at various analytical techniques with supporting experimental data.

Comparison of Method Performance

The selection of a bioanalytical method depends on various factors, including required sensitivity, sample throughput, and available instrumentation. Below is a summary of the performance characteristics of commonly employed methods for Carvedilol analysis in human plasma.

ParameterHPLC-UVHPLC-FluorescenceLC-MS/MSUPLC-MS/MS
Linearity Range (ng/mL) 4 - 60[1][2]0.2 - 2000.05 - 50.049[3]0.05 - 50[4][5]
Lower Limit of Quantification (LLOQ) (ng/mL) 4[1][2]0.2[6]0.050[3]0.05[4][5]
Accuracy (%) Within satisfactory limits[1]99.48 ± 8.5[7]Within requirements[3]96.4 - 103.3[4][5]
Precision (% CV) Intra-day: 1.528 - 2.469Inter-day: 2.046 - 3.797[1]Intra-day: 2.45 - 7.27Inter-day: 0.52 - 7.92[6][7]Within requirements[3]0.74 - 3.88[4][5]
Extraction Recovery (%) 83.943 - 91.672[1][2]99.48 ± 8.5[6]72.9[8]94 - 99[4][5]
Stability Stable during storage and assay procedure[1][2]StableStableStable

Experimental Workflow

The general workflow for the validation of a bioanalytical method for Carvedilol in human plasma involves several key stages, from sample collection to final data analysis.

Bioanalytical_Method_Validation_Workflow cluster_preanalytical Pre-analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-analytical Phase SampleCollection Human Plasma Sample Collection SampleStorage Sample Storage (-70°C) SampleCollection->SampleStorage SamplePreparation Sample Preparation (e.g., LLE, SPE, PP) SampleStorage->SamplePreparation ChromatographicSeparation Chromatographic Separation (HPLC, UPLC) SamplePreparation->ChromatographicSeparation Detection Detection (UV, Fluorescence, MS/MS) ChromatographicSeparation->Detection DataAcquisition Data Acquisition Detection->DataAcquisition DataAnalysis Data Analysis and Pharmacokinetic Evaluation DataAcquisition->DataAnalysis MethodValidation Method Validation Report DataAnalysis->MethodValidation

Caption: General workflow for bioanalytical method validation of Carvedilol.

Detailed Experimental Protocols

Below are detailed methodologies for the key experiments cited in the comparison table.

HPLC-UV Method
  • Sample Preparation: A one-step liquid-liquid extraction (LLE) with ethyl acetate (B1210297) is performed.[1][2] To 0.5 mL of plasma, an internal standard (Carbamazepine) is added, followed by the extraction solvent. The mixture is vortexed and centrifuged. The organic layer is then separated, evaporated to dryness, and the residue is reconstituted in the mobile phase before injection into the HPLC system.

  • Chromatographic Conditions:

    • Column: Hypersil BDS, C18 (250 mm × 4.6 mm, 5 µm)[1][2]

    • Mobile Phase: A mixture of 10 mM potassium dihydrogen phosphate (B84403) buffer (pH adjusted to 3.5) and acetonitrile (B52724) in a 60:40 (v/v) ratio.[1][2]

    • Flow Rate: 1 mL/min (isocratic)[1][2]

    • Detection: UV detection at a wavelength of 242 nm.[1][2]

    • Retention Times: Carvedilol at approximately 9.50 min and the internal standard at 4.47 min.[1]

LC-MS/MS Method
  • Sample Preparation: Liquid-liquid extraction is utilized.[3] The organic layer is evaporated to dryness, and the residue is reconstituted before injection.

  • Chromatographic Conditions:

    • Column: A suitable reversed-phase column is used.

    • Mobile Phase: Specific compositions vary, but often consist of an aqueous component with an organic modifier.

    • Detection: Tandem mass spectrometry (MS/MS) is used for detection, monitoring specific precursor-to-product ion transitions for both Carvedilol and its active metabolite, 4'-hydroxyphenyl carvedilol.[3]

UPLC-MS/MS Method
  • Sample Preparation: Solid-phase extraction (SPE) is employed using 100 µL of human plasma.[4][5]

  • Chromatographic Conditions:

    • Column: UPLC C18 (50 × 2.1 mm, 1.7 µm)[4][5]

    • Mobile Phase: Acetonitrile and 4.0 mM ammonium (B1175870) formate (B1220265) (pH 3.0, adjusted with 0.1% formic acid) in a 78:22 (v/v) ratio.[4][5]

    • Detection: The analysis is performed on a triple quadrupole tandem mass spectrometer using multiple reaction monitoring (MRM) in the positive electrospray ionization mode.[4][5]

This guide highlights that while HPLC-based methods with UV or fluorescence detection are viable and economical options, LC-MS/MS and UPLC-MS/MS methods offer superior sensitivity and selectivity, making them more suitable for studies requiring low quantification limits.[9] The choice of method should be guided by the specific requirements of the research, balancing the need for sensitivity with practical considerations such as cost and sample throughput.

References

Unveiling the Dissolution Dynamics of Carvedilol: A Comparative Analysis of Tablet Formulations

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of various Carvedilol (B1668590) tablet formulations reveals significant differences in their dissolution profiles, a critical factor influencing the drug's bioavailability and therapeutic efficacy. This guide synthesizes experimental data from multiple studies to provide researchers, scientists, and drug development professionals with a comparative overview of immediate-release, sustained-release, fast-dissolving, and solid dispersion-based Carvedilol tablets.

Carvedilol, a non-selective beta- and alpha-1 blocker, is widely prescribed for the management of hypertension and heart failure.[1] As a Biopharmaceutics Classification System (BCS) Class II drug, it is characterized by low solubility and high permeability.[2][3] Consequently, the dissolution rate is a critical determinant of its oral absorption and overall therapeutic effect.[3][4] This guide delves into the comparative dissolution profiles of different Carvedilol tablet formulations, offering insights supported by experimental data to aid in formulation development and research.

Comparative Dissolution Data

The following table summarizes the in vitro dissolution data from various studies on different Carvedilol tablet formulations. The data highlights the percentage of drug released over time in different dissolution media, providing a clear comparison of their performance.

Formulation TypeKey Excipients/TechnologyDissolution MediumTime (minutes)% Drug ReleasedReference
Immediate Release (F6) Croscarmellose Sodium (7.5%)Not SpecifiedNot SpecifiedSuperior to marketed product (COREG)[1]
Solid Dispersion (S2) Gelucire 50/13 (1:2 drug:carrier ratio)pH 6.8 Phosphate Buffer12099.85%
Pure Drug -pH 6.8 Phosphate Buffer12053.16%
Sustained Release (F1) HPMC K15 (20mg), Poloxamer 4070.1 N HCl (2 hrs) then pH 6.8 Phosphate Buffer (up to 12 hrs)720 (12 hrs)97%[5]
Sustained Release (Plain Drug - F7) -0.1 N HCl (2 hrs) then pH 6.8 Phosphate Buffer (up to 12 hrs)Not SpecifiedSlower release (t50% of 9.5 hrs vs 6.4 hrs for F1)[5]
Fast Dissolving (FD4) Superdisintegrant (unspecified) with cyclodextrin (B1172386) complexNot Specified5097.08%[6]
Fast Dissolving (C3) Ac-Di-Sol with β-cyclodextrin complexNot Specified1098.4%[7]
Surface Solid Dispersion (SSD) Avicel pH 101, Pluronic F68Not SpecifiedNot SpecifiedBetter drug release rate compared to Solid Dispersion (SD)[8]
Commercial Brand (Cardivas) Not Specified0.1N HCl (100 rpm)30>95%[4]
Commercial Brand (Carloc) Not Specified0.1N HCl (100 rpm)30>95%[4]

Experimental Protocols

The dissolution studies summarized above employed various methodologies to assess the in vitro release of Carvedilol from different tablet formulations. The most common experimental setup is detailed below, based on the United States Pharmacopeia (USP) guidelines and specific study protocols.

Apparatus: USP Dissolution Testing Apparatus 2 (Paddle Method) is frequently used for Carvedilol tablet dissolution studies.[9][10]

Dissolution Media: A variety of dissolution media are employed to simulate the physiological pH conditions of the gastrointestinal tract. Commonly used media include:

  • Simulated Gastric Fluid (SGF): Typically 0.1 N Hydrochloric (HCl) acid, sometimes without enzymes, to mimic stomach conditions.[5][9] The USP monograph also specifies a medium of 0.7% HCl adjusted to pH 1.45.[11]

  • Phosphate Buffer (pH 6.8): Used to simulate the conditions of the small intestine.[5][12]

  • Acetate Buffer (pH 4.5): Another medium used to represent the upper intestinal tract.[4]

  • Water: Sometimes used for comparative purposes.[4]

Test Conditions:

  • Volume of Medium: Typically 900 mL.[9][13]

  • Temperature: Maintained at 37 ± 0.5 °C.[9]

  • Rotation Speed: Paddle speeds of 50, 75, or 100 rpm are commonly used.[4]

Sampling and Analysis: Aliquots of the dissolution medium are withdrawn at predetermined time intervals and replaced with an equal volume of fresh medium to maintain sink conditions.[9][10] The concentration of dissolved Carvedilol is then determined using a validated analytical method, typically UV-Vis spectrophotometry at a wavelength of around 284-285 nm.[9]

Visualization of Experimental Workflow

The following diagram illustrates a typical experimental workflow for a comparative dissolution study of Carvedilol tablets.

Dissolution_Workflow formulations Tablet Formulations (A, B, C, Reference) dissolution_apparatus USP Apparatus 2 (Paddle) 900mL Medium, 37°C, 50 RPM formulations->dissolution_apparatus Introduce Tablets sampling Withdraw Samples at Timed Intervals dissolution_apparatus->sampling Start Test analysis UV-Vis Spectrophotometry (λ ≈ 285 nm) sampling->analysis Analyze Aliquots data_processing Calculate % Drug Released vs. Time analysis->data_processing comparison Compare Dissolution Profiles (f1, f2 similarity factors) data_processing->comparison

Caption: Experimental workflow for comparative dissolution profiling of Carvedilol tablets.

References

Cross-Validation of Analytical Methods for Carvedilol Phosphate Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of Carvedilol (B1668590) Phosphate (B84403), a non-selective beta-adrenergic blocking agent, is paramount in pharmaceutical development and quality control. A variety of analytical methods are employed for this purpose, each with its own set of advantages and limitations. This guide provides an objective comparison of common analytical techniques for Carvedilol Phosphate quantification, supported by experimental data to aid researchers in selecting the most appropriate method for their specific needs.

Comparative Analysis of Analytical Methods

The selection of an analytical method for this compound quantification is a critical decision that impacts the accuracy, precision, and efficiency of drug analysis. High-Performance Liquid Chromatography (HPLC) coupled with UV or fluorescence detection, High-Performance Thin-Layer Chromatography (HPTLC), UV-Visible (UV-Vis) Spectrophotometry, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are among the most frequently utilized techniques.

The choice of method often depends on the specific requirements of the analysis, such as the need for high sensitivity for bioanalytical studies or a rapid, cost-effective method for routine quality control. The following table summarizes the key performance parameters of these methods based on published validation data.

ParameterHPLC-UVHPLC-FluorescenceHPTLCUV-Vis SpectrophotometryLC-MS/MS
Linearity Range 25-150 µg/mL[1]10-60 ng/mL[2]100-200 ng/spot[3][4]1-12 µg/mL[5]0.05-50 ng/mL[6]
Limit of Detection (LOD) 0.83 µg/mL[1]Not ReportedNot Reported0.19 µg/mL[5]Not Reported
Limit of Quantification (LOQ) 2.53 µg/mL[1]Not ReportedNot Reported0.63 µg/mL[5]0.1 ng/mL[7]
Accuracy (% Recovery) 98.17-101.93%[8]Not ReportedNot Reported98-100.09%[9]96.4-103.3%[6]
Precision (%RSD) < 2.0%[10]Not ReportedNot ReportedNot Reported< 15%

Experimental Protocols

Detailed methodologies are crucial for the replication and cross-validation of analytical methods. Below are summaries of the experimental protocols for the compared techniques.

High-Performance Liquid Chromatography (HPLC) - UV Detection

A validated RP-HPLC method for Carvedilol assay utilizes an isocratic elution.[1]

  • Mobile Phase: A mixture of potassium dihydrogen orthophosphate, dipotassium (B57713) hydrogen phosphate, and acetonitrile (B52724) (50:50 v/v), with the pH adjusted to 3.0 using dilute orthophosphoric acid.[1]

  • Column: Hypersil ODS C18 (150 mm x 4.6 mm, 5 µm).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV detection at a wavelength of 240 nm.[1]

  • Sample Preparation: A standard stock solution of Carvedilol (25 mg) is prepared in 100 mL of diluent. Further dilutions are made to achieve the desired concentration range.[1]

High-Performance Liquid Chromatography (HPLC) - Fluorescence Detection

An accurate and sensitive RP-HPLC method with fluorescence detection has been developed for the estimation of this compound.[2]

  • Mobile Phase: A mixture of Acetonitrile, Methanol (B129727), and a 5mM Potassium Dihydrogen Phosphate buffer (pH 3.5) in a proportion of 70:20:10 v/v/v.[2]

  • Column: Brownlee analytical C18 column (250mm X 4.6mm, 5μm).[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: Fluorescence detection with excitation at 280 nm and emission at 340 nm.[2]

High-Performance Thin-Layer Chromatography (HPTLC)

A simple and precise HPTLC method has been established for the estimation of this compound in bulk and tablet formulations.[3][4]

  • Stationary Phase: Precoated silica (B1680970) gel 60 GF254 aluminum plates.[3]

  • Mobile Phase: A solvent system of n-hexane: ethyl acetate: methanol (3:5:2 v/v/v).

  • Sample Application: A stock solution of this compound (1 mg/mL) is prepared in methanol and further diluted to the desired concentration for spotting.

  • Development: The plate is developed in a twin trough glass chamber.

  • Densitometric Analysis: Scanning is performed at a wavelength of 243 nm.[3][4]

UV-Visible Spectrophotometry

A straightforward and economical UV spectrophotometric method has been developed for the determination of this compound.[9]

  • Solvent: A mixture of methanol and 0.1N HCl (95:5).[9]

  • Wavelength of Maximum Absorbance (λmax): 242 nm.[9]

  • Standard Solution Preparation: A standard stock solution of this compound (100μg/mL) is prepared and further diluted to the desired concentrations.[9]

  • Analysis: The absorbance of the sample solutions is measured at 242 nm against a solvent blank.[9]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

A high-throughput LC-MS/MS method has been developed for the simultaneous quantification of Carvedilol and its metabolite in human plasma.

  • Sample Extraction: On-line sample extraction using a Cyclone P HTLC column.

  • Chromatographic Separation: Performed on an ACE C18 column (50 mm × 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile in 0.15% formic acid.

  • Ionization: Electrospray Ionization (ESI) in the positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification.

Workflow and Pathway Visualizations

To further clarify the experimental and logical processes involved in the cross-validation of these analytical methods, the following diagrams are provided.

CrossValidationWorkflow cluster_methods Analytical Methods cluster_validation Validation Parameters cluster_comparison Comparative Analysis HPLC_UV HPLC-UV Linearity Linearity HPLC_UV->Linearity Accuracy Accuracy HPLC_UV->Accuracy Precision Precision HPLC_UV->Precision LOD LOD HPLC_UV->LOD LOQ LOQ HPLC_UV->LOQ Robustness Robustness HPLC_UV->Robustness HPLC_Fluorescence HPLC-Fluorescence HPLC_Fluorescence->Linearity HPLC_Fluorescence->Accuracy HPLC_Fluorescence->Precision HPLC_Fluorescence->LOD HPLC_Fluorescence->LOQ HPLC_Fluorescence->Robustness HPTLC HPTLC HPTLC->Linearity HPTLC->Accuracy HPTLC->Precision HPTLC->LOD HPTLC->LOQ HPTLC->Robustness UV_Vis UV-Vis UV_Vis->Linearity UV_Vis->Accuracy UV_Vis->Precision UV_Vis->LOD UV_Vis->LOQ UV_Vis->Robustness LC_MS LC-MS/MS LC_MS->Linearity LC_MS->Accuracy LC_MS->Precision LC_MS->LOD LC_MS->LOQ LC_MS->Robustness Data_Table Data Summary Table Linearity->Data_Table Accuracy->Data_Table Precision->Data_Table LOD->Data_Table LOQ->Data_Table Robustness->Data_Table Method_Selection Optimal Method Selection Data_Table->Method_Selection

Caption: Workflow for cross-validation of analytical methods.

MethodSelectionLogic Start Define Analytical Need High_Sensitivity High Sensitivity Required? Start->High_Sensitivity Routine_QC Routine QC? High_Sensitivity->Routine_QC No LC_MS_Method Select LC-MS/MS High_Sensitivity->LC_MS_Method Yes Cost_Constraint Cost/Speed Priority? Routine_QC->Cost_Constraint No HPLC_UV_Method Select HPLC-UV Routine_QC->HPLC_UV_Method Yes HPLC_Fluorescence_Method Select HPLC-Fluorescence Cost_Constraint->HPLC_Fluorescence_Method No UV_Vis_HPTLC_Method Select UV-Vis or HPTLC Cost_Constraint->UV_Vis_HPTLC_Method Yes

Caption: Decision tree for analytical method selection.

References

Carvedilol Phosphate versus Bisoprolol: An In Vitro Comparative Study

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro comparison of Carvedilol (B1668590) Phosphate and Bisoprolol, two beta-blockers with distinct pharmacological profiles. The information presented is supported by experimental data to delineate their differential effects on receptor binding, downstream signaling pathways, antioxidant activity, and cardiac ion channel modulation.

Comparative Data Summary

The following tables summarize the key in vitro differences between Carvedilol and Bisoprolol based on available experimental data.

Table 1: Adrenergic Receptor Binding Affinity

Compoundβ1-Adrenergic Receptor Affinity (KD)β2-Adrenergic Receptor Affinity (KD)α1-Adrenergic Receptor AffinitySelectivity
Carvedilol ~4-5 nM[1]Mild 6-7 fold preference for β1[1][2]Potent antagonist[1][2]Non-selective β-blocker with α1-blocking activity
Bisoprolol HighLowNegligibleβ1-selective blocker

Note: Directly comparative Ki values from a single study were not available. The presented data is a consensus from multiple sources.

Table 2: G-Protein and β-Arrestin Signaling

ParameterCarvedilolBisoprolol
Gαs-dependent Adenylyl Cyclase Activity Inverse agonist[3]Antagonist
β-Arrestin Recruitment Stimulates[3]Does not stimulate
ERK1/2 Phosphorylation Stimulates (β-arrestin dependent)[3]No significant effect
Signaling Bias Biased agonist for β-arrestin[3][4][5]Conventional antagonist

Table 3: Antioxidant Activity (DPPH Radical Scavenging Assay)

CompoundAntioxidant ActivityKey Findings
Carvedilol Negligible[6]The parent drug shows little to no direct antioxidant activity in vitro.[6]
Carvedilol Metabolites (3-hydroxy, 4'-hydroxy, 5'-hydroxy) Potent antioxidants[6]The phenolic metabolites of Carvedilol are responsible for its antioxidant effects, with 3-hydroxycarvedilol being the most potent.[6]
Bisoprolol Not directly demonstrated in vitroIn vitro evidence for direct antioxidant activity is lacking; observed in vivo effects are likely indirect.

Table 4: Electrophysiological Effects on Cardiac Kv4.3 Channels

CompoundEffect on Kv4.3 Peak CurrentMechanism
Carvedilol (100 µM) Inhibition of Kv4.3 L by 77 ± 2% and Kv4.3 S by 67 ± 6%[7][8]Time-dependent inhibition of the peak current.[7]
Bisoprolol No inhibitory effect[7][8]Does not affect Kv4.3 currents.[7]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the distinct signaling mechanisms of Carvedilol and Bisoprolol and the workflows of key in vitro experiments.

Carvedilol's Biased Agonism vs. Bisoprolol's Conventional Antagonism cluster_0 Carvedilol cluster_1 Bisoprolol Carvedilol Carvedilol beta_AR_C β-Adrenergic Receptor Carvedilol->beta_AR_C G_protein_C Gαs-Protein beta_AR_C->G_protein_C Inverse Agonism beta_arrestin_C β-Arrestin beta_AR_C->beta_arrestin_C Recruitment AC_C Adenylyl Cyclase G_protein_C->AC_C Inhibition cAMP_C cAMP AC_C->cAMP_C Inhibition ERK_C ERK1/2 beta_arrestin_C->ERK_C Activation Bisoprolol Bisoprolol beta1_AR_B β1-Adrenergic Receptor Bisoprolol->beta1_AR_B Antagonism G_protein_B Gαs-Protein beta1_AR_B->G_protein_B Activation Agonist Agonist (e.g., Isoproterenol) Agonist->beta1_AR_B AC_B Adenylyl Cyclase G_protein_B->AC_B Activation cAMP_B cAMP AC_B->cAMP_B Production

Caption: Differential signaling of Carvedilol and Bisoprolol.

Experimental Workflow: DPPH Radical Scavenging Assay cluster_workflow DPPH Assay start Prepare DPPH solution in methanol (B129727) mix Mix DPPH solution with test compound start->mix prepare_sample Prepare test compound solution (Carvedilol/Metabolites/Bisoprolol) prepare_sample->mix incubate Incubate in the dark at room temperature mix->incubate measure Measure absorbance at 517 nm incubate->measure calculate Calculate % radical scavenging activity measure->calculate end Determine IC50 calculate->end

Caption: Workflow for DPPH antioxidant assay.

Experimental Workflow: Western Blot for ERK1/2 Phosphorylation cluster_workflow Western Blot cell_culture Culture HEK293 cells expressing β-adrenergic receptors starve Serum starve cells cell_culture->starve treat Treat with Carvedilol or Bisoprolol starve->treat lyse Lyse cells and collect protein treat->lyse sds_page SDS-PAGE and transfer to membrane lyse->sds_page probe_pERK Probe with anti-phospho-ERK1/2 antibody sds_page->probe_pERK detect_pERK Detect signal probe_pERK->detect_pERK strip Strip membrane detect_pERK->strip probe_tERK Probe with anti-total-ERK1/2 antibody strip->probe_tERK detect_tERK Detect signal and normalize probe_tERK->detect_tERK

Caption: Workflow for ERK1/2 phosphorylation Western Blot.

Experimental Protocols

DPPH Radical Scavenging Assay

This assay is utilized to determine the free radical scavenging activity of a compound.

  • Reagents and Materials:

    • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

    • Methanol

    • Test compounds (Carvedilol, Carvedilol metabolites, Bisoprolol)

    • UV-Vis Spectrophotometer

  • Procedure:

    • A fresh solution of DPPH in methanol (e.g., 0.1 mM) is prepared.

    • Various concentrations of the test compounds are prepared in methanol.

    • The DPPH solution is mixed with the test compound solutions in a cuvette.

    • The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

    • The absorbance of the solution is measured at 517 nm. A decrease in absorbance indicates radical scavenging activity.

    • The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Acontrol - Asample) / Acontrol] x 100 where Acontrol is the absorbance of the DPPH solution without the test compound, and Asample is the absorbance of the DPPH solution with the test compound.

    • The IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) is determined from a plot of scavenging activity against the concentration of the test compound.[6]

Western Blot for ERK1/2 Phosphorylation

This method is used to detect the phosphorylation status of ERK1/2 as an indicator of downstream signaling activation.

  • Reagents and Materials:

    • HEK293 cells stably expressing the β-adrenergic receptor of interest

    • Cell culture medium and serum

    • Test compounds (Carvedilol, Bisoprolol)

    • Lysis buffer

    • Protein assay kit (e.g., BCA)

    • SDS-PAGE gels and running buffer

    • Transfer buffer and nitrocellulose or PVDF membrane

    • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

    • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

  • Procedure:

    • HEK293 cells are cultured to an appropriate confluency.

    • Cells are serum-starved for several hours to reduce basal ERK phosphorylation.

    • Cells are treated with the desired concentrations of Carvedilol or Bisoprolol for a specific time course (e.g., 5, 10, 30 minutes).

    • The cells are washed with ice-cold PBS and then lysed.

    • The protein concentration of the cell lysates is determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with the primary antibody against phospho-ERK1/2 overnight at 4°C.

    • The membrane is washed and then incubated with the HRP-conjugated secondary antibody.

    • The signal is detected using a chemiluminescent substrate and an imaging system.

    • The membrane is then stripped and re-probed with an antibody against total ERK1/2 to normalize for protein loading.

β-Arrestin Recruitment Assay (Confocal Microscopy)

This assay visualizes the translocation of β-arrestin to the cell membrane upon receptor activation.

  • Reagents and Materials:

    • HEK293 cells

    • Plasmids encoding a fluorescently tagged β-arrestin (e.g., β-arrestin-GFP) and the β-adrenergic receptor of interest

    • Transfection reagent

    • Test compounds (Carvedilol, Bisoprolol)

    • Confocal microscope

  • Procedure:

    • HEK293 cells are co-transfected with the β-arrestin-GFP and receptor plasmids.

    • After allowing for protein expression (e.g., 24-48 hours), the cells are treated with Carvedilol or Bisoprolol.

    • Live-cell imaging is performed using a confocal microscope.

    • The translocation of β-arrestin-GFP from the cytoplasm to the cell membrane is observed over time.

    • Images are captured and analyzed to quantify the extent of β-arrestin recruitment.

Electrophysiological Measurement of Kv4.3 Currents (Whole-Cell Patch-Clamp)

This technique is used to measure the effect of the compounds on the function of the Kv4.3 potassium channel.

  • Reagents and Materials:

    • Xenopus laevis oocytes or a suitable mammalian cell line (e.g., HEK293T)

    • cRNA for Kv4.3 L and S isoforms

    • Microinjection setup (for oocytes) or transfection reagent (for cell lines)

    • Patch-clamp rig with amplifier, digitizer, and data acquisition software

    • Borosilicate glass capillaries for pulling micropipettes

    • Extracellular and intracellular recording solutions

    • Test compounds (Carvedilol, Bisoprolol)

  • Procedure:

    • Kv4.3 channel isoforms are expressed in either Xenopus oocytes by cRNA injection or in a mammalian cell line by transfection.

    • After an incubation period to allow for channel expression, whole-cell patch-clamp recordings are performed.

    • A glass micropipette filled with intracellular solution is used to form a high-resistance seal with the cell membrane, and then the membrane patch is ruptured to gain electrical access to the cell's interior.

    • The cell is voltage-clamped at a holding potential (e.g., -80 mV).

    • A series of voltage steps are applied to elicit Kv4.3 currents.

    • The baseline current is recorded, and then the test compound is applied to the extracellular solution.

    • The effect of the compound on the peak current amplitude and channel kinetics (activation, inactivation) is measured.

    • Data is analyzed to determine the percentage of current inhibition and any shifts in the voltage-dependence of channel gating.[7]

Conclusion

The in vitro data presented in this guide highlight significant pharmacological distinctions between Carvedilol Phosphate and Bisoprolol. Carvedilol exhibits a unique profile as a non-selective beta-blocker with additional alpha-1 adrenergic antagonism and, most notably, biased agonism at the β-adrenergic receptor, leading to β-arrestin-mediated signaling. Its antioxidant properties are attributable to its metabolites. In contrast, Bisoprolol acts as a highly selective β1-adrenergic receptor antagonist with a more conventional mechanism of action and lacks significant direct antioxidant or off-target ion channel effects in the assays presented. These fundamental in vitro differences provide a basis for understanding their distinct clinical profiles and for guiding further research and development of novel cardiovascular therapies.

References

A Comparative Analysis of Bioequivalence Between Test and Reference Formulations of Carvedilol 25-mg Tablets

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of multiple independent bioequivalence studies reveals that test formulations of Carvedilol (B1668590) 25-mg tablets demonstrate comparable pharmacokinetic profiles to their corresponding reference formulations. These studies, conducted in healthy adult volunteers, conclude that the generic and innovator products are bioequivalent in terms of rate and extent of absorption, meeting the stringent regulatory requirements for therapeutic equivalence.

This guide synthesizes the findings from these studies, presenting a detailed comparison of their pharmacokinetic data, outlining the standardized experimental protocols employed, and visualizing the intricate workflows and assessment criteria integral to bioequivalence evaluation. This information is intended to provide researchers, scientists, and drug development professionals with a thorough understanding of the performance of various Carvedilol 25-mg tablet formulations.

Pharmacokinetic Data Summary

The bioequivalence of test and reference formulations of Carvedilol 25-mg tablets is primarily determined by comparing key pharmacokinetic parameters. The following tables summarize the mean values for the maximum plasma concentration (Cmax), the area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t), and the area under the plasma concentration-time curve from time zero to infinity (AUC0-∞) from various studies.

Study ReferenceFormulationCmax (ng/mL)AUC0-24 (ng·h/mL)AUC0-∞ (ng·h/mL)
Healthy Chinese Male Volunteers[1]Test73.71 (± 34.04)285.1 (± 147.0)296.5 (± 161.4)
Reference78.93 (± 43.64)296.9 (± 176.1)303.4 (± 177.9)
Study ReferenceFormulationGeometric Mean Ratio (Test/Reference)90% Confidence Interval
Healthy Volunteers (Mixed Gender)[2][3]Cmax98.39%88.26% - 109.67%
AUClast98.44%95.23% - 101.76%
AUCinf98.14%95.13% - 101.24%

These data consistently show that the 90% confidence intervals for the geometric mean ratios of Cmax, AUC0-t, and AUC0-∞ for the test and reference products fall within the widely accepted bioequivalence range of 80% to 125%.[1][2][3]

Experimental Protocols

The bioequivalence studies of Carvedilol 25-mg tablets adhere to rigorous and standardized protocols to ensure the reliability and validity of the results. The methodologies employed in the cited studies are detailed below.

Study Design
Subject Selection
Dosing and Blood Sampling
Analytical Method

The concentration of Carvedilol in the collected plasma samples is determined using a validated high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS) method.[1][2][3] This analytical technique offers high sensitivity and specificity for quantifying drug concentrations in biological matrices. The method is validated according to international guidelines to ensure its accuracy, precision, linearity, and stability.[6]

Pharmacokinetic and Statistical Analysis

Pharmacokinetic parameters, including Cmax, Tmax, AUC0-t, and AUC0-∞, are calculated from the plasma concentration-time data for each subject. An analysis of variance (ANOVA) is performed on the log-transformed Cmax, AUC0-t, and AUC0-∞ to assess the effects of formulation, period, and sequence. The 90% confidence intervals for the ratio of the geometric means of the test and reference formulations for these parameters are then calculated to determine bioequivalence.[1][2][3]

Visualizing the Bioequivalence Assessment Process

To better illustrate the methodologies described, the following diagrams, generated using Graphviz, depict the typical experimental workflow of a bioequivalence study and the logical framework for assessing bioequivalence.

Bioequivalence Study Workflow cluster_screening Volunteer Screening cluster_clinical Clinical Phase cluster_analytical Analytical Phase cluster_analysis Data Analysis InclusionCriteria Inclusion Criteria Check InformedConsent Informed Consent InclusionCriteria->InformedConsent ExclusionCriteria Exclusion Criteria Check ExclusionCriteria->InformedConsent Randomization Randomization InformedConsent->Randomization Period1 Period 1: Dosing (Test/Reference) Randomization->Period1 Washout Washout Period Period1->Washout BloodSampling Serial Blood Sampling Period1->BloodSampling Period2 Period 2: Crossover Dosing Washout->Period2 Period2->BloodSampling SampleProcessing Plasma Sample Processing BloodSampling->SampleProcessing LCMS_Analysis LC-MS/MS Analysis SampleProcessing->LCMS_Analysis ConcentrationData Plasma Concentration Data Generation LCMS_Analysis->ConcentrationData PK_Analysis Pharmacokinetic Parameter Calculation (Cmax, AUC) ConcentrationData->PK_Analysis Stat_Analysis Statistical Analysis (ANOVA) PK_Analysis->Stat_Analysis BE_Conclusion Bioequivalence Conclusion Stat_Analysis->BE_Conclusion

Caption: Experimental workflow of a typical bioequivalence study.

Bioequivalence Assessment Logic cluster_statistical_analysis Statistical Analysis cluster_bioequivalence_criteria Bioequivalence Criteria PK_Parameters Pharmacokinetic Parameters (Log-transformed Cmax, AUC) Ratio Calculate Geometric Mean Ratio (Test / Reference) PK_Parameters->Ratio CI_90 Calculate 90% Confidence Interval Ratio->CI_90 Conclusion Bioequivalent? CI_90->Conclusion Compare with Acceptance Range Acceptance_Range Regulatory Acceptance Range (80.00% - 125.00%) Acceptance_Range->Conclusion Yes Yes Conclusion->Yes If within range No No Conclusion->No If outside range

Caption: Logical framework for the assessment of bioequivalence.

References

Navigating ICH Guidelines for Carvedilol HPLC Method Validation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the reliability and accuracy of analytical methods is paramount. When it comes to the antihypertensive drug Carvedilol, High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique. The validation of these HPLC methods must adhere to the stringent guidelines set forth by the International Council for Harmonisation (ICH) to ensure data integrity and regulatory compliance. This guide provides a comparative overview of validated HPLC methods for Carvedilol, summarizing key performance data and detailing experimental protocols as per ICH Q2(R1) guidelines.

The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose.[1][2] For HPLC methods, this involves evaluating a set of performance characteristics to ensure the method is specific, linear, accurate, precise, and robust.[3][4]

Comparative Analysis of Validated HPLC Methods for Carvedilol

Several studies have reported the development and validation of HPLC methods for the determination of Carvedilol in bulk drug and pharmaceutical dosage forms.[5] The following tables summarize the key validation parameters from a selection of these methods, providing a clear comparison of their performance.

Parameter Method 1 Method 2 Method 3 ICH Acceptance Criteria
Linearity Range (µg/mL) 25-150[5]1-100 (ng/mL) for S(-)-Carvedilol[6]Not SpecifiedCorrelation coefficient (r²) ≥ 0.999[6][7]
Correlation Coefficient (r²) 0.9999[5]0.9998[6]> 0.999[7]≥ 0.999
Accuracy (% Recovery) Not Specified96.5–101%[7]Not SpecifiedTypically 98.0-102.0%
Precision (%RSD) < 2.0[7]Repeatability: 0.26%; Intermediate Precision: 0.25%[8]Not SpecifiedFor assay, RSD ≤ 2.0%[7][8]
Limit of Detection (LOD) 0.8346 µg/mL[5]Not SpecifiedNot SpecifiedTo be determined and reported
Limit of Quantitation (LOQ) 2.5292 µg/mL[5]Not SpecifiedNot SpecifiedTo be determined and reported

Table 1: Comparison of Key Validation Parameters for Carvedilol HPLC Methods.

Experimental Protocols for HPLC Method Validation

The following are detailed methodologies for key validation experiments based on established protocols.

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[4]

  • Protocol:

    • Prepare a blank solution (mobile phase or placebo).

    • Prepare a standard solution of Carvedilol.

    • Prepare a sample solution of the Carvedilol formulation.

    • Inject each solution into the HPLC system.

    • Acceptance Criteria: The chromatogram of the blank solution should show no interfering peaks at the retention time of Carvedilol. The peak for Carvedilol in the sample solution should be pure and not co-elute with any other peaks.[8]

Linearity

Linearity demonstrates that the response of the analytical method is directly proportional to the concentration of the analyte over a given range.[4]

  • Protocol:

    • Prepare a series of at least five standard solutions of Carvedilol at different concentrations. For example, one study used a range of 25-150 μg/mL.[5]

    • Inject each standard solution in triplicate.

    • Plot a calibration curve of the mean peak area against the concentration.

    • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be greater than or equal to 0.999.[6][7]

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.[4] It is often determined by recovery studies.

  • Protocol:

    • Prepare a placebo solution of the drug product.

    • Spike the placebo with known amounts of Carvedilol standard at different concentration levels (e.g., 80%, 100%, and 120% of the nominal assay concentration).

    • Prepare each concentration level in triplicate.

    • Analyze the samples and calculate the percentage recovery.

    • Acceptance Criteria: The mean percentage recovery should be within a predefined range, typically 98.0% to 102.0%. One study reported recovery rates ranging from 96.5–101%.[7]

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[3] It is evaluated at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-assay precision):

    • Prepare six replicate sample solutions of Carvedilol at 100% of the test concentration.

    • Analyze the samples on the same day, with the same analyst and equipment.

    • Acceptance Criteria: The relative standard deviation (%RSD) should be not more than 2.0%.[7][8]

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or different equipment.

    • Acceptance Criteria: The %RSD should be not more than 2.0%.

Visualizing the HPLC Method Validation Workflow

The following diagram illustrates the logical workflow for validating an HPLC method according to ICH guidelines.

HPLC_Validation_Workflow cluster_planning 1. Planning & Protocol cluster_execution 2. Experimental Execution cluster_evaluation 3. Data Evaluation & Reporting ValidationProtocol Develop Validation Protocol DefineParameters Define Performance Characteristics & Acceptance Criteria ValidationProtocol->DefineParameters Specificity Specificity ValidationProtocol->Specificity Linearity Linearity ValidationProtocol->Linearity Accuracy Accuracy ValidationProtocol->Accuracy Precision Precision (Repeatability & Intermediate) ValidationProtocol->Precision LOD_LOQ LOD & LOQ ValidationProtocol->LOD_LOQ Robustness Robustness ValidationProtocol->Robustness SystemSuitability System Suitability ValidationProtocol->SystemSuitability DataAnalysis Analyze Data vs. Acceptance Criteria Specificity->DataAnalysis Linearity->DataAnalysis Accuracy->DataAnalysis Precision->DataAnalysis LOD_LOQ->DataAnalysis Robustness->DataAnalysis SystemSuitability->DataAnalysis ValidationReport Prepare Validation Report DataAnalysis->ValidationReport

Caption: Workflow for HPLC method validation as per ICH guidelines.

Conclusion

The validation of HPLC methods for Carvedilol analysis is a critical step in ensuring the quality and consistency of the pharmaceutical product. Adherence to ICH guidelines provides a framework for robust method validation, encompassing specificity, linearity, accuracy, precision, and other key parameters. The comparative data presented highlights that various developed methods successfully meet the stringent requirements of these guidelines, demonstrating their suitability for routine quality control analysis. By following detailed experimental protocols and a structured validation workflow, laboratories can ensure the integrity and reliability of their analytical data.

References

A Comparative Guide to System Suitability Testing for Carvedilol Phosphate HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of system suitability testing parameters for the High-Performance Liquid Chromatography (HPLC) analysis of Carvedilol Phosphate (B84403). The information presented is collated from various validated methods to assist in the development and validation of robust analytical procedures. Experimental data is summarized for easy comparison, and detailed methodologies are provided for key experimental protocols.

Comparison of System Suitability Parameters and Acceptance Criteria

System suitability testing is a critical component of HPLC method validation, ensuring that the chromatographic system is adequate for the intended analysis. The following tables summarize common system suitability parameters and their acceptance criteria for Carvedilol Phosphate analysis based on different established HPLC methods.

ParameterMethod 1 (RP-HPLC, UV Detection)Method 2 (RP-HPLC, UV Detection)Method 3 (Chiral HPLC, UV Detection)Method 4 (RP-HPLC, Fluorescence Detection)General Acceptance Criteria (as per ICH guidelines)
Tailing Factor (T) ≤ 1.5[1]≤ 2.0[2]0.23 (R-CAR), 0.31 (S-CAR)[3]> 1.0[4]NMT 2.0
Theoretical Plates (N) > 1500[1]> 2000[2]Not specifiedNot specified> 2000
% RSD of Peak Area ≤ 0.23[1]≤ 0.59[5]Not specified< 4.93 (Intra- and Interday)[4]NMT 2.0% for replicate injections
% RSD of Retention Time Not specified< 2.0[6]Not specifiedNot specifiedNMT 1.0%
Resolution (Rs) Not specified> 3.5 (between impurities and Carvedilol)[7]1.91[3]Not specified> 1.5
Capacity Factor (k') Not specified> 2.0[2]2.0 (R-CAR), 2.82 (S-CAR)[3]Not specified> 2.0

Experimental Protocols

Below are detailed methodologies for representative HPLC analyses of this compound, from which the system suitability data has been derived.

Method 1: Reversed-Phase HPLC with UV Detection

This method is a widely used approach for the routine analysis of this compound in pharmaceutical formulations.

  • Chromatographic Conditions:

    • Column: YMC pack pro C18 (100 x 4.6mm, 5µm)[1].

    • Mobile Phase: A mixture of potassium dihydrogen phosphate buffer and acetonitrile (B52724) (60:40 v/v), with the pH adjusted to 3.0 using formic acid[1].

    • Flow Rate: 1.0 mL/min[1].

    • Detection: UV detection at a wavelength of 242 nm[1].

    • Injection Volume: 10 µL[1].

  • Standard Solution Preparation: A standard stock solution is prepared by accurately weighing and dissolving this compound in methanol. This stock solution is then further diluted with the mobile phase to achieve the desired concentration for analysis[1].

  • System Suitability Procedure: Five replicate injections of the standard solution are made. The system suitability is confirmed by calculating the percentage relative standard deviation (%RSD) of the peak areas and the tailing factor for the Carvedilol peak[1].

Method 2: Stability-Indicating Reversed-Phase HPLC with UV Detection

This method is designed to separate Carvedilol from its potential degradation products and impurities.

  • Chromatographic Conditions:

    • Column: NUCLEOSIL 100 C8 (250 x 4.6 mm, 5 µm)[7].

    • Mobile Phase: A solution prepared by dissolving sodium dodecyl sulphate in a phosphate buffer (pH 3.0), mixed with acetonitrile and water[7].

    • Flow Rate: 1.3 mL/min[7].

    • Detection: UV detection (wavelength not specified in the provided abstract).

    • Injection Volume: 50 µL[7].

    • Column Temperature: 40°C[7].

  • System Suitability Solution: A solution containing Carvedilol and its known impurities (Impurity A and Impurity D) is used to verify the resolution of the method[7].

  • System Suitability Procedure: The system suitability is evaluated based on the resolution factor between the impurity peaks and the Carvedilol peak[7].

Method 3: Chiral HPLC for Enantiomeric Separation

This method is employed for the specific quantification of the S(-)-Carvedilol enantiomer.

  • Chromatographic Conditions:

    • Column: Phenomenex Lux-cellulose–4 (250 mm × 4.6 mm; 5 μ particle size)[3].

    • Mobile Phase: A mixture of Isopropanol and n-Heptane (60:40 v/v)[3].

    • Flow Rate: 1.0 ml/min[3].

    • Detection: UV detection at 254 nm[3].

  • System Suitability Procedure: The system suitability is determined by calculating the retention factor, separation factor, resolution factor, and tailing factor of the enantiomer peaks from the analysis of racemic Carvedilol[3].

Experimental Workflow for System Suitability Testing

The following diagram illustrates a typical workflow for performing system suitability testing in an HPLC analysis of this compound.

G A Prepare Mobile Phase and Standard Solution B Equilibrate HPLC System A->B C Inject Standard Solution (n=5) B->C D Acquire Chromatographic Data C->D E Process Data and Calculate System Suitability Parameters D->E F Compare with Acceptance Criteria E->F G Proceed with Sample Analysis F->G Pass H Troubleshoot and Re-equilibrate System F->H Fail H->B

Caption: Workflow for HPLC System Suitability Testing.

This guide provides a comparative overview to aid in the selection and validation of appropriate system suitability tests for the HPLC analysis of this compound. Researchers are encouraged to consult the original publications for more detailed information and specific applications.

References

A Comparative Analysis of Carvedilol and Metoprolol on Cardiac Function in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Carvedilol (B1668590) and Metoprolol (B1676517), two commonly utilized beta-blockers, focusing on their differential effects on cardiac function as observed in preclinical animal models. The information presented herein is supported by experimental data to aid in research and development decisions.

Executive Summary

Carvedilol, a non-selective beta-blocker with additional alpha-1 adrenergic receptor blockade and antioxidant properties, and Metoprolol, a selective beta-1 adrenergic receptor antagonist, are both cornerstones in the management of cardiovascular diseases.[1][2] While both drugs effectively reduce heart rate and blood pressure, their mechanisms of action and subsequent effects on cardiac pathophysiology diverge significantly.[1] Preclinical studies in various animal models of cardiac injury, including ischemia-reperfusion and myocardial infarction, consistently demonstrate that Carvedilol offers superior cardioprotection compared to Metoprolol. This superiority is attributed to its multifaceted pharmacological profile, which extends beyond simple beta-blockade.[3][4][5]

Comparative Data on Cardiac Function

The following tables summarize key quantitative data from comparative studies in animal models, highlighting the differential effects of Carvedilol and Metoprolol on various parameters of cardiac function and pathology.

Table 1: Effects on Myocardial Infarct Size and Oxidative Stress in a Rabbit Ischemia-Reperfusion Model

ParameterVehicleCarvedilol (1 mg/kg)Metoprolol (1 mg/kg + 0.5 mg/kg)
Infarct Size (% of area-at-risk) 59 ± 2.622.0 ± 2.535 ± 3.1
Myeloperoxidase Activity (U/100 mg tissue) 0.59 ± 0.090.186 ± 0.056Not significantly reduced
*P < 0.01 vs. vehicle. Data extracted from a study in a rabbit model of 60 minutes of ischemia followed by 180 minutes of reperfusion.[3]

Table 2: Effects on Left Ventricular Remodeling in a Rat Coronary Stenosis Model

ParameterVehicleCarvedilolMetoprolol
Change in LV End-Systolic Diameter IncreasedAttenuatedNo significant attenuation
Change in Ejection Fraction DecreasedImprovedNo significant improvement
Myocardial Blood Flow ReducedReversedNot reported
Coronary Flow Reserve ReducedReversedNot reported
Data from a 12-week study in rats with coronary stenosis.[4]

Table 3: Effects on Myocardial Collagen Deposition in a Rat Post-Myocardial Infarction Model

ParameterUntreated Post-MICarvedilolMetoprolol
Collagen Content (non-infarcted region) IncreasedAttenuatedNo effect
Right Ventricular Weight/Body Weight IncreasedPrevented increaseNo significant effect
*P < 0.05. Data from an 11-week study in rats following left coronary ligation.[5]

Table 4: Effects on Inflammatory and Angiogenic Markers in a Canine Chronic Ischemic Cardiomyopathy Model

ParameterPlaceboCarvedilolMetoprolol
Myocardial Interstitial Fluid Leukocytosis IncreasedAttenuatedLess attenuation than Carvedilol
Myocardial IL-10 Level -Higher-
Myocardial Oxidative Stress IncreasedLess-
Myocardial Fibrosis IncreasedLess-
Capillary Density -Higher-
Data from a 3-month study in a canine model of multivessel ischemic cardiomyopathy.[6][7]

Signaling Pathways and Mechanisms of Action

The distinct pharmacological profiles of Carvedilol and Metoprolol result in different downstream signaling effects, which are visualized below.

cluster_carvedilol Carvedilol C Carvedilol B1_C β1 Receptor C->B1_C Blocks B2_C β2 Receptor C->B2_C Blocks A1_C α1 Receptor C->A1_C Blocks ROS Reactive Oxygen Species (ROS) C->ROS Scavenges Heart_C Heart B1_C->Heart_C ↓ Heart Rate ↓ Contractility BV_C Blood Vessels A1_C->BV_C Vasodilation ↓ Blood Pressure Damage_C Cellular Damage ROS->Damage_C ↓ Oxidative Stress

Caption: Carvedilol's multi-receptor blockade and antioxidant activity.

cluster_metoprolol Metoprolol M Metoprolol B1_M β1 Receptor M->B1_M Selectively Blocks Heart_M Heart B1_M->Heart_M ↓ Heart Rate ↓ Contractility

Caption: Metoprolol's selective beta-1 receptor blockade.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols from the cited studies.

Rabbit Ischemia-Reperfusion Model[3]
  • Animal Model: Anesthetized rabbits.

  • Surgical Procedure: A 60-minute period of myocardial ischemia was induced, followed by 180 minutes of reperfusion.

  • Drug Administration: Carvedilol (1 mg/kg), Metoprolol (1 mg/kg or 1 mg/kg + 0.5 mg/kg 90 minutes later), or vehicle was administered intravenously 5 minutes before the onset of reperfusion.

  • Hemodynamic Monitoring: Variables such as left ventricular end-diastolic pressure were monitored.

  • Infarct Size Assessment: The size of the myocardial infarct was determined as a percentage of the area-at-risk.

  • Biochemical Analysis: Myeloperoxidase activity, an indicator of neutrophil accumulation, was measured in the ischemic myocardial tissue.

Rat Coronary Stenosis and Occlusion Model[4][8]
  • Animal Model: Male Sprague-Dawley rats.

  • Surgical Procedure: Rats were subjected to either coronary stenosis (CS) or permanent coronary occlusion (CO).

  • Drug Administration: Vehicle, Carvedilol (2, 10, and 30 mg/kg per day), Metoprolol (6, 30, and 90 mg/kg per day), Propranolol (B1214883), or Bunazosin were administered orally for 12 weeks.

  • Cardiac Function Assessment: Left ventricular function was assessed using echocardiography to measure end-diastolic and end-systolic diameters, and ejection fraction.

  • Myocardial Blood Flow Measurement: Myocardial blood flow and coronary flow reserve were evaluated.

  • Biochemical Analysis: Serum levels of ascorbyl free radical and vitamin C were measured as markers of oxidative stress.

Canine Chronic Ischemic Cardiomyopathy Model[6][7]
  • Animal Model: Canine model of multivessel ischemic cardiomyopathy.

  • Procedure: Myocardial microcatheters were placed for the collection of interstitial fluid.

  • Induction of Cardiomyopathy: Chronic ischemic cardiomyopathy was induced, leading to left ventricular dysfunction.

  • Randomization and Treatment: Animals were randomized to receive sham treatment, a placebo, Metoprolol, or Carvedilol for 3 months.

  • Functional Assessment: Resting and stress wall thickening, end-systolic wall stress, and myocardial blood flow were measured.

  • Biochemical and Histological Analysis: Myocardial interstitial fluid was analyzed for leukocyte count and cytokine levels (e.g., IL-10). Tissue samples were examined for oxidative stress, fibrosis, and capillary density via immunohistochemistry.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for comparing the effects of Carvedilol and Metoprolol in an animal model of myocardial infarction.

A Animal Model Selection (e.g., Rats, Rabbits) B Induction of Myocardial Infarction (e.g., Coronary Artery Ligation) A->B C Randomization into Treatment Groups B->C D Vehicle (Control) C->D E Carvedilol C->E F Metoprolol C->F G Chronic Drug Administration D->G E->G F->G H In-life Monitoring (Echocardiography, Hemodynamics) G->H I Terminal Sacrifice and Tissue Collection H->I J Histopathological Analysis (Infarct Size, Fibrosis) I->J K Biochemical and Molecular Analysis (Oxidative Stress, Inflammatory Markers) I->K L Data Analysis and Comparison J->L K->L

References

A Comparative Guide to Discriminative Dissolution Testing for Carvedilol Tablets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated discriminative dissolution test methods for carvedilol (B1668590) tablets, a beta-blocker classified as a Biopharmaceutical Classification System (BCS) Class II drug. Due to its low solubility and high permeability, the in vitro dissolution of carvedilol is a critical quality attribute that can significantly impact its in vivo performance. This document outlines alternative dissolution methodologies that offer superior discriminatory power compared to the standard pharmacopeial methods, supported by experimental data from published studies.

Comparison of Dissolution Methodologies

The dissolution of carvedilol tablets is influenced by the dissolution medium, apparatus type, and agitation speed. While the FDA dissolution methods database suggests simulated gastric fluid (SGF) without enzymes, studies have shown this medium may not be sufficiently discriminative for formulation differences.[1][2] The following tables summarize the performance of alternative methods.

Table 1: Comparison of Dissolution Conditions and Discriminatory Power
Method ReferenceDissolution MediumApparatus (Speed)Key FindingsDiscriminatory Power
Developed Method[1][3] 900 mL of pH 6.8 phosphate (B84403) bufferUSP Apparatus II (Paddle) at 50 rpmShowed significant differences in drug release between three different products (>85% vs. >65% at 60 min).[1] In contrast, the FDA-recommended SGF medium showed >95% release for all products within 60 minutes with no significant difference.[1]High
FDA Recommended[1] Simulated Gastric Fluid (SGF) without enzymeUSP Apparatus II (Paddle)Failed to discriminate between different tablet formulations.[1][2]Low
For Coated Tablets[4][5] 1000 mL of 0.1 N HCl (2h) followed by pH 6.8 citric-phosphate buffer with 1% SLS (22h)USP Apparatus I (Basket) at 100 rpmSuccessfully differentiated between two formulations with varying excipient concentrations (f1=17.65, f2=41.46).[4][5]High (for modified-release)
Comparative Study[6] Distilled WaterUSP Apparatus II (Paddle) at 50 rpmFound to be more suitable for discriminating between two commercial marketed formulations compared to 0.1N HCl, pH 4.5 acetate (B1210297) buffer, and pH 6.8 phosphate buffer at various speeds.[6]Moderate to High

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating these discriminative dissolution tests.

Discriminative Method in pH 6.8 Phosphate Buffer[1]
  • Dissolution Medium: 900 mL of pH 6.8 phosphate buffer.

  • Apparatus: USP Apparatus II (Paddle).

  • Temperature: 37 ± 0.5°C.

  • Rotation Speed: 50 rpm.

  • Sampling Times: 5, 10, 15, 30, 45, and 60 minutes.

  • Analytical Method: High-Performance Liquid Chromatography (HPLC).

    • Mobile Phase: Acetonitrile and water (55:45 v/v) with 0.2% triethylamine, adjusted to pH 3.0 with orthophosphoric acid.

    • Column: C18 (4.6 mm x 250 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 242 nm.

  • Standard Preparation: A stock solution of 500 µg/mL carvedilol in methanol (B129727) was prepared, with working standards ranging from 0.5–10 µg/mL by dilution with the dissolution medium.[1]

Method for Compression-Coated Tablets[4][5]
  • Dissolution Medium:

    • First 2 hours: 1000 mL of 0.1 N HCl.

    • Next 22 hours: pH 6.8 citric-phosphate buffer with 1% Sodium Lauryl Sulfate (SLS).[4][5][7]

  • Apparatus: USP Apparatus I (Basket).

  • Temperature: 37.0 ± 0.5°C.

  • Rotation Speed: 100 rpm.[4][5][7]

  • Analytical Method: UV-Visible Spectrophotometry.

    • Detection Wavelength: 286 nm.[4]

Quantitative Data Summary

The following tables present a summary of the dissolution data from the cited studies, highlighting the differences in drug release profiles.

Table 2: Percentage Drug Release of Three Carvedilol Products in Different Media[1]
Time (min)Product A (pH 6.8 Buffer)Product B (pH 6.8 Buffer)Product C (pH 6.8 Buffer)Product A (SGF)Product B (SGF)Product C (SGF)
10 45.3 ± 2.140.1 ± 1.825.4 ± 1.596.2 ± 1.595.8 ± 1.994.7 ± 2.3
20 65.8 ± 2.560.5 ± 2.240.2 ± 1.997.5 ± 1.396.9 ± 2.196.1 ± 2.0
30 78.2 ± 3.172.8 ± 2.855.7 ± 2.398.1 ± 1.197.6 ± 1.897.2 ± 1.7
45 88.9 ± 3.583.4 ± 3.168.9 ± 2.898.9 ± 0.998.2 ± 1.598.0 ± 1.4
60 92.1 ± 3.887.6 ± 3.475.3 ± 3.199.2 ± 0.898.8 ± 1.298.5 ± 1.1
Table 3: Dissolution Profile Comparison of Two Formulations of Compression-Coated Tablets[4]
Time (hours)Formulation F1 (% Released)Formulation F2 (% Released)
2 100.298.5
4 25.840.1
8 45.365.7
12 60.180.2
24 98.999.1
f1 / f2 \multicolumn{2}{c}{17.65 / 41.46}

f1 (difference factor) values greater than 15 and f2 (similarity factor) values less than 50 indicate significant differences between dissolution profiles.[4]

Visualized Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate the experimental workflow for the discriminative dissolution test and the logical framework for method validation.

experimental_workflow prep Preparation of Dissolution Medium (e.g., pH 6.8 Phosphate Buffer) setup Apparatus Setup (USP Apparatus II, 50 rpm, 37°C) prep->setup tablet Introduction of Carvedilol Tablet setup->tablet sampling Withdrawal of Aliquots at Pre-defined Time Points tablet->sampling analysis Sample Analysis (HPLC or UV-Vis) sampling->analysis data Data Calculation (% Drug Dissolved) analysis->data profile Generation of Dissolution Profile data->profile

Caption: Experimental workflow for the discriminative dissolution test of carvedilol tablets.

validation_logic specificity Specificity (No interference from excipients) linearity Linearity (Correlation of response to concentration) specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate Precision) accuracy->precision robustness Robustness (Varying parameters like pH, rpm) precision->robustness validated_method Validated Discriminative Dissolution Method robustness->validated_method

Caption: Logical relationship of parameters for validating a discriminative dissolution method.

References

A Comparative Guide to Validated HPLC Methods for Carvedilol Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a robust and reliable analytical method is paramount for ensuring the quality and efficacy of pharmaceutical products. This guide provides a comparative overview of validated High-Performance Liquid Chromatography (HPLC) methods for the quantitative determination of Carvedilol, a widely used beta-blocker. The following sections present a compilation of performance data, detailed experimental protocols, and a visual representation of a typical analytical workflow.

Performance Comparison of Validated HPLC Methods

The accuracy and precision of an analytical method are critical validation parameters that demonstrate its reliability. Accuracy, often expressed as the percentage of recovery, indicates the closeness of the measured value to the true value. Precision, typically reported as the relative standard deviation (% RSD), reflects the degree of scatter between a series of measurements. The table below summarizes these key performance indicators from various validated HPLC methods for Carvedilol analysis, offering a clear comparison for method selection and development.

Method Stationary Phase Mobile Phase Accuracy (% Recovery) Precision (% RSD) Reference
Method 1Symmetry C18 (250 mm x 4.6 mm, 5µm)Methanol: Acetonitrile (B52724): 1% OPA (80:18:2 v/v/v)-0.179[1]
Method 2Hypersil ODS C18 (150 X 4.6, 5µ)Potassium dihydrogen orthophosphate, dipotassium (B57713) hydrogen phosphate (B84403) and Acetonitrile (50:50 v/v), pH 3.098.88 - 100.76< 2.0[2]
Method 3Purosphere STAR RP 18-endcapped (250×4 mm, 3 μm)Gradient elution with Mobile Phase A (acetonitrile:buffer) and Mobile Phase B (methanol:acetonitrile:buffer)85 - 115 (for impurities)< 5.0 (for impurities)[3]
Method 4-Potassium dihydrogen phosphate buffer: acetonitrile (60:40), pH 3--[4]
Method 5--100.06 (average)0.26 (repeatability), 0.31 (intermediate precision)[5]
Method 6Inertsil ODS-3 V (4.6 mm ID × 250 mm, 5 μm)-96.5 - 101< 2.0[6][7]

Note: The acceptance criteria for accuracy and precision may vary depending on the regulatory guidelines (e.g., ICH) and the specific application of the method.

Experimental Workflow for Carvedilol HPLC Analysis

A typical workflow for the analysis of Carvedilol in pharmaceutical formulations using a validated HPLC method involves several key steps, from sample preparation to data analysis. The following diagram illustrates this process.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis start Weighing of Carvedilol Standard and Sample dissolve Dissolution in a Suitable Diluent (e.g., Methanol) start->dissolve sonicate Sonication to Ensure Complete Dissolution dissolve->sonicate dilute Dilution to Final Concentration sonicate->dilute filter Filtration through 0.45 µm Filter dilute->filter inject Injection of Sample into HPLC System filter->inject separate Chromatographic Separation on C18 Column inject->separate detect UV Detection (e.g., at 240 nm) separate->detect acquire Chromatogram Acquisition detect->acquire integrate Peak Integration and Area Measurement acquire->integrate calculate Calculation of Carvedilol Concentration integrate->calculate report Reporting of Results calculate->report

Caption: Experimental workflow for Carvedilol analysis by HPLC.

Detailed Experimental Protocols

The successful implementation of an HPLC method relies on the precise execution of the experimental protocol. Below are the methodologies for two distinct validated HPLC methods for Carvedilol analysis.

Method A: Isocratic RP-HPLC Method

This method utilizes a simple isocratic elution for the determination of Carvedilol in bulk and pharmaceutical dosage forms.[2]

  • Chromatographic System: A liquid chromatograph equipped with a UV detector.

  • Column: Hypersil ODS C18, 150 mm x 4.6 mm, 5 µm particle size.[2]

  • Mobile Phase: A mixture of potassium dihydrogen orthophosphate, dipotassium hydrogen phosphate, and acetonitrile in a 50:50 v/v ratio, with the pH adjusted to 3.0 using dilute orthophosphoric acid solution.[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection Wavelength: 240 nm.[2]

  • Injection Volume: 20 µL.

  • Standard Preparation: Accurately weigh and dissolve Carvedilol working standard in the diluent to achieve a known concentration.

  • Sample Preparation: Weigh and transfer a quantity of powdered tablets equivalent to a specific amount of Carvedilol into a volumetric flask. Add diluent, sonicate to dissolve, and dilute to the final volume.

Method B: Stability-Indicating RP-HPLC Method

This gradient method is designed to separate Carvedilol from its potential degradation products and process-related impurities, making it suitable for stability studies.[3]

  • Chromatographic System: A gradient HPLC system with a UV detector.

  • Column: Purosphere STAR RP 18-endcapped, 250 mm x 4 mm, 3 µm particle size.[3]

  • Mobile Phase Buffer: 20 mM potassium dihydrogen phosphate solution containing 1 mL of triethylamine, with the pH adjusted to 2.8 ± 0.05 with orthophosphoric acid.[3]

  • Mobile Phase A: Acetonitrile:buffer (10:1000 v/v).[3]

  • Mobile Phase B: Methanol:acetonitrile:buffer (500:400:150 v/v/v).[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Detection Wavelength: 226 nm and 240 nm.[3]

  • Column Temperature: 50°C.[3]

  • Sample Preparation: For tablet analysis, a portion of the powdered tablets is dissolved in a diluent, sonicated, and then filtered through a 0.45 µm membrane filter before injection.[3]

These validated HPLC methods provide reliable and accurate means for the quantification of Carvedilol in various sample matrices. The choice of method will depend on the specific requirements of the analysis, such as the need for a simple quality control assay or a more complex stability-indicating study. Researchers are encouraged to verify the suitability of their chosen method through in-house validation studies.

References

A Comparative Guide to Bioequivalence Acceptance Criteria for Carvedilol Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of bioequivalence acceptance criteria for different Carvedilol (B1668590) formulations, supported by experimental data and detailed protocols. The information is intended to assist researchers and professionals in the field of drug development in understanding the regulatory requirements and scientific considerations for establishing bioequivalence of generic Carvedilol products.

Bioequivalence Acceptance Criteria

The fundamental principle of bioequivalence is to demonstrate that a generic drug formulation performs in the same manner as the innovator product. For Carvedilol, as with most orally administered drugs, this is established by comparing the rate and extent of absorption, measured by key pharmacokinetic parameters. Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established standardized acceptance criteria.[1][2][3][4][5][6]

Comparative Pharmacokinetic Data

Several studies have been conducted to compare the pharmacokinetic profiles of test and reference Carvedilol formulations. The following tables summarize the quantitative data from these studies, demonstrating the successful fulfillment of bioequivalence criteria.

Table 1: Bioequivalence Data for 25 mg Carvedilol Tablet Formulations

Study ReferencePharmacokinetic ParameterTest Formulation (Mean ± SD)Reference Formulation (Mean ± SD)Geometric Mean Ratio (Test/Reference) (%)90% Confidence Interval (%)
Portolés et al.[1]AUCinf (ng·h/mL)--98.1495.13 - 101.24
AUClast (ng·h/mL)--98.4495.23 - 101.76
Cmax (ng/mL)--98.3988.26 - 109.67
Zhang et al.[2]AUC0-24 (ng·h/mL)285.1 ± 147.0296.9 ± 176.1-90.4 - 107.6
AUC0-∞ (ng·h/mL)296.5 ± 161.4303.4 ± 177.9-90.9 - 108.4
Cmax (ng/mL)73.71 ± 34.0478.93 ± 43.64-85.3 - 114.3

Table 2: Bioequivalence Data for 6.25 mg and 12.5 mg Carvedilol Tablet Formulations

Study Reference & StrengthPharmacokinetic ParameterTest Formulation (Mean ± SD)Reference Formulation (Mean ± SD)Geometric Mean Ratio (Test/Reference) (%)90% Confidence Interval (%)
Supasena et al. (6.25 mg)[7]AUC0-tlast (ng·h/mL)---95.56 - 105.99
AUC0-∞ (ng·h/mL)---94.80 - 104.98
Cmax (ng/mL)---92.00 - 107.33
Supasena et al. (12.5 mg)[7]AUC0-tlast (ng·h/mL)---98.54 - 106.94
AUC0-∞ (ng·h/mL)---98.54 - 106.56
Cmax (ng/mL)---90.70 - 104.84

Experimental Protocols for Bioequivalence Studies

The successful demonstration of bioequivalence relies on robust and well-controlled clinical trials. The following outlines a typical experimental protocol for a Carvedilol bioequivalence study, based on common practices reported in the literature.[1][2][8][12]

Study Design: A single-dose, randomized, two-period, two-sequence, crossover design is the standard for Carvedilol bioequivalence studies.[1][2][8] This design allows each subject to serve as their own control, minimizing variability. A washout period of at least 7 days is implemented between the two treatment periods to ensure complete elimination of the drug from the body.[1][8] Studies can be conducted under fasting or fed conditions, with fed studies often required for certain formulations to assess the effect of food on drug absorption.[8][13]

Subject Population: Healthy adult male and non-pregnant, non-lactating female volunteers are typically enrolled.[9][13] The number of subjects is determined by statistical power calculations to ensure the study can reliably detect a true difference if one exists.

Dosing and Administration: Subjects receive a single oral dose of either the test or reference Carvedilol formulation with a standardized volume of water.[12] The strength of the tablet used is often specified by regulatory guidance, with the FDA recommending the 12.5 mg strength for safety reasons.[13]

Blood Sampling: Blood samples are collected at predetermined time points before and after drug administration. A typical sampling schedule includes a pre-dose sample and multiple samples over a 24 to 48-hour period to adequately characterize the plasma concentration-time profile of Carvedilol.[1][2][8]

Analytical Method: The concentration of Carvedilol and, in some cases, its active metabolite 4-hydroxyphenyl-carvedilol, in plasma samples is determined using a validated high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS) method.[1][2][7] This method provides the necessary sensitivity and specificity for accurate quantification of the drug.

Pharmacokinetic and Statistical Analysis: Pharmacokinetic parameters including AUC and Cmax are calculated from the plasma concentration-time data for each subject.[14] Statistical analysis, typically an analysis of variance (ANOVA) on the log-transformed data, is performed to determine the geometric mean ratios and the 90% confidence intervals for these parameters.[14]

Bioequivalence Study Workflow

The following diagram illustrates the logical workflow of a typical bioequivalence study for a Carvedilol formulation.

Bioequivalence_Study_Workflow cluster_planning Study Planning cluster_conduct Study Conduct cluster_analysis Data Analysis cluster_reporting Reporting Protocol_Development Protocol Development IRB_Approval IRB/Ethics Committee Approval Protocol_Development->IRB_Approval Subject_Recruitment Subject Recruitment & Screening IRB_Approval->Subject_Recruitment Dosing_Period_1 Period 1: Dosing (Test/Reference) Subject_Recruitment->Dosing_Period_1 Washout Washout Period Dosing_Period_1->Washout Blood_Sampling Blood Sample Collection Dosing_Period_1->Blood_Sampling Dosing_Period_2 Period 2: Dosing (Reference/Test) Washout->Dosing_Period_2 Dosing_Period_2->Blood_Sampling Bioanalysis Bioanalytical Sample Analysis (LC-MS/MS) Blood_Sampling->Bioanalysis PK_Analysis Pharmacokinetic Parameter Calculation (AUC, Cmax) Bioanalysis->PK_Analysis Stat_Analysis Statistical Analysis (90% CI) PK_Analysis->Stat_Analysis BE_Conclusion Bioequivalence Conclusion Stat_Analysis->BE_Conclusion Final_Report Final Study Report BE_Conclusion->Final_Report

Caption: Workflow of a Carvedilol bioequivalence study.

Conclusion

The bioequivalence of generic Carvedilol formulations is established through rigorous scientific evaluation based on well-defined regulatory criteria. As demonstrated by the compiled data, multiple studies have successfully shown that test formulations of Carvedilol meet the FDA and EMA standards for bioequivalence when compared to their respective reference products. The adherence to standardized experimental protocols ensures the reliability and validity of these findings, ultimately providing healthcare professionals and patients with confidence in the therapeutic equivalence of generic Carvedilol.

References

Safety Operating Guide

Navigating the Disposal of Carvedilol Phosphate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of carvedilol (B1668590) phosphate (B84403) is a critical responsibility for researchers and scientists. This guide provides essential, step-by-step procedures for the proper management of carvedilol phosphate waste in a laboratory setting, aligning with regulatory guidelines and promoting a culture of safety.

This compound, a potent pharmacologically active material, requires careful handling throughout its lifecycle, including its final disposal.[1] Improper disposal can lead to environmental contamination and pose health risks.[2] Adherence to established protocols is not only a matter of regulatory compliance but also a fundamental aspect of responsible laboratory practice.

Standard Operating Procedure for this compound Disposal

This procedure outlines the necessary steps for the safe handling and disposal of this compound waste, from initial generation to final removal from the laboratory.

1. Waste Identification and Classification:

  • Hazardous Waste Determination: this compound and its container must be disposed of as hazardous waste.[3][4] It is classified as an environmentally hazardous substance.[3]

  • Regulatory Framework: The U.S. Environmental Protection Agency (EPA) regulates the disposal of pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA).[5] Healthcare facilities and laboratories must comply with these regulations, which may include specific requirements under Subpart P for hazardous waste pharmaceuticals.[5][6][7][8] State and local regulations may also apply and can be more stringent than federal laws.[2]

2. Waste Segregation and Containment:

  • Dedicated Waste Containers: Use designated, sealed containers for the collection of this compound waste.[3][4] These containers should be clearly labeled as "Hazardous Waste Pharmaceuticals."[5]

  • Container Compatibility: Store waste in its original tightly closed container or a compatible container made of materials such as polyethylene (B3416737) or polypropylene.[3][4][9] Ensure containers are free from leaks.[9]

  • Incompatible Wastes: Do not mix this compound with incompatible materials such as strong oxidizing agents, peroxides, fluorine, or phenols.[3]

3. Labeling and Storage:

  • Clear Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the name of the waste (this compound), and the date accumulation begins.

  • Secure Storage: Store waste containers in a cool, dry, and well-ventilated area, away from direct sunlight and incompatible materials.[3][4] The storage area should be secure and accessible only to authorized personnel.

4. Spill Management:

  • Immediate Action: In the event of a spill, immediately contain the material to prevent it from entering drains, waterways, or soil.[3][4][10]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety glasses, and a dust respirator, when cleaning up spills.[9] For procedures with a potential for aerosolization, an air-purifying respirator should be worn.[9]

  • Cleanup Procedure: For dry spills, use dry clean-up procedures to avoid generating dust.[9] Dampen with water to prevent dusting before sweeping.[9] Collect the spilled material and any contaminated cleaning materials and place them in a sealed container for disposal as hazardous waste.[9] Following product recovery, the area can be flushed with water.[3]

5. Final Disposal:

  • Licensed Waste Disposal Site: Arrange for the collection and disposal of this compound waste through a licensed hazardous waste disposal company.[3][4]

  • Prohibition of Sewering: Do not dispose of this compound down the drain or in the regular trash.[3][4] The EPA has a national prohibition on sewering hazardous waste pharmaceuticals.[8][11]

  • Empty Containers: Empty containers or liners may retain product residues and must be disposed of in the same safe manner as the chemical itself.[3] They should be taken to an approved waste handling site for recycling or disposal.[3]

Key Disposal and Safety Information for this compound

ParameterGuidelineSource
Waste Classification Hazardous Waste, Environmentally Hazardous Substance[3][4]
Primary Disposal Method Incineration at a licensed waste disposal facility[5]
Prohibited Disposal Methods Disposal in sewers, waterways, or regular trash[3][4][8][11]
Container Requirements Sealed, properly labeled, compatible materials (e.g., polyethylene)[3][9]
Spill Cleanup Contain, wear appropriate PPE, use dry cleanup methods, dispose of as hazardous waste[9]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

Carvedilol_Disposal_Workflow This compound Waste Disposal Workflow A Waste Generation (this compound) B Is the waste This compound? A->B C Classify as Hazardous Waste B->C Yes H Consult Safety Data Sheet (SDS) and institutional guidelines B->H No / Unsure D Segregate into a dedicated, labeled hazardous waste container C->D E Store in a secure, well-ventilated area D->E F Arrange for pickup by a licensed hazardous waste hauler E->F G Final Disposal at a licensed facility (Incineration) F->G

Caption: Decision workflow for the proper disposal of this compound waste.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Carvedilol Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research and development, ensuring a safe handling environment for pharmaceutical compounds is paramount. This guide provides essential safety and logistical information for managing Carvedilol Phosphate, a compound that requires careful handling due to its potential health effects. Adherence to these procedures is critical for minimizing exposure and ensuring a safe laboratory environment.

Occupational Exposure Limits and Physical Properties

Understanding the quantitative safety data for this compound is the first step in a comprehensive safety plan. The following table summarizes the key exposure limits and physical characteristics of the compound.

ParameterValueReference
Occupational Exposure Limit (OEL)
8-Hour Time-Weighted Average (TWA)30 mcg/m³[1][2]
MOEHS Occupational Exposure Band0.01 - 0.1 mg/m³[3]
Physical and Chemical Properties
AppearanceWhite to yellow, odorless solid[4]
Solubility in WaterPartly miscible[5]
Molecular FormulaC₂₄H₂₆N₂O₄ · H₃PO₄ · ½H₂O[5]

Operational Plan: Personal Protective Equipment (PPE) and Handling

A multi-layered approach to safety, incorporating engineering controls, appropriate PPE, and strict hygiene practices, is necessary when working with this compound.

Engineering Controls:

  • Ventilation: Work with this compound in a well-ventilated area.[3] The use of a local exhaust ventilation system, such as a chemical fume hood, is recommended to prevent the formation and inhalation of dust and aerosols.[3][5]

Personal Protective Equipment (PPE): The following PPE is essential to prevent skin, eye, and respiratory exposure.

PPE CategorySpecificationRationale
Eye/Face Protection Safety glasses with side shields or chemical safety goggles.[6][7]Protects against splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber with a protective index of 6, indicating >480 minutes permeation time).[1][6]Prevents skin contact and potential sensitization.[1] Gloves must be inspected before use and disposed of properly after handling the compound.[5]
Body Protection Long-sleeved protective clothing, such as a lab coat or disposable gown.[3]Minimizes the risk of skin contact.
Respiratory Protection Generally not required with adequate engineering controls.[1][5] However, if dust formation is likely or ventilation is insufficient, a dust/aerosol mask (filter type P3) or a NIOSH-approved respirator should be used.[3][4]Protects against inhalation of harmful dust particles.

Hygiene Measures:

  • Avoid all personal contact, including inhalation.[4]

  • Do not eat, drink, or smoke in areas where this compound is handled.[3][6]

  • Wash hands thoroughly with soap and water after handling and before breaks.[3][6]

  • Contaminated work clothing should be laundered separately before reuse.[4]

Safe Handling and Disposal Workflow

The following diagram outlines the necessary steps for safely handling and disposing of this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Handling Area (e.g., Fume Hood) gather_ppe Gather Required PPE prep_area->gather_ppe 1. Setup don_ppe Don PPE weigh_handle Weigh and Handle This compound don_ppe->weigh_handle 2. Execute decontaminate Decontaminate Work Area dispose_waste Dispose of Waste (Hazardous Waste) decontaminate->dispose_waste 3. Segregate remove_ppe Remove PPE dispose_waste->remove_ppe 4. Final Steps wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Safe Handling Workflow for this compound

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Classification: this compound should be treated as hazardous waste.[2] It is also classified as an environmentally hazardous substance and a marine pollutant.[2][6][8]

  • Containment: Collect waste material in suitable, closed, and clearly labeled containers.[5]

  • Disposal Route: Dispose of the material through a licensed professional waste disposal company.[5] Do not allow the material to enter drains, sewers, or watercourses.[2][6][9] All disposal activities must be in accordance with local, state, and federal regulations.[2][5]

  • Contaminated Packaging: Empty containers may retain product residue and should be handled as hazardous waste.[2] They should be taken to an approved waste handling site for recycling or disposal.[2]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Carvedilol Phosphate
Reactant of Route 2
Carvedilol Phosphate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.